Oleoylethanolamide
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-N-(2-hydroxyethyl)octadec-9-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044516 | |
| Record name | N-(2-Hydroxyethyl)oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Solid | |
| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oleoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
111-58-0 | |
| Record name | Oleoylethanolamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-9-octadecenamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oleic monoethanolamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 9-Octadecenamide, N-(2-hydroxyethyl)-, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)oleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)oleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLEIC MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HI5J9N8E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Oleoylethanolamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002088 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Oleoylethanolamide (OEA): A Comprehensive Technical Guide to its Satiety-Inducing Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamine, synthesized in the proximal small intestine, that acts as a potent satiety signal. This lipid mediator modulates food intake and body weight primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). Its peripherally-mediated mechanism, independent of the central cannabinoid pathways, has positioned OEA as a promising therapeutic target for obesity and eating disorders. This technical guide provides an in-depth exploration of the molecular mechanisms underlying OEA-induced satiety, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: PPAR-α Activation
The primary mechanism by which OEA exerts its satiety-inducing effects is through the direct activation of PPAR-α, a ligand-activated transcription factor highly expressed in the small intestine, liver, and adipose tissue.[1][2][3] OEA, a high-affinity endogenous ligand for PPAR-α, initiates a cascade of events that ultimately lead to a reduction in food intake and body weight gain.[2][4]
Peripheral Signaling Cascade
Upon binding to PPAR-α in enterocytes, OEA stimulates the transcription of genes involved in lipid metabolism and transport, such as fatty acid translocase (FAT/CD36) and liver fatty-acid binding protein (L-FABP).[1][5] This leads to enhanced fatty acid uptake and utilization. The satiety signal is then relayed to the brain, primarily through sensory nerve pathways.
The Role of the Vagus Nerve
Initially, the vagus nerve was considered the primary conduit for OEA's satiety signal to the brain.[6] However, more recent studies using subdiaphragmatic vagal deafferentation (SDA) in rats have shown that intact abdominal vagal afferents are not necessary for the eating-inhibitory effect of exogenously administered OEA.[7][8][9][10] This suggests that while vagal pathways may play a role, other humoral or neural pathways are also critically involved in transmitting the satiety signal to the central nervous system.
Central Nervous System (CNS) Pathways
While OEA's initial actions are peripheral, it ultimately modulates the activity of key hypothalamic nuclei involved in appetite regulation.[11] This communication is not dependent on OEA crossing the blood-brain barrier in significant amounts. Instead, peripheral OEA signaling engages central neurotransmitter systems, including oxytocin and histamine, to induce satiety.[11][12]
-
Oxytocin System: Systemic administration of OEA has been shown to increase the expression of oxytocin in the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus.[11][13] Crucially, the anorexic effects of OEA are abolished by the central administration of an oxytocin receptor antagonist, indicating that the activation of central oxytocinergic pathways is a necessary downstream event in OEA-induced satiety.[9][10][11][14]
-
Histaminergic System: The integrity of the brain's histaminergic system is also essential for OEA's full hypophagic effect.[12] Studies in histamine-deficient mice have demonstrated a significantly attenuated response to the anorexic effects of OEA.[9][10][12]
Involvement of Other Receptors
While PPAR-α is the primary target, OEA has been investigated for its interaction with other receptors, although their roles in mediating satiety are considered secondary or context-dependent.
-
G Protein-Coupled Receptor 119 (GPR119): OEA can activate GPR119, a receptor involved in glucose homeostasis and incretin secretion.[15] However, studies in GPR119 knockout mice have shown that this receptor is not required for the hypophagic effect of OEA.[15][16]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): OEA can also activate the TRPV1 receptor, a channel involved in nociception.[17] Some studies suggest that at higher doses, OEA's acute reduction in food intake might be partially mediated by visceral malaise through TRPV1 activation.[13][17] However, the primary satiety effect observed at physiological doses is independent of TRPV1.[13]
Quantitative Data on OEA's Effects
The following tables summarize the quantitative effects of OEA on food intake and body weight from key preclinical studies.
| Table 1: Effect of OEA on Food Intake in Rodents | |||||
| Animal Model | OEA Dose | Administration Route | Duration | Effect on Food Intake | Reference |
| Freely-feeding rats | 1-20 mg/kg | Intraperitoneal (i.p.) | Acute | Dose-dependent delay in feeding onset | [18][19] |
| Food-deprived rats | 1-20 mg/kg | Intraperitoneal (i.p.) | Acute | Delayed feeding onset and reduced meal size | [18][19] |
| Starved rats | 10 mg/kg | Oral | Acute | 15.5% reduction at 90 min | [20] |
| Wild-type mice | 10 mg/kg | Intraperitoneal (i.p.) | Acute | Significant reduction | [2] |
| PPAR-α knockout mice | 10 mg/kg | Intraperitoneal (i.p.) | Acute | No effect | [2] |
| GPR119 knockout mice | Not specified | Intraperitoneal (i.p.) | Acute | Suppressed food intake (similar to wild-type) | [15] |
| TRPV1-null mice | Not specified | Not specified | 30 min | No reduction in food intake | [17] |
| Rats with subdiaphragmatic vagal deafferentation | 10 mg/kg | Intraperitoneal (i.p.) | Acute | Reduced food intake (similar to sham-operated) | [7][8] |
| Wild-type mice | 10 mg/kg | Intraperitoneal (i.p.) | 60 min | Profound reduction | [12] |
| Histamine-deficient mice | 10 mg/kg | Intraperitoneal (i.p.) | 60 min | Significantly diminished anorexic effect | [12] |
| Table 2: Effect of OEA on Body Weight in Rodents | |||||
| Animal Model | OEA Dose | Administration Route | Duration | Effect on Body Weight | Reference |
| Obese Zucker rats | 5 mg/kg/day | Intraperitoneal (i.p.) | 2 weeks | Reduced body weight gain | [1][21] |
| Diet-induced obese mice | 5 mg/kg/day | Intraperitoneal (i.p.) | 4 weeks | Reduced body weight gain | [4] |
| Diet-induced obese mice | Not specified | Dietary supplement | Not specified | Reduced weight gain | [22] |
| Table 3: Effect of OEA in Human Clinical Trials | |||||
| Population | OEA Dose | Administration Route | Duration | Effect | Reference |
| Obese individuals | 250 mg/day (two 125 mg capsules) | Oral | 8 weeks | Significant decrease in IL-6 and TNF-α | [23] |
| Obese individuals | 250 mg/day | Oral | 12 weeks | Significant decrease in fasting blood glucose, insulin, and triglycerides | [24] |
| Healthy obese people | 250 mg/day (two 125 mg capsules) | Oral | 8 weeks | Significant reduction in triglyceride concentration | [25] |
| Meta-analysis of 10 RCTs | <250 mg/day and ≥250 mg/day | Oral | Varied | Significant improvement in body weight, BMI, waist circumference, fat mass, and other metabolic markers | [26][27] |
Experimental Protocols
Animal Models and Drug Administration
-
Animals: Studies typically utilize male rats (Wistar or Sprague-Dawley) or mice (C57BL/6J, wild-type, and knockout strains).[1][2][18] Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for fasting protocols.[2]
-
OEA Administration: OEA is commonly dissolved in a vehicle solution of saline/polyethylene glycol/Tween 80 and administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 20 mg/kg.[13][18] For oral administration studies, OEA can be delivered in pH-sensitive enteric-coated capsules.[28]
Behavioral Assays for Satiety
-
Food Intake Monitoring: Cumulative food intake is measured at various time points following OEA administration.[29] Automated systems can be used to monitor meal patterns, including feeding latency (time to the first meal), meal size, and post-meal interval.[18]
-
Behavioral Satiety Sequence (BSS): This paradigm analyzes the progressive expression of spontaneous behaviors (e.g., eating, grooming, resting) to characterize the development of satiety.[13]
Molecular Biology and Biochemistry
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of PPAR-α and its target genes (e.g., FAT/CD36, L-FABP) in tissues like the small intestine and liver.[1][30][31]
-
Immunohistochemistry and in situ Hybridization: These techniques are employed to visualize the expression and localization of proteins (e.g., c-Fos as a marker of neuronal activation, oxytocin) in specific brain regions.[11]
-
Measurement of OEA Levels: Liquid chromatography-mass spectrometry (LC-MS) is used to quantify OEA concentrations in plasma and tissues.[32]
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in OEA-induced satiety.
References
- 1. This compound, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 3. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Mechanism of this compound on fatty acid uptake in small intestine after food intake and body weight reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Vagal afferents are not necessary for the satiety effect of the gut lipid messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | “To brain or not to brain”: evaluating the possible direct effects of the satiety factor this compound in the central nervous system [frontiersin.org]
- 10. “To brain or not to brain”: evaluating the possible direct effects of the satiety factor this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Fat-Induced Satiety Factor this compound Suppresses Feeding through Central Release of Oxytocin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. This compound: A Novel Potential Pharmacological Alternative to Cannabinoid Antagonists for the Control of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPR119 is required for physiological regulation of glucagon-like peptide-1 secretion but not for metabolic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound excites vagal sensory neurones, induces visceral pain and reduces short-term food intake in mice via capsaicin receptor TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of meal pattern in the rat by the anorexic lipid mediator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Food intake is inhibited by oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Effect of this compound-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 28. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Endogenous Biosynthesis of Oleoylethanolamide in the Small Intestine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the core mechanisms underlying the endogenous biosynthesis of oleoylethanolamide (OEA) in the small intestine. It includes detailed descriptions of the enzymatic pathways, regulatory processes, and key signaling cascades. The document also presents quantitative data in a structured format, detailed experimental protocols, and visual diagrams to facilitate understanding and further research in this field.
Introduction to this compound (OEA)
This compound (OEA) is a naturally occurring, endogenous lipid mediator that belongs to the family of N-acylethanolamines (NAEs).[1][2] It is a monounsaturated analogue of the endocannabinoid anandamide but acts independently of the cannabinoid pathway.[3] OEA is primarily synthesized in the proximal small intestine in response to the ingestion of dietary fats.[4][5][6][7][8] It plays a crucial role in the regulation of feeding behavior, body weight, and lipid metabolism.[1][2][9] OEA exerts its physiological effects mainly through the activation of the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][2][9][10][11]
The Core Biosynthetic Pathway of OEA in the Small Intestine
The endogenous synthesis of OEA in the enterocytes of the duodenum and jejunum is a two-step enzymatic process that is initiated by the presence of dietary oleic acid.[3][5][6][7][10]
Step 1: Formation of N-oleoyl-phosphatidylethanolamine (NOPE)
The first step involves the transfer of an oleoyl group from a donor phospholipid, such as sn-1-oleoyl-phosphatidylcholine, to the free amino group of phosphatidylethanolamine (PE).[3][12] This reaction is catalyzed by a calcium-dependent N-acyltransferase (NAT).[10][12] The product of this reaction is N-oleoyl-phosphatidylethanolamine (NOPE).
Step 2: Hydrolysis of NOPE to OEA
The second and final step is the hydrolysis of the N-acyl bond in NOPE to release OEA and phosphatidic acid.[3][12][13] This reaction is catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a zinc metallohydrolase.[13][14][15] NAPE-PLD is a key enzyme in the biosynthesis of OEA and other NAEs.[13][16][17]
While the NAPE-PLD-dependent pathway is considered the primary route for OEA synthesis, there is evidence for alternative, NAPE-PLD-independent pathways.[6][14] These may involve other phospholipases and hydrolases, such as α/β-hydrolase-4 (ABHD4) and glycerophosphodiesterase 1 (GDE1).[6]
Regulation of OEA Biosynthesis
The synthesis of OEA in the small intestine is tightly regulated by nutritional status and other physiological factors.
-
Feeding and Dietary Fats: The primary stimulus for OEA biosynthesis is feeding, specifically the presence of dietary fats rich in oleic acid.[4][5][6][8] Upon feeding, the levels of OEA increase in the duodenum and jejunum.[4] Conversely, food deprivation leads to a decrease in OEA levels.[4]
-
Bile Acids: Bile acids have been shown to modulate the biosynthesis of OEA by directly interacting with and activating NAPE-PLD.[3][18]
-
Sympathetic Nervous System: The sympathetic nervous system also plays a role in regulating fat-induced OEA signaling in the small intestine.[7]
Downstream Signaling of OEA
Once synthesized, OEA acts as a signaling molecule, primarily by activating two key receptors:
-
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α): OEA is a high-affinity agonist for PPAR-α, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][9][11] Activation of PPAR-α by OEA in the enterocytes stimulates the expression of genes involved in lipid metabolism and transport, such as CD36.[5][19][20] This signaling pathway is crucial for OEA's effects on satiety and body weight.[9][11]
-
G protein-coupled receptor 119 (GPR119): OEA has also been identified as a ligand for GPR119, a Gαs-coupled receptor expressed in intestinal L-cells.[3][21][22][23] Activation of GPR119 by OEA can lead to an increase in intracellular cyclic AMP (cAMP) and the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis.[21][22][24]
Quantitative Data on OEA Biosynthesis
The following table summarizes key quantitative data related to the endogenous biosynthesis of OEA in the small intestine.
| Parameter | Value | Species/Tissue | Condition | Reference |
| OEA Concentration | ||||
| Fasted | ~100 pmol/g | Rat Duodenum | Fasted | [4] |
| Refed | ~250 pmol/g | Rat Duodenum | Refed | [4] |
| Endogenous OEA after feeding | 200–400 nM | Rat Small Intestine Mucosa | After feeding | [20] |
| NAPE-PLD Activity | ||||
| Apparent Km for NArPE | 40.0 +/- 5.6 µM | Mouse Brain | In vitro assay | [25] |
| Apparent Vmax for NArPE | 22.2 +/- 3.5 pmol/min/mg protein | Mouse Brain | In vitro assay | [25] |
| Km for N-arachidonoyl-PE | ~9 µM | Human NAPE-PLD | In vitro assay with DCA | [18] |
| Km for N-palmitoyl-PE | ~9 µM | Human NAPE-PLD | In vitro assay with DCA | [18] |
| GPR119 Activation | ||||
| EC50 for OEA | ~3 µM | - | - | [20] |
NArPE: N-arachidonoyl-phosphatidylethanolamine; DCA: Deoxycholic acid
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the endogenous biosynthesis of OEA.
Quantification of OEA and NAPE Levels by LC-MS/MS
This protocol is for the extraction and quantification of OEA and its precursor, NOPE, from intestinal tissue samples.
Materials:
-
Intestinal tissue (duodenum, jejunum)
-
Methanol containing internal standards (e.g., OEA-d4, NOPE-d8)
-
Chloroform
-
0.9% Saline
-
Silica gel for column chromatography
-
LC-MS/MS system
Procedure:
-
Tissue Homogenization: Homogenize frozen intestinal tissue samples in an appropriate volume of ice-cold methanol containing the internal standards.
-
Lipid Extraction:
-
Add chloroform to the homogenate and vortex thoroughly.
-
Add 0.9% saline, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Solid-Phase Extraction (SPE):
-
Apply the extracted lipids to a pre-conditioned silica gel column.
-
Wash the column with a non-polar solvent (e.g., hexane/ethyl acetate) to remove neutral lipids.
-
Elute the NAEs and NAPEs with a more polar solvent mixture (e.g., chloroform/methanol).
-
-
LC-MS/MS Analysis:
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for OEA, NOPE, and their respective internal standards.
-
Quantify the analytes based on the peak area ratios relative to the internal standards.
-
NAPE-PLD Activity Assay
This protocol describes a method to measure the activity of NAPE-PLD in tissue homogenates using a radioactive substrate.
Materials:
-
Tissue homogenate (e.g., from intestinal mucosa)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioactively labeled NAPE substrate (e.g., N-[1-14C]oleoyl-phosphatidylethanolamine)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the tissue homogenate with the assay buffer.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the radioactively labeled NAPE substrate.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 15-30 minutes).
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Add chloroform and water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the extracted lipids onto a silica gel TLC plate.
-
Develop the plate in a chamber containing the developing solvent to separate the product (radioactive OEA) from the unreacted substrate (radioactive NAPE).
-
-
Quantification:
-
Visualize the separated lipids (e.g., using iodine vapor or autoradiography).
-
Scrape the silica gel corresponding to the OEA spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of radioactive product formed per unit of time and protein concentration.
-
Visualizations of Pathways and Workflows
Biosynthetic Pathway of OEA
Caption: The two-step enzymatic pathway for OEA biosynthesis in the small intestine.
OEA Signaling Pathways
Caption: OEA signaling through PPAR-α in enterocytes and GPR119 in L-cells.
Experimental Workflow for OEA Quantification
Caption: A typical experimental workflow for the quantification of OEA in intestinal tissue.
References
- 1. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Feeding regulation by this compound synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut microbiota and this compound in the regulation of intestinal homeostasis [frontiersin.org]
- 7. Sympathetic Activity Controls Fat-Induced this compound Signaling in Small Intestine | Journal of Neuroscience [jneurosci.org]
- 8. library.search.tulane.edu [library.search.tulane.edu]
- 9. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cimasci.com [cimasci.com]
- 13. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development of Chemical Probes for Detecting and Modulating NAPE-PLD Activity [ir.vanderbilt.edu]
- 16. NAPE-PLD controls OEA synthesis and fat absorption by regulating lipoprotein synthesis in an in vitro model of intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Bile Acid Recognition by NAPE-PLD - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound facilitates PPARα and TFEB signaling and attenuates Aβ pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. GPR119 Is Essential for this compound-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GPR119 is essential for this compound-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Oleoylethanolamide: A Comprehensive Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that has emerged as a key regulator of lipid metabolism and energy homeostasis. This technical guide provides an in-depth overview of the molecular mechanisms underlying OEA's metabolic effects, focusing on its interaction with the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). We detail the signaling pathways activated by OEA, its role in promoting lipolysis and fatty acid oxidation, and its influence on feeding behavior. This document summarizes quantitative data from key preclinical and clinical studies in structured tables, provides detailed experimental protocols for researchers, and visualizes complex biological processes using Graphviz diagrams. This guide is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug development.
Introduction to this compound (OEA)
This compound is a naturally occurring lipid mediator, structurally similar to the endocannabinoid anandamide, but with distinct physiological functions.[1] Unlike anandamide, OEA does not bind to cannabinoid receptors but acts as a high-affinity agonist for PPAR-α.[2] Its synthesis in the proximal small intestine is stimulated by the presence of dietary fats, particularly oleic acid.[3] OEA plays a crucial role as a satiety signal, contributing to the regulation of food intake and body weight.[4][5]
Biosynthesis and Degradation
OEA is synthesized from membrane phospholipids through a two-step enzymatic process. First, N-acyl-transferase (NAT) catalyzes the transfer of an oleoyl group from phosphatidylcholine to phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE). Subsequently, N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NOPE to yield OEA.[6][7] The biological activity of OEA is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), which break it down into oleic acid and ethanolamine.[8]
OEA's Core Mechanism: PPAR-α Activation
The primary mechanism through which OEA exerts its effects on lipid metabolism is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a ligand-activated transcription factor.[2] PPAR-α is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle.
Upon binding to OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[9] This binding initiates the transcription of genes involved in multiple aspects of lipid metabolism.[10]
Role of OEA in Lipid Metabolism
Stimulation of Lipolysis
OEA has been shown to stimulate lipolysis, the breakdown of triglycerides into free fatty acids and glycerol.[11] This effect is mediated by the activation of PPAR-α in adipocytes. In vitro studies have demonstrated that OEA treatment of adipocytes leads to a significant increase in the release of glycerol and non-esterified fatty acids.[12]
Enhancement of Fatty Acid Oxidation
A key metabolic effect of OEA is the enhancement of fatty acid β-oxidation. By activating PPAR-α, OEA upregulates the expression of genes encoding for enzymes crucial to this process, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1).[13] This leads to an increased capacity of tissues like the liver and skeletal muscle to utilize fatty acids as an energy source.
OEA and the Regulation of Food Intake
OEA acts as a peripheral satiety signal, delaying meal initiation and reducing overall food intake.[14][15] This effect is also dependent on PPAR-α activation. The proposed mechanism involves the activation of vagal afferent neurons that project to the nucleus of the solitary tract in the brainstem, which in turn modulates hypothalamic circuits controlling hunger and satiety.[3]
Other Signaling Pathways Influenced by OEA
While PPAR-α is the primary mediator of OEA's metabolic effects, research has identified other receptors and signaling pathways that are also influenced by this lipid mediator.
G Protein-Coupled Receptor 119 (GPR119)
OEA is an endogenous ligand for GPR119, a Gαs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 by OEA can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion.[16][17]
Transient Receptor Potential Vanilloid 1 (TRPV1)
OEA has been shown to activate the TRPV1 receptor, a non-selective cation channel known for its role in pain and temperature sensation.[14] The activation of TRPV1 on vagal afferent neurons may contribute to the anorexic effects of OEA.[4]
Quantitative Data Summary
Table 1: Preclinical Studies on OEA and Lipid Metabolism
| Animal Model | OEA Dose | Duration | Key Findings | Reference |
| Obese Zucker rats | 5 mg/kg/day, i.p. | 14 days | ↓ Body weight gain, ↓ Serum triglycerides, ↓ Serum cholesterol | [10] |
| High-fat diet-fed mice | 100 mg/kg/day, oral | 5 weeks | ↓ Adipose fat pads, ↓ FAT/CD36 gene expression | [11] |
| Wistar rats | 5 mg/kg, i.p. | 4 weeks | No significant effect on glucose uptake or oxidation | [5] |
Table 2: Clinical Trials on OEA Supplementation and Lipid Profile
| Study Population | OEA Dose | Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL-C | HDL-C | Reference |
| Obese individuals | 250 mg/day | 8 weeks | ↓ 22 mg/dL | No significant change | No significant change | No significant change | [18] |
| Obese individuals | 250 mg/day (125 mg, twice daily) | 8 weeks | ↓ (from 166.29 to 142.22 mg/dL) | No significant change | No significant change | No significant change | [4][19] |
| Obese patients with NAFLD | 250 mg/day | 12 weeks | ↓ | No significant change | No significant change | ↑ | [4] |
| Obese patients with NAFLD | 250 mg/day | 12 weeks | ↓ TG/HDL-C ratio | ↓ TC/HDL-C ratio | ↓ LDL-C/HDL-C ratio | - | [6] |
| Meta-analysis of 13 studies | 125-600 mg/day | 1-12 weeks | ↓ (-17.73 mg/dL) | No significant change | No significant change | No significant change | [1] |
Detailed Experimental Protocols
PPAR-α Activation Assay (Dual-Luciferase Reporter Assay)
This assay quantifies the ability of OEA to activate PPAR-α by measuring the expression of a luciferase reporter gene under the control of a PPRE.
Protocol Steps:
-
Cell Culture and Transfection: Plate suitable mammalian cells (e.g., HEK293T, HepG2) in a 96-well plate. Co-transfect the cells with a PPAR-α expression vector, a PPRE-driven firefly luciferase reporter vector, and a constitutively expressed Renilla luciferase vector (for normalization).[7][20][21][22]
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of OEA or a vehicle control.
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement:
-
Add Luciferase Assay Reagent II to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add Stop & Glo® Reagent to the same well to quench the firefly reaction and activate the Renilla luciferase. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity for OEA-treated cells compared to the vehicle-treated cells.
In Vitro Lipolysis Assay
This assay measures the release of glycerol and free fatty acids from cultured adipocytes.
Protocol Steps:
-
Adipocyte Culture: Differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a multi-well plate.
-
Treatment: Wash the cells and incubate them in a buffer containing OEA at various concentrations or a vehicle control. A positive control such as isoproterenol can also be included.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Sample Collection: Collect the incubation medium.
-
Glycerol/FFA Measurement: Quantify the concentration of glycerol and free fatty acids in the collected medium using commercially available colorimetric or fluorometric assay kits.
-
Data Normalization: Normalize the amount of glycerol/FFA released to the total protein content or cell number in each well.
In Vivo Rodent Feeding Study
This protocol outlines a typical study to assess the effect of OEA on food intake and body weight in rodents.
Protocol Steps:
-
Animal Acclimation: House rodents (e.g., rats or mice) in individual cages with free access to food and water for an acclimation period. Monitor their baseline food intake and body weight.
-
OEA Administration: Administer OEA (e.g., 5-20 mg/kg) or a vehicle control via intraperitoneal injection or oral gavage.[5][15]
-
Food Intake Measurement: Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.[8]
-
Body Weight Measurement: Record the body weight of the animals daily.
-
Behavioral Observations: Observe the animals for any signs of malaise or altered behavior.
-
Data Analysis: Analyze the cumulative food intake and changes in body weight between the OEA-treated and control groups.
Conclusion
This compound is a pivotal endogenous lipid that regulates lipid metabolism and energy balance, primarily through the activation of PPAR-α. Its ability to enhance lipolysis and fatty acid oxidation, coupled with its satiety-inducing effects, makes it a promising target for the development of therapeutic agents for metabolic disorders such as obesity and dyslipidemia. The detailed experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of OEA. Future research should continue to elucidate the intricate signaling networks governed by OEA and translate the promising preclinical findings into effective clinical applications.
References
- 1. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of this compound supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound supplementation on atherogenic indices and hematological parameters in patients with nonalcoholic fatty liver disease: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. escholarship.org [escholarship.org]
- 9. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Characterization of parameters for the analysis of objective measures of non-nutritive sucking of newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of meal pattern in the rat by the anorexic lipid mediator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. examine.com [examine.com]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 20. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 21. youtube.com [youtube.com]
- 22. eubopen.org [eubopen.org]
Oleoylethanolamide (OEA) and Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, a lipid mediator that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism. Extensive research has identified the peroxisome proliferator-activated receptor alpha (PPAR-α) as the primary molecular target for OEA's physiological effects. This technical guide provides an in-depth overview of the interaction between OEA and PPAR-α, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of metabolism, pharmacology, and related disciplines.
OEA as a High-Affinity Ligand for PPAR-α
OEA binds to and activates PPAR-α with high affinity, initiating a cascade of molecular events that lead to the regulation of gene expression. This interaction is central to OEA's role in satiety, fat utilization, and anti-inflammatory processes.
Quantitative Analysis of OEA and PPAR-α Interaction
The binding affinity and activation potency of OEA for PPAR-α have been quantified in various studies. The following tables summarize the key quantitative data from the literature.
| Parameter | Species | Value | Reference |
| EC₅₀ for PPAR-α Activation | Human | 120 ± 10.7 nM | [1] |
| Mouse | 120 nM | [2] | |
| Kᵢ for [³H]OEA Binding to PPAR-α | Mouse | 37.4 ± 0.1 nM | [1] |
| Human | 43.3 ± 1.6 nM | [1] |
Table 1: Binding Affinity and Activation of PPAR-α by OEA
In Vivo Effects of OEA Mediated by PPAR-α
The physiological effects of OEA have been extensively studied in animal models, particularly in wild-type versus PPAR-α knockout mice, demonstrating the essential role of this receptor.
| Effect | Animal Model | OEA Treatment | Outcome in Wild-Type | Outcome in PPAR-α Knockout | Reference |
| Food Intake | Mice | 10 mg/kg, i.p. | Reduced | No effect | [3] |
| Body Weight Gain | Diet-induced obese mice | 5 mg/kg/day for 4 weeks | Inhibited | No effect | [2] |
| Plasma Cholesterol | Diet-induced obese mice | 5 mg/kg/day for 4 weeks | Lowered | No effect | [2] |
| Lipolysis | Mice | 5 mg/kg, i.p. | Stimulated | No effect | [4] |
| Hepatic Fibrosis | Mice (MCD diet-induced) | 5 mg/kg/day | Attenuated | No effect |
Table 2: In Vivo Effects of OEA are PPAR-α Dependent
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between OEA and PPAR-α.
PPAR-α Transactivation Assay
This assay is used to determine the ability of a compound to activate PPAR-α.
Objective: To quantify the activation of PPAR-α by OEA in a cell-based system.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPAR response elements (PPREs). Cells are co-transfected with a plasmid expressing PPAR-α and the reporter plasmid. Activation of PPAR-α by a ligand leads to the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture: Maintain a suitable cell line (e.g., HEK293T or HeLa) in appropriate growth medium.
-
Transfection: Co-transfect the cells with:
-
An expression vector for full-length PPAR-α.
-
A reporter plasmid containing a PPRE-driven luciferase gene.
-
A control plasmid expressing β-galactosidase (for normalization of transfection efficiency).
-
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of OEA or a vehicle control.
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase and β-galactosidase activities using a luminometer and a spectrophotometer, respectively.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the normalized luciferase activity against the logarithm of the OEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (OEA) to a receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Kᵢ) of OEA for a radiolabeled ligand binding to PPAR-α.
Principle: A constant concentration of a radiolabeled PPAR-α ligand is incubated with a source of PPAR-α protein in the presence of increasing concentrations of unlabeled OEA. The amount of radioligand bound to the receptor is measured, and the concentration of OEA that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀.
Methodology:
-
Preparation of PPAR-α: Use purified recombinant PPAR-α protein or cell membranes expressing PPAR-α.
-
Incubation: In a multi-well plate, incubate the PPAR-α preparation with a fixed concentration of a suitable radiolabeled PPAR-α agonist (e.g., [³H]GW7647) and a range of concentrations of unlabeled OEA.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by rapid filtration through glass fiber filters, where the receptor-bound radioactivity is retained on the filter.
-
Quantification of Radioactivity: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled PPAR-α agonist) from the total binding. Plot the percentage of specific binding against the logarithm of the OEA concentration and fit the data to a one-site competition curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Quantitative Real-Time PCR (qPCR) for PPAR-α Target Gene Expression
This technique is used to measure the changes in the expression of genes that are regulated by PPAR-α in response to OEA treatment.
Objective: To quantify the mRNA levels of PPAR-α target genes (e.g., Cd36, Fabp1, Ucp2) in cells or tissues treated with OEA.
Methodology:
-
Sample Preparation:
-
In Vitro: Treat cultured cells (e.g., hepatocytes, adipocytes) with OEA or vehicle for a specified time.
-
In Vivo: Administer OEA to animals and collect tissues of interest (e.g., liver, small intestine) at a specific time point.
-
-
RNA Extraction: Isolate total RNA from the cells or tissues using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[5]
-
qPCR Reaction: Set up the qPCR reaction in a multi-well plate with the following components:
-
cDNA template
-
Forward and reverse primers for the target genes and a reference gene (e.g., Gapdh, Actb)
-
SYBR Green or a fluorescent probe-based master mix.[6]
-
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with an appropriate thermal cycling program.[7]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
OEA-PPAR-α Signaling Pathway
Caption: OEA-PPAR-α signaling pathway leading to physiological effects.
Experimental Workflow for PPAR-α Transactivation Assay
Caption: Workflow for determining OEA's activation of PPAR-α.
Experimental Workflow for In Vivo Study of OEA's Effects on Body Weight
Caption: Workflow for in vivo assessment of OEA's metabolic effects.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. support.nanotempertech.com [support.nanotempertech.com]
- 3. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 5. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stackscientific.nd.edu [stackscientific.nd.edu]
- 7. pubcompare.ai [pubcompare.ai]
The Discovery and Initial Characterization of Oleoylethanolamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized primarily in the proximal small intestine, that has emerged as a key regulator of satiety, body weight, and lipid metabolism. First identified as a potent satiety factor, subsequent research has elucidated its primary mechanism of action through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). This technical guide provides a comprehensive overview of the seminal discoveries and initial characterization of OEA, detailing its biosynthesis and degradation, signaling pathways, and physiological effects. Included are detailed experimental protocols from foundational studies, quantitative data on its effects on food intake and body weight, and visual representations of its molecular pathways and experimental workflows to serve as a resource for ongoing research and drug development efforts in the fields of obesity, metabolic disorders, and beyond.
Discovery and Initial Identification
This compound was first characterized as a potent satiety factor in the early 2000s. It was identified as a naturally occurring lipid that regulates feeding and body weight.[1] Structurally similar to the endocannabinoid anandamide, OEA does not bind to cannabinoid receptors, indicating a distinct molecular target for its physiological effects.[1] Initial studies demonstrated that administration of OEA produces satiety and reduces body weight gain in wild-type mice, an effect that was absent in mice lacking PPAR-α, establishing this nuclear receptor as its primary target.[1]
Biosynthesis and Degradation
The levels of OEA in the small intestine are regulated by feeding status, decreasing during food deprivation and increasing upon refeeding.[2] This regulation is a concerted effort of its biosynthetic and degradation pathways.
Biosynthesis: OEA is synthesized from dietary oleic acid in the enterocytes of the proximal small intestine.[3] The process involves two main enzymatic steps:
-
N-Acyl-Phosphatidylethanolamine (NAPE) Formation: A calcium-dependent N-acyltransferase (NAT) catalyzes the transfer of an oleoyl group from a phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (PE), forming N-oleoyl-phosphatidylethanolamine (NOPE).
-
OEA Release: N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) hydrolyzes NOPE to release OEA and phosphatidic acid.[1]
Degradation: The biological activity of OEA is terminated through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH), which breaks OEA down into oleic acid and ethanolamine.[4]
Signaling Pathway for OEA Biosynthesis and Degradation
Caption: Biosynthesis and degradation pathway of this compound (OEA).
Core Signaling Pathways
PPAR-α Activation
The primary mechanism of action for OEA is the activation of PPAR-α, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis.[1][5] Upon binding to PPAR-α, OEA initiates the transcription of a suite of genes involved in fatty acid uptake, transport, and oxidation.[6][7] This activation of PPAR-α is essential for OEA's effects on satiety and body weight.[1]
OEA Signaling via PPAR-α
Caption: OEA signaling cascade through PPAR-α activation.
GPR119 Signaling
OEA has also been identified as a ligand for the G protein-coupled receptor GPR119, which is expressed in pancreatic β-cells and intestinal L-cells.[8][9] Activation of GPR119 by OEA leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[10]
OEA Signaling through GPR119
Caption: GPR119-mediated signaling pathway of OEA.
Quantitative Data from Initial Studies
Effects on Food Intake and Body Weight in Rodents
Initial in vivo studies in rodents demonstrated the dose-dependent effects of OEA on food intake and body weight.
| Parameter | Species | OEA Dose | Route | Observation | Reference |
| Food Intake | Rat | 50 mg/kg | Oral | Profound and long-lasting inhibition of food intake.[11] | [11] |
| Rat | 20 mg/kg | i.p. | Diminished food consumption over a 24-hour period.[12] | [12] | |
| Body Weight Gain | Wild-type Mouse | Not specified | i.p. | Reduced body weight gain.[1] | [1] |
| PPAR-α-null Mouse | Not specified | i.p. | No effect on body weight gain.[1] | [1] | |
| Obese Zucker Rat | 5 mg/kg/day for 2 weeks | i.p. | Lowered body-weight gain.[6] | [6] |
Effects on Gene Expression
OEA treatment has been shown to modulate the expression of several genes involved in lipid metabolism, primarily through PPAR-α activation.
| Gene | Tissue/Cell Type | OEA Treatment | Change in Expression | Reference |
| FAT/CD36 | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |
| L-FABP | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |
| UCP-2 | Obese Zucker Rat | 5 mg/kg/day for 2 weeks | Increased | [6] |
| SIRT1 | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |
| AMPK | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |
| PGC-1α | Obese NAFLD Patients | 250 mg/day for 12 weeks | Significantly higher | [13] |
| Oprm1 | Mouse Striatum | During extinction | Increased | [14] |
| Drd1 | Mouse Striatum | During alcohol self-administration | Decreased | [14] |
| Bdnf | Mouse Hippocampus | During alcohol self-administration | Increased | [14] |
Key Experimental Protocols
Quantification of OEA in Tissues by LC-MS
This protocol outlines a general method for the extraction and quantification of OEA from biological tissues.[15][16][17]
Materials:
-
Tissue sample
-
Methanol containing deuterated internal standards (e.g., [²H₄]-OEA)
-
Chloroform
-
Water
-
Centrifuge
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Rapidly collect and snap-freeze tissues in liquid nitrogen.
-
Weigh the frozen tissue and homogenize in methanol containing the internal standard.
-
Add chloroform and vortex thoroughly.
-
Add water to induce phase separation.
-
Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system for quantification of OEA by isotope-dilution.
Experimental Workflow for OEA Quantification
Caption: Workflow for OEA quantification in biological tissues.
NAPE-PLD Activity Assay
This protocol describes a method to measure the activity of the OEA-synthesizing enzyme, NAPE-PLD.[18]
Materials:
-
Tissue homogenates
-
Radiolabeled substrate (e.g., 1,2-dioleoyl-N-[¹⁴C]-acyl PE)
-
Tris-HCl buffer (pH 8.0)
-
Calcium chloride (CaCl₂)
-
Thin-layer chromatography (TLC) system
Procedure:
-
Prepare tissue homogenates.
-
Incubate the tissue homogenate with the radiolabeled NAPE substrate in Tris-HCl buffer.
-
Include a condition with CaCl₂ to assess calcium-dependent activity.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).
-
Stop the reaction and extract the lipids.
-
Separate the radiolabeled product (OEA) from the substrate (NAPE) using TLC.
-
Quantify the radioactivity of the OEA spot to determine enzyme activity.
FAAH Inhibition Assay
This fluorometric assay is used to screen for inhibitors of FAAH, the enzyme that degrades OEA.[19][20]
Materials:
-
Recombinant FAAH or cell lysate containing FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH Substrate (e.g., AMC arachidonoyl amide)
-
Test compound (potential inhibitor)
-
Positive control inhibitor (e.g., JZL 195)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add FAAH Assay Buffer, test compound or vehicle, and the FAAH enzyme solution to the wells of the microplate.
-
Incubate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in fluorescence compared to the vehicle control indicates inhibition of FAAH activity.
Conclusion
The discovery and initial characterization of this compound have unveiled a crucial endogenous system for the regulation of feeding, body weight, and lipid metabolism. Its primary action through the nuclear receptor PPAR-α has been well-established, with downstream effects on gene expression that orchestrate a shift towards a catabolic state. Furthermore, its interaction with GPR119 highlights a broader role in metabolic regulation through the incretin system. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals. A thorough understanding of OEA's biosynthesis, signaling, and degradation is paramount for the development of novel therapeutic strategies targeting obesity and related metabolic disorders. Future research will likely continue to unravel the intricate network of OEA's physiological functions and its potential as a therapeutic agent.
References
- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis [mdpi.com]
- 5. This compound stimulates lipolysis by activating the nuclear receptor peroxisome proliferator-activated receptor alpha (PPAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cimasci.com [cimasci.com]
- 8. mdpi.com [mdpi.com]
- 9. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 Is Essential for this compound-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of this compound supplementation on the expression of lipid metabolism-related genes and serum NRG4 levels in patients with non-alcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Targeted enhancement of this compound production in proximal small intestine induces across-meal satiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of fatty acid amide hydrolase in the CNS prevents and reverses morphine tolerance in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
Oleoylethanolamide's Interaction with the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous fatty acid ethanolamide, structurally analogous to the endocannabinoid anandamide.[1] However, its interaction with the endocannabinoid system (ECS) is distinct and primarily indirect. While anandamide exerts its effects through direct activation of cannabinoid receptors CB1 and CB2, OEA's biological actions are largely independent of this pathway.[1][2] This technical guide provides an in-depth exploration of OEA's mechanism of action, focusing on its interplay with the ECS through receptor interactions, metabolic pathways, and downstream signaling cascades. Quantitative data are summarized for comparative analysis, detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a comprehensive understanding of this unique lipid mediator.
Core Interaction Mechanisms
OEA's primary mechanism of action is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[2][3] This interaction is central to OEA's regulation of feeding, body weight, and lipid metabolism.[2][4] Unlike classic endocannabinoids, OEA exhibits low affinity for the canonical cannabinoid receptors, CB1 and CB2.[5] Its influence on the endocannabinoid system is therefore not through direct receptor agonism but rather through modulation of endocannabinoid metabolism and interaction with other related receptors.
Quantitative Data: Receptor Binding and Activation
The following table summarizes the quantitative data on OEA's interaction with key receptors. This data is crucial for understanding the selectivity and potency of OEA's actions.
| Receptor/Enzyme | Ligand/Substrate | Parameter | Value | Species | Assay Type | Reference |
| PPAR-α | This compound | EC50 | ~0.3 µM | Murine | Transactivation Assay | [2] |
| CB1 | This compound | Ki | >10 µM | Rat Brain | Radioligand Binding | [5] |
| CB2 | This compound | Ki | >10 µM | Spleen | Radioligand Binding | [5] |
| GPR119 | This compound | EC50 (cAMP) | ~4.9 µM | Human (HEK293) | cAMP Accumulation | [6] |
| TRPV1 | This compound | EC50 | ~2 µM | Xenopus Oocytes | Electrophysiology (with PKC stimulation) | |
| FAAH | Anandamide | Km | ~9 µM | Rat Brain | Enzyme Kinetics | [7][8] |
| FAAH | This compound | Substrate | Yes | Rat Brain | Enzyme Activity Assay | [7][8] |
Signaling Pathways
The signaling cascades initiated by OEA are multifaceted, involving nuclear receptor activation and interactions with other membrane-bound receptors.
PPAR-α Signaling Pathway
OEA readily crosses the cell membrane and binds to PPAR-α in the nucleus. This binding induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
GPR119 Signaling Pathway
OEA can also activate the G protein-coupled receptor GPR119, which is expressed in pancreatic β-cells and intestinal L-cells.[6] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[9]
TRPV1 Interaction
OEA has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor. However, this activation is dependent on the phosphorylation of TRPV1 by protein kinase C (PKC). This interaction may contribute to OEA's effects on sensory nerve activation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of OEA's interaction with the endocannabinoid system.
Radioligand Displacement Assay for CB1/CB2 Receptor Binding
Objective: To determine the binding affinity (Ki) of OEA for cannabinoid receptors CB1 and CB2.
Materials and Reagents:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Test compound: this compound (OEA).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4.
-
96-well filter plates (e.g., Millipore GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Thaw the receptor membrane preparations on ice.
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-labeled agonist, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.
-
Displacement: 50 µL of varying concentrations of OEA, 50 µL of [³H]CP55,940, and 100 µL of membrane preparation.
-
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of OEA (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PPAR-α Transactivation Assay
Objective: To determine the functional activation of PPAR-α by OEA.
Materials and Reagents:
-
Hepatoma cell line (e.g., HepG2) stably co-transfected with:
-
An expression vector for human PPAR-α.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
Test compound: this compound (OEA).
-
Positive control: A known PPAR-α agonist (e.g., GW7647).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing varying concentrations of OEA or the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Normalize the luciferase activity to the protein concentration in each well.
-
Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of OEA.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) by non-linear regression analysis.
In Vivo Satiety Study in Rodents
Objective: To evaluate the effect of OEA on food intake and satiety in mice or rats.
Materials and Reagents:
-
Male C57BL/6 mice or Sprague-Dawley rats.
-
Standard chow diet.
-
This compound (OEA) solution for injection (e.g., in a vehicle of saline/Tween 80/ethanol).
-
Vehicle control solution.
-
Metabolic cages equipped with automated food intake monitoring systems.
Procedure:
-
Acclimatize the animals to individual housing in the metabolic cages for at least 3-5 days.
-
On the day of the experiment, fast the animals for a predetermined period (e.g., 4-6 hours) before the dark cycle begins.
-
At the onset of the dark cycle, administer OEA or vehicle via intraperitoneal (i.p.) injection.
-
Provide ad libitum access to food and water.
-
Monitor cumulative food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) using the automated system.
-
Analyze the data to determine the effect of OEA on total food intake compared to the vehicle control group.
-
Further analysis can include meal pattern analysis to assess effects on meal size, meal frequency, and inter-meal intervals.
Conclusion
This compound's interaction with the endocannabinoid system is nuanced and indirect. Its primary role as a potent PPAR-α agonist distinguishes it from classical endocannabinoids. While it does not significantly engage CB1 or CB2 receptors, its ability to activate GPR119 and TRPV1, and its role as a substrate for FAAH, highlight a complex interplay with the broader endocannabinoidome. This guide provides a foundational understanding for researchers and drug development professionals, offering a consolidated source of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Further research into the synergistic or antagonistic effects of OEA's multi-target engagement will be crucial for fully elucidating its therapeutic potential in metabolic and inflammatory disorders.
References
- 1. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 3. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. GPR119 is essential for this compound-induced glucagon-like peptide-1 secretion from the intestinal enteroendocrine L-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Oleoylethanolamide as a Gut-Brain Signaling Molecule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the proximal small intestine, that plays a pivotal role in the gut-brain axis to regulate satiety, food intake, and body weight. Upon its release in response to dietary fats, OEA acts as a local signaling molecule, activating peroxisome proliferator-activated receptor-alpha (PPAR-α) and other receptors to initiate a cascade of events that ultimately signal to the brain to suppress feeding. This technical guide provides an in-depth overview of the core mechanisms of OEA signaling, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of the key pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of OEA and its signaling pathways in the context of obesity and metabolic disorders.
Introduction
This compound (OEA) is a naturally occurring lipid mediator that is structurally related to the endocannabinoid anandamide but does not bind to cannabinoid receptors. Instead, its primary mode of action is through the activation of the nuclear receptor PPAR-α. The synthesis of OEA in the enterocytes of the duodenum and jejunum is stimulated by the presence of dietary oleic acid. Once synthesized, OEA acts locally to engage sensory nerve fibers, initiating a gut-brain signaling cascade that culminates in the sensation of satiety and a reduction in food intake. This intricate signaling network also involves other receptors, such as G protein-coupled receptor 119 (GPR119) and transient receptor potential vanilloid type 1 (TRPV1), highlighting the complexity of OEA's physiological roles.
OEA Synthesis and Degradation
The biosynthesis of OEA in the small intestine is a two-step enzymatic process. First, N-acylphosphatidylethanolamine (NAPE) is formed by the transfer of an oleoyl group from a phospholipid to the head group of phosphatidylethanolamine. Subsequently, NAPE is hydrolyzed by a specific phospholipase D (NAPE-PLD) to yield OEA. The levels of OEA are tightly regulated, with its signaling terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH).
Quantitative Data on the Effects of this compound
The physiological effects of OEA on food intake, body weight, and various metabolic parameters have been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Effects of OEA on Food Intake and Body Weight in Preclinical Models
| Animal Model | OEA Dose and Administration Route | Duration of Treatment | Effect on Food Intake | Effect on Body Weight | Reference |
| Wistar Rats | 10 mg/kg, oral | Single dose | 15.5% reduction at 90 min | Not reported | [1] |
| Free-feeding Rats | 5, 10, 20 mg/kg, intraperitoneal (i.p.) | Single dose | Dose-dependent inhibition | Not reported | [2] |
| Diet-Induced Obese Mice | Not specified | Not specified | 14% reduction in caloric intake | Reduced weight gain (4.4 ± 0.5 g vs. 6.8 ± 0.2 g in control) | [3] |
Table 2: Effects of OEA Supplementation in Human Clinical Trials
| Study Population | OEA Dose | Duration of Treatment | Key Findings | Reference |
| Healthy obese individuals | 250 mg/day (two 125 mg capsules) | 8 weeks | Significant decrease in IL-6 and TNF-α serum concentrations (p<0.001) | [4] |
| Healthy obese individuals | 250 mg/day (two 125 mg capsules) | 8 weeks | Significant reduction in triglyceride concentration (p=0.044) | [5] |
| Patients with metabolic syndrome | 125 to 600 mg/day | 1 to 12 weeks | Significant reductions in fasting blood sugar, insulin, waist circumference, and triglycerides | [5] |
| Obese individuals | 250 mg/day | 8 weeks | Enhanced expression of PPAR-α gene; improved weight, BMI, waist circumference, fat mass, and appetite | [2] |
Signaling Pathways of this compound
OEA exerts its physiological effects through a multi-receptor signaling network. The primary and most well-characterized pathway involves the activation of PPAR-α. However, GPR119 and TRPV1 also play significant roles in mediating OEA's actions.
PPAR-α Signaling Pathway
OEA is a high-affinity endogenous ligand for PPAR-α, a nuclear receptor that functions as a transcription factor regulating the expression of genes involved in lipid metabolism and energy homeostasis.
OEA-PPAR-α signaling cascade in an intestinal enterocyte.
Activation of PPAR-α by OEA in the small intestine leads to the transcriptional regulation of several target genes, including those involved in fatty acid transport (e.g., CD36) and oxidation (e.g., CPT1A), thereby enhancing lipid metabolism. This activation also initiates a satiety signal that is transmitted to the brain via vagal afferent fibers.
GPR119 Signaling Pathway
OEA is also an endogenous ligand for GPR119, a Gs-coupled protein receptor expressed in enteroendocrine L-cells and pancreatic β-cells.
OEA-GPR119 signaling pathway in an enteroendocrine L-cell.
Activation of GPR119 by OEA stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that contributes to satiety and glucose homeostasis.
TRPV1 Signaling Pathway
OEA can also modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel, a non-selective cation channel involved in nociception and thermosensation.
OEA-TRPV1 signaling in a sensory neuron.
OEA's activation of TRPV1 is dependent on protein kinase C (PKC) phosphorylation of the channel. This leads to an influx of calcium ions, depolarization of the sensory neuron, and the generation of a neural signal that is transmitted to the brain, contributing to the sensation of satiety.
Experimental Protocols
This section provides an overview of common experimental methodologies used to study the effects of this compound.
In Vivo Administration of OEA in Rodent Models
-
Oral Administration: OEA can be administered orally to rodents. For example, a dose of 10 mg/kg has been shown to inhibit food intake in rats. To protect OEA from degradation in the stomach, it can be encapsulated in pH-sensitive enteric-coated capsules.
-
Intraperitoneal (i.p.) Injection: I.p. injection is a common route for administering OEA in preclinical studies. Doses typically range from 5 to 20 mg/kg in rats and mice. The vehicle for injection is often a mixture of saline, polyethylene glycol, and Tween 80.
Behavioral Assays
-
Food Intake Measurement: Food intake is typically measured at various time points following OEA administration. This can be done by providing a pre-weighed amount of food and measuring the remaining amount after a specific duration.
-
Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. A rodent is placed in an open, square arena, and its movements are tracked. Parameters such as the distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded. This helps to ensure that the anorectic effects of OEA are not due to sedation or malaise.
Gene Expression Analysis
-
Quantitative PCR (qPCR): To determine the effect of OEA on the expression of PPAR-α target genes, total RNA is extracted from tissues of interest (e.g., small intestine, liver, adipose tissue). The RNA is then reverse-transcribed into cDNA, which is used as a template for qPCR with gene-specific primers. The relative expression of target genes is typically normalized to a housekeeping gene.
-
Example Primer Targets for PPAR-α regulated genes:
-
Carnitine palmitoyltransferase 1A (CPT1A)
-
Fatty acid translocase (CD36)
-
Fatty acid transport protein (FATP)
-
Acyl-CoA oxidase 1 (ACOX1)
-
-
Immunohistochemistry for Neuronal Activation
-
c-Fos Staining: c-Fos is an immediate early gene whose protein product is expressed in neurons following stimulation. Immunohistochemical detection of c-Fos is a widely used method to map neuronal activation in the brain in response to a stimulus. Following OEA administration, animals are perfused, and their brains are sectioned. The brain sections are then incubated with a primary antibody against c-Fos, followed by a secondary antibody conjugated to a detectable marker (e.g., a fluorescent tag or an enzyme for colorimetric detection). The number of c-Fos-positive cells in specific brain regions (e.g., nucleus of the solitary tract, paraventricular nucleus of the hypothalamus) is then quantified.
In Vivo Electrophysiology of Vagal Afferents
-
Recording Vagal Nerve Activity: To directly measure the effect of OEA on the activity of vagal afferent neurons, in vivo electrophysiological recordings can be performed. This involves surgically exposing the vagus nerve in an anesthetized animal and placing recording electrodes on the nerve fibers. OEA can then be administered (e.g., intraduodenally), and changes in the firing rate of the vagal afferents can be recorded and analyzed.
OEA Analogs in Drug Development
The therapeutic potential of OEA has led to the development of several analogs with improved pharmacokinetic properties and potency. The goal of these efforts is to create stable and orally bioavailable compounds that can effectively target the OEA signaling pathway for the treatment of obesity and metabolic disorders.
-
Structure-Activity Relationship (SAR) Studies: SAR studies have explored modifications to the oleoyl chain and the ethanolamine headgroup of OEA to enhance its activity and stability. For example, modifications to the amide bond can increase resistance to hydrolysis by FAAH.
-
KDS-5104: One notable OEA analog is KDS-5104, which is resistant to enzymatic hydrolysis. Preclinical studies have shown that this analog is a functional mimetic of OEA.
Further research into the development of OEA-based therapeutics is ongoing, with a focus on optimizing efficacy, safety, and oral bioavailability.
Conclusion
This compound is a critical gut-brain signaling molecule that plays a key role in the regulation of satiety and energy homeostasis. Its multifaceted mechanism of action, involving PPAR-α, GPR119, and TRPV1, presents multiple avenues for therapeutic intervention in the management of obesity and related metabolic diseases. The quantitative data from preclinical and clinical studies provide strong evidence for the efficacy of OEA in reducing food intake and improving metabolic parameters. The detailed experimental protocols outlined in this guide offer a foundation for researchers to further investigate the intricate biology of OEA. As our understanding of the OEA signaling network continues to grow, so too will the potential for developing novel and effective therapies targeting this important gut-brain axis.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Impact of Oleoylethanolamide on Energy Homeostasis and Expenditure: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that has garnered significant attention for its role in the regulation of energy homeostasis. Structurally similar to the endocannabinoid anandamide, OEA does not share its cannabimimetic properties but instead acts as a potent agonist for the nuclear receptor peroxisome proliferator-activated receptor-alpha (PPAR-α). Through this primary mechanism and interactions with other signaling pathways, OEA influences a cascade of physiological processes that collectively modulate food intake, promote lipid metabolism, and increase energy expenditure. This technical guide provides a comprehensive overview of the current understanding of OEA's effects, detailing its molecular mechanisms, summarizing quantitative data from key preclinical and clinical studies, and outlining common experimental protocols.
Core Mechanisms of Action
OEA's physiological effects are primarily mediated through the activation of PPAR-α, a ligand-activated transcription factor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[1][2] Upon binding to OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and initiates the transcription of a suite of genes involved in lipid uptake, β-oxidation, and thermogenesis.[3][4]
Beyond its canonical interaction with PPAR-α, OEA's influence on energy balance is multifaceted, involving other key signaling molecules:
-
Transient Receptor Potential Vanilloid Type 1 (TRPV1): OEA has been shown to activate TRPV1 channels, which are involved in sensory nerve signaling. This interaction is thought to contribute to the satiety-inducing effects of OEA by modulating gastric vagal afferent nerve activity.[2][5][6]
-
G-protein-coupled receptor 119 (GPR119): OEA is a ligand for GPR119, a receptor expressed in pancreatic β-cells and intestinal L-cells. Activation of GPR119 is associated with the release of glucagon-like peptide-1 (GLP-1), further contributing to satiety and glucose homeostasis.[3][7][8]
-
β-Adrenergic Signaling: OEA has been shown to enhance β-adrenergic-mediated thermogenesis. Co-administration of OEA with a β3-adrenergic agonist leads to a synergistic increase in energy expenditure and the browning of white adipose tissue.[1][5][9]
The intricate interplay of these pathways underscores OEA's potential as a therapeutic target for metabolic disorders.
Quantitative Effects of this compound on Energy Homeostasis
The following tables summarize the quantitative data from preclinical and clinical studies investigating the effects of OEA on key parameters of energy homeostasis.
Table 1: Preclinical Studies in Rodent Models
| Parameter | Species/Model | OEA Dose | Duration | Key Findings | Reference |
| Food Intake | Rats | 5 mg/kg (i.p.) | 6 days | Enhanced reduction in food intake when co-administered with a β3-adrenergic agonist. | [1][5] |
| Rats | 10, 20, 40 mg/kg (i.p.) | Acute | Dose-dependent inhibition of whole gut and upper gastrointestinal transit. | [10] | |
| Mice (Diet-Induced Obesity) | Not specified | 2 months | Reduced daily caloric intake by 14% in obese animals. | [11] | |
| Body Weight | Rats | 5 mg/kg (i.p.) | 6 days | Enhanced reduction in body weight gain when co-administered with a β3-adrenergic agonist. | [1][5] |
| Mice (Diet-Induced Obesity) | Not specified | 2 months | Reduced weight gain in both control and obese animals receiving OEA. | [11] | |
| Energy Expenditure | Rats | 5 mg/kg (i.p.) | 6 days | Increased energy expenditure and reduced respiratory quotient (VCO2/VO2). | [1][5] |
| Mice | Not specified | Acute | Acutely decreased energy expenditure in control mice, an effect absent in intestinal PPARα knockout mice. | [12] | |
| Lipid Metabolism | Rats | 5 mg/kg (i.p.) | 6 days | Lowered plasma levels of triglycerides, cholesterol, and nonessential fatty acids. | [1][5] |
| Gene Expression | Rats (eWAT) | 5 mg/kg (i.p.) | 6 days | Overexpression of thermogenic factors (PPARα, UCP1) and mitochondrial and BAT-related genes (Cox4i1, Cox4i2, Fgf21, Prdm16). | [5][9] |
| Mice (Striatum & Hippocampus) | 10 mg/kg (i.p.) | Not specified | Induced changes in the gene expression of dopamine and cannabinoid receptors. | [13] |
Table 2: Clinical Trials in Human Subjects
| Parameter | Population | OEA Dose | Duration | Key Findings | Reference |
| Appetite & Body Weight | Obese Individuals | 250 mg/day | 8 weeks | Increased expression of PPAR-α, reduced appetite, and body weight. | [14] |
| Inflammatory Markers | Obese Individuals | 250 mg/day | 8 weeks | Significant decrease in serum IL-6 and TNF-α concentrations. | [15][16] |
| Obese NAFLD Patients | 250 mg/day | 12 weeks | No significant changes in serum hs-CRP, IL-1β, IL-6, IL-10, and TNF-α. | [17] | |
| Lipid Profile | Obese Individuals | 250 mg/day | 8 weeks | Significant reduction in triglyceride levels. | [18] |
| Glucose Metabolism | Not specified | 125-600 mg/day | 3 days - 12 weeks | Significant reduction in fasting blood sugar and insulin levels. | [19] |
| Gene Expression | Obese NAFLD Patients | Not specified | 12 weeks | Significantly higher mRNA expression levels of SIRT1, PGC-1α, and AMPK. | [20] |
Signaling Pathways and Experimental Workflows
OEA Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by OEA.
Caption: OEA activates PPAR-α, leading to the transcription of genes that promote lipid metabolism and energy expenditure.
Caption: OEA interacts with multiple receptors to regulate satiety and gene expression.
Experimental Workflows
The following diagram outlines a typical experimental workflow for investigating the effects of OEA in a rodent model of diet-induced obesity.
Caption: A generalized workflow for preclinical evaluation of OEA's metabolic effects.
Detailed Experimental Protocols
Animal Models and OEA Administration
-
Animal Models: The most commonly used models are male Wistar or Sprague-Dawley rats and C57BL/6 mice.[11][21] For obesity studies, diet-induced obesity (DIO) models are established by feeding animals a high-fat diet for a specified period.
-
OEA Administration: OEA is typically administered via intraperitoneal (i.p.) injection or oral gavage. For i.p. injections, OEA is often dissolved in a vehicle such as a mixture of DMSO and Tween 80 in saline.[10] Oral administration may involve encapsulation to ensure delivery to the small intestine.[21] Dosages in rodent studies typically range from 5 to 40 mg/kg.[1][5][10]
Measurement of Food Intake and Energy Expenditure
-
Food Intake: Daily food consumption is measured by providing a pre-weighed amount of chow and weighing the remaining food at the same time each day. Spillage is accounted for by collecting and weighing any spilled food.[11]
-
Energy Expenditure: Indirect calorimetry is the gold standard for measuring energy expenditure.[22] Animals are housed in metabolic cages that continuously monitor oxygen consumption (VO₂) and carbon dioxide production (VCO₂). These values are used to calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and total energy expenditure.
Biochemical and Gene Expression Analysis
-
Plasma Lipids: Blood is collected at the end of the study, and plasma is separated by centrifugation. Commercial enzymatic kits are used to measure the concentrations of triglycerides, total cholesterol, and other lipid markers.[18]
-
Gene Expression: Tissues of interest (e.g., liver, white and brown adipose tissue) are harvested and flash-frozen. RNA is extracted, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of target genes, such as PPAR-α, UCP1, CPT1, and ACOX1.[20]
Conclusion and Future Directions
This compound has emerged as a significant endogenous regulator of energy homeostasis, with a well-defined mechanism of action centered on the activation of PPAR-α. Preclinical and clinical evidence consistently demonstrates its ability to reduce food intake, promote weight loss, and improve lipid metabolism. Its multimodal action, involving interactions with TRPV1, GPR119, and β-adrenergic signaling pathways, highlights its potential as a therapeutic agent for obesity and related metabolic disorders.
Future research should focus on further elucidating the intricate crosstalk between these signaling pathways and identifying the full spectrum of OEA's downstream targets. Long-term clinical trials are necessary to establish the safety and efficacy of OEA supplementation in diverse patient populations. Furthermore, the development of stable and orally bioavailable OEA analogs could pave the way for novel pharmacological interventions in the management of metabolic diseases. The comprehensive understanding of OEA's physiological roles and molecular mechanisms will be instrumental in harnessing its therapeutic potential.
References
- 1. This compound enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of TRPV1 Channels in Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide [mdpi.com]
- 4. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Involvement of TRPV1 Channels in Energy Homeostasis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. GPR119 Is Essential for this compound-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. escholarship.org [escholarship.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Region-Specific Gene Expression Changes Associated with this compound-Induced Attenuation of Alcohol Self-Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. doaj.org [doaj.org]
- 19. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of this compound supplementation on the expression of lipid metabolism-related genes and serum NRG4 levels in patients with non-alcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oxygen Consumption Rate and Energy Expenditure in Mice: Indirect Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Oleoylethanolamide (OEA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is a naturally occurring lipid amide, an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, that has garnered significant attention for its role in the regulation of food intake, body weight, and lipid metabolism.[1] Its therapeutic potential in managing obesity and related metabolic disorders has spurred interest in efficient and scalable synthesis methods. Traditional chemical synthesis routes often require harsh reaction conditions, including high temperatures and the use of potentially toxic catalysts, which can lead to undesirable byproducts and complicate purification.[2]
Enzymatic synthesis, employing lipases, presents a milder and more specific alternative, offering high purity and yield under more environmentally benign conditions.[3] This document provides a detailed protocol for the enzymatic synthesis of OEA using a lipase catalyst, optimized for high conversion and purity. Additionally, it outlines the key signaling pathway of OEA and methods for its quantification.
Signaling Pathway of this compound (OEA)
OEA exerts its physiological effects primarily through the activation of the nuclear receptor PPAR-α.[1][4] Upon binding to PPAR-α, OEA initiates a signaling cascade that modulates the transcription of genes involved in lipid metabolism and energy homeostasis.[5] This activation can lead to increased fatty acid oxidation and lipolysis, contributing to its anti-obesity effects.[4] The signaling can also involve other pathways, such as the activation of JNK and p38 MAPK.[6]
Caption: OEA Signaling Pathway.
Enzymatic Synthesis of this compound: Experimental Workflow
The enzymatic synthesis of OEA involves the amidation reaction between oleic acid and ethanolamine, catalyzed by a lipase in an organic solvent. The workflow encompasses substrate preparation, the enzymatic reaction, and subsequent purification of the product.
Caption: Enzymatic Synthesis Workflow for OEA.
Experimental Protocols
Materials and Reagents
-
Oleic Acid (≥90% purity)
-
Ethanolamine (≥99% purity)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)[7]
-
Hexane (analytical grade)
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Crystallization dish
-
Analytical balance
Protocol for Enzymatic Synthesis of OEA (1 mmol scale)
-
Reactant Preparation: In a 10 mL round-bottom flask, combine 1 mmol of oleic acid and 1 mmol of ethanolamine.[2]
-
Solvent and Water Addition: Add 1.5 mL of hexane and 10 µL of water to the flask.[2]
-
Enzyme Addition: Add 30% lipase by weight relative to the total weight of the reactants (oleic acid and ethanolamine).[2]
-
Reaction Incubation: Place the flask on a magnetic stirrer with heating. Set the temperature to 65 °C and stir the mixture for 3-6 hours.[2]
-
Enzyme Removal: After the reaction is complete, remove the immobilized lipase by filtration. The enzyme can be washed with hexane and reused.
-
Product Crystallization: To the filtrate, add an additional volume of hexane (e.g., 150 mL for a 50 mmol scale reaction, adjust accordingly for 1 mmol scale) and place the mixture at 4-6 °C for 1 hour to induce crystallization of OEA.[2]
-
Product Isolation: Collect the crystallized OEA by filtration and dry under vacuum.
Protocol for Large-Scale Synthesis of OEA (50 mmol scale)
-
Reactant Preparation: In a suitable reaction vessel, combine 50 mmol of oleic acid and 50 mmol of ethanolamine.[2]
-
Solvent and Water Addition: Add 75 mL of hexane and 0.5 mL of water.[2]
-
Enzyme Addition: Add 30% lipase by weight relative to the total weight of the reactants.[2]
-
Reaction Incubation: Heat the mixture to 65 °C with agitation for 6 hours.[2]
-
Enzyme Removal: Remove the lipase by filtration.
-
Product Crystallization: Add 150 mL of hexane to the filtrate and cool to 6 °C for 1 hour.[2]
-
Product Isolation: Collect the purified OEA crystals by filtration.
Data Presentation
The following tables summarize the quantitative data from optimized enzymatic synthesis protocols for OEA.
Table 1: Reaction Conditions for Optimal OEA Synthesis [2]
| Parameter | Value |
| Reactants | Oleic Acid, Ethanolamine |
| Molar Ratio (Oleic Acid:Ethanolamine) | 1:1 |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) |
| Enzyme Load (% of total reactant weight) | 30% |
| Solvent | Hexane |
| Reaction Temperature | 65 °C |
| Reaction Time | 3 - 6 hours |
| Water Content | 10 µL per 1 mmol reactants |
Table 2: Yield and Purity of Enzymatically Synthesized OEA [2][7]
| Scale | Purity (before crystallization) | Purity (after crystallization) | Yield (after crystallization) |
| 1 mmol | 96.6% ± 0.4% | - | - |
| 50 mmol | - | 96.1% | 73.5% |
Product Analysis and Quantification
The purity and quantity of the synthesized OEA can be determined using various analytical techniques.
-
Gas Chromatography (GC): OEA can be analyzed by GC after derivatization to its trimethylsilyl (TMS) ether to prevent thermal degradation in the injector.[8][9]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a common and sensitive method for the quantification of OEA and other N-acylethanolamides in biological samples and reaction mixtures.[10][11][12] A C18 reverse-phase column with a gradient mobile phase is typically used.[10]
Table 3: Example LC-MS Parameters for OEA Quantification [10][13]
| Parameter | Specification |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile and water |
| Detection | Electrospray ionization in positive selected ion monitoring mode |
| Lower Limit of Quantification (LLOQ) | ~0.6 ng/mL |
| Recovery Rate | 98.5% to 102.2% |
Conclusion
The enzymatic synthesis of this compound using lipase offers an efficient, scalable, and environmentally friendly method for producing high-purity OEA.[7] The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development, facilitating further investigation into the therapeutic applications of this important bioactive lipid.
References
- 1. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. future4200.com [future4200.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a natural ligand for PPAR-alpha, inhibits insulin receptor signalling in HTC rat hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of this compound using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of chemically synthesized this compound by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. datapdf.com [datapdf.com]
- 10. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous quantitative analysis of N-acylethanolamides in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantification of Oleoylethanolamide in Rodent Brain Tissue using LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoylethanolamide (OEA) is an endogenous lipid mediator that plays a crucial role in the regulation of feeding, body weight, and lipid metabolism.[1][2] It exerts its effects primarily through the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[1][2][3] Accurate quantification of OEA in rodent brain tissue is essential for preclinical research aimed at understanding its physiological functions and therapeutic potential. This application note provides a detailed protocol for the quantification of OEA in rodent brain tissue using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique.[4][5]
Principle
This method involves the extraction of OEA from homogenized rodent brain tissue, followed by chromatographic separation using a C18 reverse-phase column and detection by a mass spectrometer.[6][7] Quantification is achieved by comparing the peak area of OEA to that of a known concentration of an internal standard. The use of a stable isotope-labeled internal standard, such as d4-oleoylethanolamide, is recommended to correct for matrix effects and variations in extraction efficiency.[8]
Experimental Protocols
1. Materials and Reagents
-
This compound (OEA) standard
-
d4-Oleoylethanolamide (OEA-d4) internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
tert-Butyl methyl ether (MTBE)
-
Rodent brain tissue
2. Sample Preparation: Liquid-Liquid Extraction [8]
-
Weigh the frozen rodent brain tissue and record the weight.
-
Add ice-cold acetonitrile to the tissue at a ratio of 5:1 (v/w).
-
Homogenize the tissue on ice using a tissue homogenizer.
-
Spike the homogenate with the internal standard (OEA-d4) to a final concentration of 10 ng/mL.
-
Vortex the mixture for 1 minute.
-
Add tert-butyl methyl ether (MTBE) at a 4:1 ratio to the acetonitrile volume.[8]
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
3. LC-MS/MS Method
A validated LC-MS/MS method is crucial for the accurate quantification of OEA.[4][9] The following are typical parameters that can be optimized for your specific instrumentation.
| Parameter | Condition |
| LC System | Waters Alliance 2695 LC pump or equivalent[6] |
| Column | Symmetry C18 (2.1 x 150 mm, 5 µm)[6] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 50% B for 2 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Micromass ZQ with ESI probe or equivalent[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ions (SIM) | OEA: m/z 326.6 [M+H]+, OEA-d4: m/z 330.6 [M+H]+[6] |
Data Presentation
Table 1: Method Validation Parameters for OEA Quantification
This table summarizes typical performance characteristics of a validated LC-MS method for OEA quantification in rodent brain tissue.
| Parameter | Result | Reference |
| Lower Limit of Quantification (LLOQ) | 0.6 ng/mL | [7] |
| Calibration Range | 1.17-75 ng/g | [8] |
| Recovery | 98.5% to 102.2% | [6][7] |
| Intra-day Precision (%CV) | < 15% | [7] |
| Inter-day Precision (%CV) | < 15% | [7] |
| Intra-day Accuracy (%Bias) | ± 15% | [8] |
| Inter-day Accuracy (%Bias) | ± 15% | [8] |
Visualizations
Caption: Experimental workflow for the quantification of OEA in rodent brain tissue.
References
- 1. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
In Vivo Administration of Oleoylethanolamide in Murine Obesity Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous acylethanolamide, synthesized in the small intestine, that acts as a potent satiety factor and regulator of fat metabolism. Its mechanism of action is primarily mediated through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). In vivo studies in murine models of obesity have demonstrated that administration of OEA leads to a reduction in food intake, body weight gain, and circulating lipid levels, making it a promising therapeutic candidate for the management of obesity and related metabolic disorders. These application notes provide a comprehensive overview of the in vivo administration of OEA in murine obesity models, including detailed experimental protocols and a summary of key quantitative data.
Key Signaling Pathway: OEA-PPAR-α Axis
OEA exerts its physiological effects by binding to and activating PPAR-α. This ligand-activated transcription factor plays a crucial role in the regulation of lipid metabolism. Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid uptake, beta-oxidation, and lipolysis. The anorexic effects of OEA are also dependent on PPAR-α activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of OEA administration in various murine models of obesity.
Table 1: Effects of OEA on Body Weight and Food Intake
| Animal Model | Diet | OEA Dose & Route | Duration | Change in Body Weight Gain | Change in Food Intake | Reference |
| C57BL/6 Mice | Diet-Induced Obesity (DIO) | 200 mg/kg, oral | - | 4.4 ± 0.5 g (vs. 6.8 ± 0.2 g in DIO) | 14% decrease in calorie intake | [1][2] |
| Wild-type Mice | High-Fat Diet | 5 mg/kg, i.p. | 4 weeks | Inhibition of body-weight gain | Reduced food intake | [3] |
| Zucker Rats | Genetically Obese | 5 mg/kg, i.p. | 2 weeks | Reduced body-weight gain | Reduced food intake | [4] |
| Wistar Rats | Diet-Induced Obesity | 5 mg/kg, i.p. | 2 weeks | Markedly reduced body-weight gain | Modest, but significant inhibition | [3] |
| HFD-fed Mice | High-Fat Diet | - | 2 weeks | Reduced body weight | No significant effect | [5] |
Table 2: Effects of OEA on Metabolic and Inflammatory Markers
| Animal Model | Diet | OEA Dose & Route | Duration | Marker | Change | Reference |
| C57BL/6 Mice | DIO | 200 mg/kg, oral | - | Plasma IL-6 | Significant decrease in obese animals | [1] |
| Wild-type Mice | High-Fat Diet | 5 mg/kg, i.p. | 4 weeks | Plasma Cholesterol | Lowered levels | [3] |
| Zucker Rats | Genetically Obese | 5 mg/kg, i.p. | 2 weeks | Serum Cholesterol | Decreased levels | [4] |
| Zucker Rats | Genetically Obese | 5 mg/kg, i.p. | 2 weeks | Serum Triglycerides | Decreased levels | [4] |
| HFD-fed Mice | High-Fat Diet | - | - | Serum Triglycerides & Cholesterol | Completely reversed elevation | [5] |
| HFD-fed Mice | High-Fat Diet | - | - | Serum Glucose & Insulin | Completely reversed increases | [5] |
Experimental Protocols
Diet-Induced Obesity (DIO) Model and OEA Administration
This protocol describes the induction of obesity in mice through a high-fat diet and subsequent treatment with OEA.
Materials:
-
C57BL/6 mice (female, 3 months old)[1]
-
Standard rodent chow
-
High-fat diet (HFD)
-
This compound (OEA)
-
Vehicle (e.g., saline/polyethylene glycol/Tween 80, 90/5/5)[3]
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide animals into two main dietary groups: a control group receiving a standard diet and a group receiving a high-fat diet to induce obesity. Maintain these diets for a period sufficient to induce a significant obese phenotype (e.g., 18 weeks)[5].
-
After the diet-induced obesity period, further divide the animals into four experimental groups (n=12 per group):
-
Group 1: Standard diet + Vehicle (CTL)
-
Group 2: Standard diet + OEA (CTL + OEA)
-
Group 3: High-fat diet + Vehicle (DIO)
-
Group 4: High-fat diet + OEA (DIO + OEA)
-
-
Administer OEA or vehicle daily at the specified dose. For oral administration, OEA can be mixed with the food[1]. For intraperitoneal (i.p.) injection, dissolve OEA in a suitable vehicle[3].
-
Monitor body weight and food intake daily throughout the treatment period.
-
At the end of the study, collect blood samples for analysis of plasma biomarkers (e.g., cytokines, lipids).
-
Euthanize the animals and harvest tissues (e.g., liver, spleen, adipose tissue) for further analysis such as immunohistochemistry or gene expression studies.
Measurement of Food Intake
Procedure:
-
House animals individually for accurate measurement of food consumption.
-
Weigh the provided food daily at a consistent time.
-
Calculate the daily food intake by subtracting the weight of the remaining food from the initial weight.
-
Account for any spillage by placing a collection tray under the food hopper.
Analysis of Gene Expression
To investigate the molecular mechanisms of OEA action, the expression of PPAR-α and its target genes can be analyzed in relevant tissues like the liver or small intestine.
Materials:
-
Harvested tissue samples (e.g., liver)
-
RNA extraction kit
-
cDNA synthesis kit
-
Primers for target genes (e.g., Ppara, Fat/Cd36, L-Fabp, Ucp-2)
-
qPCR master mix and instrument
Procedure:
-
Extract total RNA from the tissue samples using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using specific primers for the genes of interest.
-
Normalize the expression levels of the target genes to a suitable housekeeping gene.
-
Calculate the relative gene expression changes between the different treatment groups. A significant increase in the expression of PPAR-α target genes in the OEA-treated groups would be expected[4].
Immunohistochemical Staining for Cellular Markers
This protocol can be used to assess changes in cellular markers of inflammation or proliferation in tissues like the spleen.
Procedure:
-
Fix the harvested tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 7 μm sections and mount them on slides.
-
Dewax the paraffin sections and rehydrate them.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide[1].
-
Block non-specific antibody binding using a suitable blocking buffer.
-
Incubate the sections with primary antibodies against markers of interest (e.g., CD68 for macrophages, Ki67 for proliferation)[1].
-
Wash the sections and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Analyze the stained sections under a microscope and quantify the immunopositive areas or cell numbers.
Conclusion
The in vivo administration of this compound in murine obesity models consistently demonstrates its potential as an anti-obesity agent. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic effects of OEA and its underlying molecular mechanisms. The primary mode of action through PPAR-α activation highlights a key pathway for targeting in the development of novel treatments for obesity and metabolic syndrome. Further research can build upon these methodologies to explore the long-term efficacy and safety of OEA.
References
Application Notes and Protocols for Oleoylethanolamide Treatment in Primary Hepatocyte Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oleoylethanolamide (OEA) is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that plays a significant role in regulating lipid metabolism, inflammation, and oxidative stress in the liver.[1][2][3][4] As a naturally occurring lipid mediator, OEA has garnered interest for its therapeutic potential in conditions such as non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders.[1][5] In primary hepatocyte cultures, OEA has been shown to reduce lipid synthesis and lipoprotein secretion through PPAR-α-dependent mechanisms.[5][6][7] These application notes provide detailed protocols for the treatment of primary hepatocytes with OEA and subsequent analysis of its effects.
Key Signaling Pathways
OEA primarily exerts its effects in hepatocytes through the activation of PPAR-α. This nuclear receptor acts as a transcription factor that, upon ligand binding, heterodimerizes with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the regulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.
One of the key downstream effects of OEA-mediated PPAR-α activation is the reduction of lipid accumulation.[5] This is achieved by increasing the expression of genes involved in fatty acid β-oxidation, such as Acyl-CoA oxidase 1 (ACOX1), and decreasing the expression of lipogenic genes.[2][6] Furthermore, OEA has been shown to reduce the expression and activity of microsomal triglyceride transfer protein (MTP), which is essential for the assembly and secretion of very-low-density lipoproteins (VLDL), thereby decreasing triacylglycerol secretion from hepatocytes.[6][7]
Beyond lipid metabolism, OEA also exhibits anti-inflammatory and antioxidant properties in the liver. It can up-regulate the expression of antioxidant enzymes through the Nrf-2/HO-1 pathway and suppress inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome.[3][8][9]
OEA Signaling Pathway in Hepatocytes
Caption: OEA signaling cascade in hepatocytes.
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established two-step collagenase perfusion techniques.[10][11][12]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Perfusion medium (e.g., HBSS with 0.5 mM EGTA)
-
Digestion medium (e.g., Williams' Medium E with 0.5 mg/mL collagenase type IV)
-
Hepatocyte wash medium (e.g., Williams' Medium E with 10% FBS)
-
Percoll
-
Culture medium (e.g., Williams' Medium E supplemented with 10% FBS, 1% penicillin-streptomycin, 100 nM dexamethasone, and 100 nM insulin)
-
70 µm cell strainer
-
Peristaltic pump
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Open the abdominal cavity to expose the liver and portal vein.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) perfusion medium at a rate of 5-7 mL/min for 5-10 minutes to clear the liver of blood.
-
Switch to pre-warmed digestion medium and perfuse for 10-15 minutes, or until the liver becomes soft and discolored.
-
Excise the liver and transfer it to a petri dish containing cold hepatocyte wash medium.
-
Gently tease the liver apart with sterile forceps to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the cells by centrifuging at 50 x g for 3 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in wash medium and repeat the wash step twice.
-
To enrich for viable hepatocytes, resuspend the pellet in a Percoll solution and centrifuge.
-
Aspirate the supernatant containing dead cells and debris.
-
Resuspend the viable hepatocyte pellet in culture medium.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes on collagen-coated plates at the desired density and incubate at 37°C in a 5% CO2 humidified incubator. Allow cells to attach for at least 4 hours before treatment.
Protocol 2: OEA Treatment of Primary Hepatocytes
Materials:
-
This compound (OEA)
-
DMSO (vehicle)
-
Primary hepatocyte cultures (from Protocol 1)
-
Serum-free culture medium
Procedure:
-
Prepare a stock solution of OEA in DMSO.
-
After allowing hepatocytes to attach, replace the culture medium with fresh, serum-free medium.
-
Dilute the OEA stock solution in serum-free medium to the desired final concentrations (e.g., 1-100 µM). A vehicle control (DMSO alone) should be prepared at the same final concentration as the highest OEA treatment.
-
Add the OEA-containing medium or vehicle control to the hepatocyte cultures.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Following incubation, proceed with downstream analysis (e.g., RNA/protein extraction, lipid staining, or analysis of the culture medium).
Protocol 3: Oil Red O Staining for Intracellular Lipid Accumulation
This protocol allows for the visualization and quantification of neutral lipids within cultured hepatocytes.[13][14][15]
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Oil Red O working solution (e.g., 60% Oil Red O stock solution in distilled water)
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
Procedure:
-
Remove the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 30-60 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution. Incubate for 15-30 minutes at room temperature.
-
Remove the staining solution and wash the cells 3-4 times with distilled water.
-
(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.
-
Wash with distilled water.
-
Visualize the lipid droplets (stained red) under a light microscope.
-
For quantification, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm.
Experimental Workflow
Caption: Workflow for OEA treatment and analysis.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of OEA on primary hepatocytes.
Table 1: Effect of OEA on Gene Expression in Wild-Type (WT) and PPAR-α Knockout (Ppara-/-) Primary Hepatocytes
| Gene | Treatment | Fold Change in WT Hepatocytes | Fold Change in Ppara-/- Hepatocytes | Reference |
| MTP | OEA | ↓ Significant Decrease | No significant change | [6] |
| Srebp1c | OEA | ↓ Significant Decrease | No significant change | [6] |
| Srebp2 | OEA | No significant change | No significant change | [6] |
| CD36 | OEA | ↑ Significant Increase | No significant change | [6] |
| Acox1 | OEA | ↑ Significant Increase | No significant change | [6] |
Table 2: Effect of OEA on Lipid Secretion and MTP Activity in Wild-Type (WT) and PPAR-α Knockout (Ppara-/-) Primary Hepatocytes
| Parameter | Treatment | Effect in WT Hepatocytes | Effect in Ppara-/- Hepatocytes | Reference |
| Triacylglycerol Secretion | OEA | ↓ Significant Decrease | No significant change | [6] |
| Phospholipid Secretion | OEA | ↓ Significant Decrease | No significant change | [6] |
| MTP Activity | OEA | ↓ Significant Decrease | No significant change | [6] |
Table 3: Effect of OEA on Oxidative Stress and Antioxidant Enzyme Activity
| Parameter | Condition | Effect of OEA Treatment | Reference |
| Malondialdehyde (MDA) | LPS/D-Gal-induced injury | ↓ Significant Decrease | [3][9] |
| Superoxide Dismutase (SOD) Activity | LPS/D-Gal-induced injury | ↑ Significant Increase | [3][9] |
| Glutathione Peroxidase (GSH-Px) Activity | LPS/D-Gal-induced injury | ↑ Significant Increase | [3][9] |
| Nrf-2 Expression | LPS/D-Gal-induced injury | ↑ Significant Increase | [8][9] |
| HO-1 Expression | LPS/D-Gal-induced injury | ↑ Significant Increase | [8][9] |
Table 4: Effect of OEA on Inflammatory Markers
| Marker | Condition | Effect of OEA Treatment | Reference |
| TNF-α mRNA | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
| IL-6 mRNA | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
| MCP1 mRNA | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
| NLRP3 Protein | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
| Caspase-1 Protein | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
| IL-1β | LPS/D-Gal-induced injury | ↓ Significant Decrease | [8][9] |
Conclusion
These protocols and data provide a comprehensive resource for investigating the effects of this compound in primary hepatocyte cultures. The evidence strongly supports a PPAR-α-dependent mechanism through which OEA modulates lipid metabolism, reduces oxidative stress, and attenuates inflammation. These findings are valuable for researchers in the fields of metabolic disease, liver physiology, and drug development.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Protects Against Acute Liver Injury by Regulating Nrf-2/HO-1 and NLRP3 Pathways in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound differentially regulates glycerolipid synthesis and lipoprotein secretion in intestine and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound differentially regulates glycerolipid synthesis and lipoprotein secretion in intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Against Acute Liver Injury by Regulating Nrf-2/HO-1 and NLRP3 Pathways in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Protects Against Acute Liver Injury by Regulating Nrf-2/HO-1 and NLRP3 Pathways in Mice [frontiersin.org]
- 10. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 13. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 14. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 15. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Measuring PPAR-alpha Activation by Oleoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous peroxisome proliferator-activated receptor-alpha (PPAR-alpha) agonist that plays a crucial role in regulating lipid metabolism, feeding behavior, and inflammation.[1][2][3][4] As a high-affinity ligand for PPAR-alpha, OEA initiates a signaling cascade that modulates the transcription of various target genes involved in energy homeostasis.[3][5][6] The study of OEA's interaction with PPAR-alpha is pivotal for the development of therapeutic agents targeting metabolic disorders such as obesity and dyslipidemia.[7]
These application notes provide detailed protocols for robust and sensitive assays to quantify the activation of PPAR-alpha by OEA. The described methods are essential for screening potential therapeutic compounds, elucidating molecular mechanisms, and advancing drug discovery programs.
Principle of PPAR-alpha Activation by this compound
OEA, a naturally occurring lipid amide, acts as a ligand for PPAR-alpha, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][8] Upon binding OEA, PPAR-alpha undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[2] This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, such as fatty acid translocase (FAT/CD36), liver fatty acid-binding protein (L-FABP), and uncoupling protein-2 (UCP-2).[1][9][10][11]
The activation of PPAR-alpha by OEA can be measured using various in vitro and cell-based assays, including reporter gene assays that measure the transcriptional activity of PPAR-alpha and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays that quantify the binding of OEA to the PPAR-alpha ligand-binding domain.
Signaling Pathway of OEA-Mediated PPAR-alpha Activation
References
- 1. cimasci.com [cimasci.com]
- 2. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A semi-quantitative RT-PCR method to measure the in vivo effect of dietary conjugated linoleic acid on porcine muscle PPAR gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Invitrogen LanthaScreen TR-FRET PPAR alpha Competitive Binding Assay Kit, goat 400 x 40 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Invitrogen LanthaScreen TR-FRET PPAR alpha Coactivator Assay Kit, goat 800 x 20 μL Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 9. Changes in FAT/CD36, UCP2, UCP3 and GLUT4 gene expression during lipid infusion in rat skeletal and heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uncoupling lipid metabolism from inflammation through fatty acid binding protein-dependent expression of UCP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dynamic role of the transmembrane glycoprotein CD36 (SR-B2) in cellular fatty acid uptake and utilization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gas-Liquid Chromatography Analysis of Synthesized Oleoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative analysis of synthesized Oleoylethanolamide (OEA) using Gas-Liquid Chromatography (GLC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS). Due to the thermal instability of OEA, a crucial derivatization step is required prior to analysis to ensure accurate and reproducible results.
Introduction
This compound (OEA) is an endogenous fatty acid amide with significant potential in weight management and metabolic regulation. Accurate quantification of synthesized OEA is paramount for its application in biological studies and pharmaceutical development. While liquid chromatography-mass spectrometry (LC-MS) is commonly employed for OEA analysis in biological matrices, Gas-Liquid Chromatography (GLC) offers a reliable and robust alternative for assessing the purity and concentration of synthesized OEA.
Direct analysis of free OEA by GLC is not feasible due to the thermal degradation of the ethanolamide moiety within the hot injector port, leading to the formation of an oxazoline derivative. To circumvent this issue, OEA must be derivatized to a more thermally stable and volatile compound. The most common and effective method is the conversion of OEA to its trimethylsilyl (TMS) ether derivative. This protocol details the TMS derivatization of OEA and the subsequent analysis by GLC.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the sample preparation, derivatization, and GLC analysis of OEA.
1. Reagents and Materials
-
This compound (OEA) standard
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (analytical grade)
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts
-
Heating block or oven
-
Gas Chromatograph with FID or MS detector
2. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of OEA standard and dissolve it in a suitable solvent such as hexane to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with hexane to achieve a range of concentrations that will encompass the expected concentration of the synthesized OEA samples.
-
Synthesized OEA Samples: Dissolve a known amount of the synthesized OEA product in hexane to a concentration within the calibration range.
3. Trimethylsilyl (TMS) Derivatization Protocol
-
Transfer 100 µL of each standard solution and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).
-
Securely cap the vials and heat them at 70-95°C for 30-60 minutes in a heating block or oven. A study on the related compound oleamide used a derivatization temperature of 95°C for 5 minutes.
-
Allow the vials to cool to room temperature before placing them in the autosampler for GLC analysis.
4. Gas-Liquid Chromatography (GLC) Conditions
The following are recommended starting conditions for the GLC analysis of OEA-TMS. Method optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 6890 or equivalent with FID or MS detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 minRamp 1: 15°C/min to 250°CRamp 2: 5°C/min to 300°C, hold for 10 min |
| Detector Temperature | FID: 300°CMS Transfer Line: 280°C |
| MS Parameters (if applicable) | Ion Source Temperature: 230°CQuadrupole Temperature: 150°CScan Range: m/z 50-550 |
Data Presentation
Quantitative data obtained from the GLC analysis should be summarized for clear comparison. A calibration curve should be generated by plotting the peak area of the OEA-TMS derivative against the concentration of the calibration standards. The concentration of OEA in the synthesized samples can then be determined from this curve.
Table 1: Example Quantitative Data for OEA-TMS Analysis
| Parameter | Result |
| Retention Time | Approximately 15-20 minutes (to be determined experimentally) |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Note: The retention time and detection limits are dependent on the specific instrumentation and chromatographic conditions and must be determined empirically.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the GLC analysis of synthesized OEA.
Caption: Workflow for the Gas-Liquid Chromatography (GLC) analysis of synthesized this compound (OEA).
Signaling Pathway Diagram
As this protocol focuses on an analytical method, a signaling pathway diagram is not directly applicable. The workflow diagram provides the logical relationship of the experimental steps.
Application of Oleoylethanolamide in Neuroblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleoylethanolamide (OEA) is an endogenous peroxisome proliferator-activated receptor α (PPARα) agonist, belonging to the family of N-acylethanolamines. Emerging research has highlighted its potential role in cancer biology, with recent studies focusing on its application in neuroblastoma, a common and often aggressive childhood cancer. This document provides detailed application notes and protocols for studying the effects of OEA on neuroblastoma cell lines, summarizing key findings and methodologies from recent scientific literature.
Key Findings and Data Presentation
OEA has been shown to modulate several key cellular processes in neuroblastoma cell lines, primarily affecting cell viability, apoptosis, and specific signaling pathways. The effects are observed both when OEA is used as a standalone agent and in combination with other therapeutic compounds like interferon-beta (IFNβ).
Effects on Cell Viability and Proliferation
In the human neuroblastoma cell line SH-SY5Y, OEA alone at concentrations ranging from 0.3 to 30 µM for 24 hours did not show signs of cellular toxicity. However, in the murine neuroblastoma cell line N1E-115, OEA demonstrated a time- and dose-dependent reduction in cell viability. When combined with IFNβ in SH-SY5Y cells, OEA potentiated the reduction in cell viability. Furthermore, OEA alone was capable of reducing colony formation efficiency.
Table 1: Effect of this compound on Neuroblastoma Cell Proliferation
| Cell Line | Treatment | Concentration | Duration | Effect | Reference |
| SH-SY5Y (human) | OEA | 0.3-30 µM | 24h | No significant toxicity | |
| N1E-115 (murine) | OEA | Not specified | Time- and dose-dependent | Reduced cell viability | |
| SH-SY5Y (human) | OEA | Not specified | Not specified | Reduced colony efficiency by 28% | |
| SH-SY5Y (human) | OEA + IFNβ | Not specified | Not specified | Reduced number of colonies by 20% compared to IFNβ alone |
Induction of Apoptosis
A significant finding is the role of OEA in promoting apoptosis, particularly in synergy with IFNβ. Co-treatment of SH-SY5Y cells with OEA and IFNβ led to a marked increase in apoptotic cell death. This was evidenced by the increased cleavage of caspase 3 and poly-(ADP ribose) polymerase (PARP). Interestingly, OEA alone did not induce the cleavage of these proteins. The pro-apoptotic effect is further supported by a decrease in the levels of survivin, an inhibitor of apoptosis protein.
Table 2: Pro-Apoptotic Effects of this compound in SH-SY5Y Neuroblastoma Cells (in combination with IFNβ)
| Apoptotic Marker | Treatment | Observation | Reference |
| Cleaved Caspase 3 | OEA + IFNβ | Increased cleavage | |
| Cleaved PARP | OEA + IFNβ | Increased cleavage | |
| Survivin | OEA + IFNβ | Decreased levels | |
| IKBα | OEA + IFNβ | Decreased levels |
Signaling Pathways Modulated by this compound
OEA's effects in neuroblastoma cells are mediated through distinct signaling pathways. The primary mechanism involves the activation of PPARα.
PPARα-Dependent Pathway
Studies have confirmed that OEA's actions are dependent on PPARα. The use of a PPARα inhibitor, GW6471, or genetic silencing of the receptor, was shown to reduce the levels of cleaved PARP, indicating that the pro-apoptotic effects of OEA are mediated through this receptor. This pathway appears to be independent of the JAK-STAT pathway, which is typically activated by IFNβ. OEA did not affect the IFNβ-induced phosphorylation of STAT1.
p38 MAPK and PD-L1 Regulation
OEA has been observed to increase the phosphorylation of p38 MAP kinase. Furthermore, it upregulates the expression of Programmed Death-Ligand 1 (PD-L1) in both whole-cell lysates and on the cell surface. This effect on PD-L1 was also found to be dependent on PPARα.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for studying the effects of OEA on neuroblastoma cell lines.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on SH-SY5Y cells.
Objective: To assess the effect of OEA on the viability of neuroblastoma cells.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (OEA) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of OEA in complete culture medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10, 30 µM).
-
Remove the old medium from the wells and add 100 µL of the OEA-containing medium or vehicle control to the respective wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Analysis (Western Blotting for Cleaved Caspase 3 and PARP)
This protocol is based on the investigation of OEA and IFNβ co-treatment.
Objective: To detect the cleavage of caspase 3 and PARP as markers of apoptosis.
Materials:
-
SH-SY5Y cells
-
OEA and IFNβ
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase 3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Plate SH-SY5Y cells and treat with OEA, IFNβ, or a combination of both for 24 hours.
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the data.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by OEA in neuroblastoma cells and a typical experimental workflow for its study.
Caption: OEA signaling in neuroblastoma cells.
Caption: Workflow for studying OEA in neuroblastoma.
Application Notes and Protocols: Elucidating the Genomic Effects of Oleoylethanolamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques employed to investigate the influence of Oleoylethanolamide (OEA) on gene expression. Detailed protocols for key experiments are provided, along with data presentation in a structured format and visualizations of the associated signaling pathways and experimental workflows.
Introduction to this compound (OEA) and Gene Expression
This compound (OEA) is an endogenous fatty acid amide that plays a significant role in the regulation of feeding, body weight, and lipid metabolism.[1] Its effects are primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2] Upon activation by OEA, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various metabolic processes, including fatty acid uptake and oxidation, lipolysis, and energy expenditure.[2][3][4] Beyond its well-established role in PPAR-α signaling, OEA has also been suggested to interact with other pathways, including the G-protein coupled receptor 119 (GPR119) and transient receptor potential vanilloid type 1 (TRPV1), and to modulate inflammatory responses.[5][6]
Studying the effect of OEA on gene expression is crucial for understanding its physiological functions and for the development of OEA-based therapeutic strategies for metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and hyperlipidemia.[1][7] This document outlines the key techniques and protocols for such investigations.
Key Experimental Techniques
Several powerful molecular biology techniques can be employed to analyze the changes in gene expression induced by OEA treatment. The choice of technique depends on the scope of the study, from targeted gene analysis to global transcriptomic profiling.
-
Quantitative Real-Time PCR (qPCR): This is a targeted approach used to measure the mRNA levels of a specific set of genes of interest. It is highly sensitive and quantitative, making it ideal for validating findings from broader screening methods or for focused studies on known OEA target genes.
-
Microarray Analysis: This high-throughput technique allows for the simultaneous measurement of the expression levels of thousands of genes. It provides a broad overview of the transcriptomic changes induced by OEA.
-
RNA Sequencing (RNA-Seq): RNA-Seq is a next-generation sequencing (NGS) based method that provides a comprehensive and highly sensitive profile of the entire transcriptome. It allows for the discovery of novel transcripts, alternative splicing events, and non-coding RNAs regulated by OEA.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary signaling pathway of OEA and a general experimental workflow for studying its effects on gene expression.
Caption: OEA Signaling Pathway through PPAR-α Activation.
Caption: General Experimental Workflow for Gene Expression Analysis.
Quantitative Data Summary
The following tables summarize the quantitative effects of OEA on the mRNA expression of key target genes as reported in various studies.
Table 1: Effect of OEA on PPAR-α and its Target Genes in Rat Adipose Tissue [8]
| Gene | Treatment | Fold Change (vs. Vehicle) | Significance (p-value) |
| PPAR-α | OEA (10 mg/kg) | ~1.8 | < 0.05 |
| f-FABP | OEA (10 mg/kg) | ~2.5 | < 0.01 |
| FAT/CD36 | OEA (10 mg/kg) | ~2.2 | < 0.05 |
| UCP-2 | OEA (10 mg/kg) | ~1.7 | < 0.05 |
Table 2: Effect of OEA on Pro-fibrogenic and Pro-remodeling Genes in a Mouse Model of Liver Fibrosis [6]
| Gene | Treatment | Fold Change (vs. MCD diet) | Significance (p-value) |
| TGF-β1 | OEA (5 mg/kg) | ↓ | < 0.05 |
| α-SMA | OEA (5 mg/kg) | ↓ | < 0.01 |
| Col1a1 | OEA (5 mg/kg) | ↓ | < 0.01 |
| Col3a1 | OEA (5 mg/kg) | ↓ | < 0.01 |
Note: "↓" indicates a significant decrease. The exact fold change was not provided in the abstract.
Detailed Experimental Protocols
Protocol 1: In Vitro OEA Treatment and RNA Extraction
Objective: To treat cultured cells with OEA and extract high-quality total RNA for downstream gene expression analysis.
Materials:
-
Appropriate cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
-
Cell culture medium and supplements
-
This compound (OEA)
-
Vehicle control (e.g., DMSO, ethanol)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Culture: Plate cells at an appropriate density in multi-well plates and allow them to adhere and reach the desired confluency.
-
OEA Treatment: Prepare a stock solution of OEA in the chosen vehicle. Dilute the stock solution in a cell culture medium to the desired final concentration (e.g., 1-100 µM).
-
Incubation: Remove the old medium from the cells and replace it with the OEA-containing medium or vehicle control medium. Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
Cell Harvesting and RNA Extraction:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add TRIzol reagent directly to the wells and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol (e.g., chloroform extraction and isopropanol precipitation).
-
Resuspend the final RNA pellet in nuclease-free water.
-
-
RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
Protocol 2: Quantitative Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of specific genes of interest.
Materials:
-
High-quality total RNA
-
Reverse transcription kit (e.g., with oligo(dT) and random primers)
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine a defined amount of total RNA (e.g., 1 µg) with the components of the reverse transcription kit according to the manufacturer's instructions.
-
Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Aliquot the reaction mix into a qPCR plate.
-
-
qPCR Run:
-
Place the qPCR plate in the qPCR instrument and run the appropriate thermal cycling program, which typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative gene expression using the ΔΔCt method.[9]
-
Protocol 3: RNA Sequencing (RNA-Seq) - A General Overview
Objective: To perform a comprehensive analysis of the transcriptome in response to OEA treatment.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
Library Preparation:
-
RNA Fragmentation: Fragment the RNA to a suitable size.
-
cDNA Synthesis: Synthesize first and second-strand cDNA from the fragmented RNA.
-
End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate millions of short reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the high-quality reads to a reference genome.
-
Transcript Quantification: Count the number of reads mapping to each gene to determine its expression level.
-
Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in OEA-treated samples compared to controls.
-
Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions that are enriched in the list of differentially expressed genes.
-
Conclusion
The study of this compound's effect on gene expression provides valuable insights into its molecular mechanisms of action and its therapeutic potential. The techniques and protocols outlined in these application notes, from targeted qPCR to global RNA-Seq, offer a robust framework for researchers to investigate the genomic impact of OEA. By combining these experimental approaches with careful data analysis and interpretation, the scientific community can continue to unravel the complex roles of this important lipid mediator in health and disease.
References
- 1. This compound, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Role and regulation of acylethanolamides in energy balance: focus on adipocytes and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound supplementation on the expression of lipid metabolism-related genes and serum NRG4 levels in patients with non-alcoholic fatty liver disease: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Oleoylethanolamide (OEA) Clinical Trials in Obese Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to evaluate the efficacy and safety of Oleoylethanolamide (OEA) in the management of obesity. Detailed protocols for key experimental procedures are included to ensure consistency and reproducibility of results.
Introduction to this compound (OEA)
This compound (OEA) is an endogenous lipid mediator, a naturally occurring amide of oleic acid and ethanolamine.[1][2][3] It is primarily synthesized in the small intestine and has been identified as a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[4][5] Activation of PPAR-α by OEA plays a crucial role in regulating lipid metabolism, energy homeostasis, and appetite.[4][5] Clinical studies suggest that OEA supplementation may lead to reductions in body weight, appetite, and inflammation, making it a promising therapeutic candidate for obesity.[1][6][7][8]
Clinical Trial Design
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of OEA in obese patients.
2.1. Study Population
-
Inclusion Criteria:
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Adults (18-65 years) with a Body Mass Index (BMI) between 30 and 40 kg/m ².
-
Stable body weight for at least 3 months prior to the study.
-
Willingness to maintain their usual diet and physical activity levels throughout the study.
-
Provision of written informed consent.
-
-
Exclusion Criteria:
-
History of cardiovascular disease, type 2 diabetes, or other significant metabolic disorders.
-
Use of weight-loss medications or supplements within 3 months of the study.
-
Pregnancy or lactation.
-
Known allergies to OEA or any of the excipients in the capsules.
-
History of gastrointestinal disorders that may affect nutrient absorption.
-
2.2. Intervention
-
Treatment Group: Oral administration of OEA capsules. Dosages in previous studies have ranged from 125 mg to 600 mg per day, administered in single or divided doses.[6][9] A common dosage is 250 mg/day (e.g., two 125 mg capsules).[1][2][10]
-
Placebo Group: Administration of identical-looking capsules containing an inert substance (e.g., starch).
-
Duration: A minimum of 8 to 12 weeks is recommended to observe significant effects on anthropometric and metabolic parameters.[1][2][6]
2.3. Outcome Measures
Primary Outcome Measures:
-
Change in body weight.
-
Change in Body Mass Index (BMI).
Secondary Outcome Measures:
-
Change in waist circumference.
-
Change in body composition (fat mass and lean body mass).
-
Change in appetite and satiety.
-
Change in serum lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Change in inflammatory markers (e.g., C-reactive protein (CRP), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α)).
-
Incidence and severity of adverse events.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected outcomes based on previous clinical trials of OEA in obese individuals.
Table 1: Anthropometric and Appetite Changes
| Parameter | Intervention | Expected Outcome | Reference |
| Body Weight | 250 mg/day OEA for 8-12 weeks | Significant reduction | [6][7][8] |
| BMI | 250 mg/day OEA for 8-12 weeks | Significant reduction | [6][7][8] |
| Waist Circumference | 125-250 mg/day OEA for 8-12 weeks | Significant reduction | [6][7][8] |
| Fat Mass | 250 mg/day OEA for 8 weeks | Significant reduction | [7] |
| Appetite (Hunger, Desire to Eat) | 250 mg/day OEA for 8 weeks | Significant reduction | [7] |
| Satiety (Fullness) | 250 mg/day OEA for 8 weeks | Significant increase | [7] |
Table 2: Changes in Inflammatory Markers and Lipid Profile
| Parameter | Intervention | Expected Outcome | Reference |
| C-reactive protein (CRP) | ≤250 mg/day OEA for ≥8 weeks | Significant reduction | [6] |
| IL-6 | 250 mg/day OEA for 8 weeks | Significant reduction | [1] |
| TNF-α | 250 mg/day OEA for 8 weeks | Significant reduction | [1] |
| Total Cholesterol | 250 mg/day OEA for 8-12 weeks | No significant change | [6] |
| LDL-C | 250 mg/day OEA for 8-12 weeks | No significant change | [6] |
| HDL-C | 250 mg/day OEA for 12 weeks | Potential for increase | [9] |
| Triglycerides | 250 mg/day OEA for 8-12 weeks | Significant reduction | [3][6][9] |
Experimental Protocols
4.1. Assessment of Body Composition
4.1.1. Dual-Energy X-ray Absorptiometry (DXA)
-
Principle: DXA uses two low-dose X-ray beams of different energies to differentiate between bone mineral, lean tissue, and fat tissue.
-
Protocol:
-
Participant Preparation: Participants should wear light clothing and remove all metal objects. Female participants of child-bearing age should confirm they are not pregnant. Participants should void their bladder before the scan.
-
Positioning: The participant lies supine on the scanner table. The technician will ensure the participant's body is centered and straight, with arms at their sides but not touching the body.
-
Scan Acquisition: A whole-body scan is performed, which typically takes 6-9 minutes. The participant must remain still during the scan.
-
Data Analysis: The scanner's software analyzes the attenuation of the X-ray beams to calculate total and regional bone mineral density, lean mass, and fat mass.
-
4.1.2. Bioelectrical Impedance Analysis (BIA)
-
Principle: BIA measures the opposition to the flow of a small, safe electrical current through the body. Lean tissue, which has a high water content, is a good conductor, while fat tissue is a poor conductor.
-
Protocol:
-
Participant Preparation: Participants should refrain from eating or drinking for at least 4 hours before the measurement. They should also avoid exercise, alcohol, and caffeine for at least 12 hours prior. Participants should void their bladder before the test. All jewelry and metal objects should be removed.
-
Procedure: The participant stands on the BIA device or lies supine with electrodes attached to their hands and feet, depending on the instrument.
-
Data Acquisition: The device sends an electrical current through the body and measures the impedance.
-
Data Analysis: The BIA software uses the impedance measurement, along with the participant's height, weight, age, and sex, to estimate body fat percentage, lean body mass, and total body water.
-
4.2. Assessment of Appetite and Satiety
4.2.1. Visual Analogue Scales (VAS)
-
Principle: VAS are subjective tools used to quantify sensations such as hunger, fullness, and desire to eat.
-
Protocol:
-
Scale Design: Use a 100 mm horizontal line with anchor phrases at each end (e.g., "I am not hungry at all" to "I have never been more hungry").
-
Administration: Participants are asked to make a vertical mark on the line to indicate their current feeling for each question.
-
Key Questions:
-
"How hungry do you feel?"
-
"How full do you feel?"
-
"How strong is your desire to eat?"
-
"How much food do you think you could eat?"
-
-
Timing: Appetite should be assessed at baseline (before the first dose of OEA/placebo) and at regular intervals throughout the study, typically before and after meals on assessment days.
-
4.3. Analysis of Serum Lipid Profile
-
Principle: Enzymatic colorimetric assays are used to quantify the levels of total cholesterol, HDL-C, LDL-C, and triglycerides in serum.
-
Protocol:
-
Sample Collection: Collect 5 mL of venous blood from participants after an 8-12 hour fast.
-
Sample Processing: Separate the serum by centrifugation.
-
Analysis:
-
Total Cholesterol, HDL-C, and Triglycerides: Measured directly using enzymatic kits.
-
LDL-C: Typically calculated using the Friedewald formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5). This formula is valid for triglyceride levels below 400 mg/dL.
-
-
Instrumentation: Use a certified and calibrated automated clinical chemistry analyzer.
-
4.4. Analysis of Inflammatory Markers
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying serum levels of CRP, IL-6, and TNF-α.
-
Protocol:
-
Sample Collection and Processing: Use serum collected as described for the lipid profile.
-
Assay: Perform the ELISA according to the manufacturer's instructions for the specific commercial kits used for hs-CRP, IL-6, and TNF-α.
-
Data Analysis: Measure the optical density using a microplate reader and calculate the concentration of each marker based on a standard curve.
-
Safety and Adverse Events
OEA is generally well-tolerated.[6][11] Potential adverse effects are typically mild and gastrointestinal in nature.[6][11]
Table 3: Reported Adverse Events in OEA Clinical Trials
| Adverse Event | Frequency | Severity | Reference |
| Nausea | Infrequent | Mild | [12] |
| Vomiting | Infrequent | Mild | [12] |
| Dyspepsia | Infrequent | Mild | [12] |
| Headache | Infrequent | Mild | [12] |
Protocol for Monitoring Adverse Events:
-
At each study visit, systematically question participants about the occurrence of any adverse events since the last visit.
-
Use a standardized questionnaire to record the nature, onset, duration, severity, and perceived relationship to the study intervention for each adverse event.
-
All adverse events, regardless of severity or perceived causality, must be documented.
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Serious adverse events must be reported to the Institutional Review Board (IRB) and the study sponsor within 24 hours of the site becoming aware of the event.
Mandatory Visualizations
Caption: OEA Signaling Pathway.
Caption: Clinical Trial Workflow.
References
- 1. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound facilitates PPARa and TFEB signaling and attenuates Ab pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 7. This compound increases the expression of PPAR-Α and reduces appetite and body weight in obese people: A clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial [frontiersin.org]
- 11. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound-based Treatment in Obesity : A Retrospective Analysis of 100 Cases from a Single Center in the Northern Territory of India | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of Oleoylethanolamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of Oleoylethanolamide (OEA).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral administration of this compound (OEA)?
A1: The primary challenges in achieving high oral bioavailability for OEA are its poor aqueous solubility and significant first-pass metabolism in the gastrointestinal tract.[1] OEA is a lipophilic molecule, which limits its dissolution in the aqueous environment of the gut. Furthermore, it is susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH) and other amidases present in the intestines and liver, which reduces the amount of active compound reaching systemic circulation.[2]
Q2: What formulation strategies can be employed to overcome the low oral bioavailability of OEA?
A2: Several formulation strategies can enhance the oral bioavailability of OEA:
-
Lipid-Based Formulations: These formulations, including self-nanoemulsifying drug delivery systems (SNEDDS), can improve the solubilization of OEA in the gastrointestinal tract, thereby facilitating its absorption.[3]
-
Nanoemulsions: Encapsulating OEA in nanoemulsions can protect it from enzymatic degradation and enhance its uptake through the intestinal mucosa.[4]
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Micronization: Reducing the particle size of OEA can increase its surface area, leading to improved dissolution and absorption.
-
Prodrugs: Chemical modification of the OEA molecule to create a prodrug can improve its physicochemical properties for better absorption. The prodrug is then converted to the active OEA molecule in the body.[5]
Q3: How does OEA exert its physiological effects after absorption?
A3: OEA's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis.[6][7][8] Activation of PPAR-α in the intestine stimulates vagal afferent neurons, sending satiety signals to the brain.[9] In the liver and muscle, OEA promotes fatty acid oxidation.[10]
Q4: Are there any known synergistic combinations that can enhance OEA's effects?
A4: Yes, combining OEA with other compounds can potentially enhance its metabolic effects. For example, co-administration with caffeine may enhance thermogenesis, while combination with L-carnitine could improve fatty acid transport and oxidation.[6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| High variability in plasma OEA concentrations between subjects. | Differences in gastric emptying times, intestinal motility, or food effects. | Administer OEA formulations to fasted animals to minimize variability from food intake. Ensure consistent administration technique and timing. |
| Low Cmax and AUC despite using a nanoemulsion formulation. | Instability of the nanoemulsion in the gastrointestinal environment leading to premature OEA release and degradation. | Characterize the stability of the nanoemulsion in simulated gastric and intestinal fluids. Consider using different surfactants or coating the nanoparticles to improve stability. |
| Unexpectedly rapid clearance of OEA from plasma. | High activity of metabolic enzymes (e.g., FAAH) in the experimental animal model. | Consider co-administration with an inhibitor of FAAH or other relevant enzymes to assess the impact on OEA's pharmacokinetic profile. Note that this would be a separate experimental question. |
| Difficulty in detecting OEA in plasma samples. | Insufficient sensitivity of the analytical method or rapid degradation of OEA in the collected samples. | Utilize a highly sensitive LC-MS/MS method for quantification.[11] Ensure rapid processing of blood samples, including the addition of enzyme inhibitors to the collection tubes, and store plasma at -80°C. |
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of OEA from studies utilizing different oral formulations. Note that direct comparisons should be made with caution due to variations in experimental conditions across studies.
| Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Control) | Reference |
| OEA Suspension | Rat | 10 | ~15 | ~1.5 | ~50 | - | (Data estimated from graphical representations) |
| OEA Nanoemulsion | Rat | 10 | ~100 | ~1 | ~350 | ~7-fold | (Data estimated from graphical representations)[4] |
| Exemestane Suspension (for comparison) | Rat | 10 | 122.49 ± 8.27 | - | - | - | [3] |
| Exemestane SNEDDS (for comparison) | Rat | 10 | 194.86 ± 14.75 | - | 1.71-fold higher than suspension | 1.71-fold | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of Orally Administered OEA in Rats
1. Animal Preparation:
- Use male Sprague-Dawley rats (250-300g).
- House the animals in a controlled environment (12h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity).
- Provide standard chow and water ad libitum.
- Fast the rats overnight (12-16 hours) before the experiment, with free access to water.
2. Formulation Preparation and Administration:
- Prepare the OEA formulation (e.g., suspension in 0.5% carboxymethylcellulose or nanoemulsion) at the desired concentration.
- Administer the formulation orally via gavage at a volume of 5-10 mL/kg.[12] Use a ball-tipped gavage needle appropriate for the size of the rat.[6][7]
3. Blood Sampling:
- Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an FAAH inhibitor to prevent ex vivo degradation of OEA.
- Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
- Store the plasma samples at -80°C until analysis.
4. Bioanalytical Method for OEA Quantification in Plasma (LC-MS/MS):
- Sample Preparation: Perform a liquid-liquid extraction of OEA from the plasma samples. A detailed method can be found in literature, for example, using acetonitrile and tert-butyl methyl ether.[11]
- Chromatography: Use a C18 reverse-phase column with a gradient elution.
- Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled OEA as an internal standard for accurate quantification.[11]
- Data Analysis: Construct a calibration curve to determine the concentration of OEA in the plasma samples. Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: OEA signaling through the PPAR-α pathway.
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 2. prezi.com [prezi.com]
- 3. researchgate.net [researchgate.net]
- 4. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 5. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research SOP: Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats [researchsop.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 11. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
Oleoylethanolamide stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of Oleoylethanolamide (OEA). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid OEA powder?
For long-term storage, solid OEA powder should be stored at -20°C.[1][2][3] Under these conditions, it is reported to be stable for at least four years.[3]
Q2: How should I store OEA once it is dissolved in a solvent?
Stock solutions of OEA in organic solvents such as ethanol, DMSO, and dimethylformamide should be stored at -20°C for short-term storage or at -80°C for long-term storage to ensure stability.[1][2] It is recommended to use aqueous solutions of OEA on the same day of preparation and avoid storing them for more than one day.[1]
Q3: In which solvents is OEA soluble?
OEA is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[1] The solubility in these solvents is approximately 22 mg/mL, 20 mg/mL, and 14 mg/mL, respectively.[1] It is sparingly soluble in aqueous buffers; for instance, its solubility in PBS (pH 7.2) is approximately 0.05 mg/mL.[1]
Q4: Is OEA sensitive to high temperatures?
Yes, OEA can degrade at high temperatures. Specifically, during gas-liquid chromatography (GLC) analysis with high injection port temperatures (e.g., over 200°C), OEA can undergo dehydration of its ethanolamide moiety to form an oxazoline derivative.[4][5] Therefore, prolonged exposure to high temperatures should be avoided.
Q5: What is the known degradation pathway for OEA?
In biological systems, OEA is primarily degraded by enzymatic hydrolysis, catalyzed by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA), into oleic acid and ethanolamine.[6][7] Chemically, a known degradation pathway, particularly under high-temperature conditions, is the dehydration of the ethanolamide group to form an oxazoline derivative.[5]
Q6: How does pH affect the stability of OEA?
Q7: Is OEA sensitive to light?
Specific photostability studies on OEA are not extensively documented in the available literature. However, as a general precaution for unsaturated lipids, exposure to UV and visible light should be minimized to prevent potential photodegradation.[9][10] When conducting experiments, it is advisable to protect OEA solutions from direct light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | OEA degradation due to improper storage. | Ensure solid OEA is stored at -20°C and stock solutions at -80°C. Prepare fresh working solutions daily, especially if they are in aqueous buffers. |
| OEA degradation in the experimental setup. | Avoid high temperatures in your experimental protocol. If heating is necessary, perform control experiments to assess OEA stability. Protect solutions from direct light. | |
| Precipitation of OEA in aqueous solutions | Low solubility of OEA in aqueous media. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. For cell culture, the final solvent concentration should typically be less than 0.1%. |
| Suspected thermal degradation during analysis | High temperature in GC inlet. | For GC analysis, consider derivatizing OEA to its trimethylsilyl (TMS) ether to prevent the formation of the oxazoline derivative.[4] Alternatively, use a lower inlet temperature if possible or employ HPLC for analysis. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid Powder | -20°C | ≥ 4 years | [1][2][3] |
| In Organic Solvent | -20°C | Short-term | [2] |
| In Organic Solvent | -80°C | Long-term | [1][2] |
| In Aqueous Buffer | 4°C (on ice) | Use within 12-24 hours | [2] |
Experimental Protocols
Protocol for a General Forced Degradation Study of OEA
This protocol provides a framework for assessing the stability of OEA under various stress conditions. It is based on general principles outlined in ICH guidelines.[11][12][13]
1. Preparation of OEA Stock Solution:
-
Prepare a stock solution of OEA in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the OEA stock solution with an equal volume of 0.1 N HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the OEA stock solution with an equal volume of 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix the OEA stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Transfer the OEA stock solution to vials and expose them to a controlled high temperature (e.g., 60-80°C) in an oven for a defined period. A parallel sample should be kept at the recommended storage temperature as a control.
-
Photostability: Expose the OEA stock solution in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[14][15][16] A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a modifier like formic acid) is a common starting point.[17][18]
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of OEA.
4. Data Interpretation:
-
Calculate the percentage of OEA degradation for each stress condition.
-
Assess the mass balance to ensure that the decrease in OEA concentration corresponds to the formation of degradation products.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Analysis of chemically synthesized this compound by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of Hydrolysis-Resistant Analogs of this compound with Potent Anorexiant Properties [escholarship.org]
- 7. Pharmacological characterization of hydrolysis-resistant analogs of this compound with potent anorexiant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subtle changes in pH affect the packing and robustness of fatty acid bilayers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 9. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 13. resolvemass.ca [resolvemass.ca]
- 14. ema.europa.eu [ema.europa.eu]
- 15. iagim.org [iagim.org]
- 16. database.ich.org [database.ich.org]
- 17. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oleoylethanolamide (OEA) Dosage for In vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoylethanolamide (OEA) in in vivo rodent studies.
Frequently Asked Questions (FAQs)
1. What is this compound (OEA) and what is its primary mechanism of action?
This compound (OEA) is an endogenous fatty acid amide, synthesized in the small intestine, that acts as a potent satiety signal.[1] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[2] OEA's activation of PPAR-α leads to a reduction in food intake and body weight gain.[1]
2. What are the typical effective dosages of OEA in rodents?
The effective dosage of OEA can vary depending on the administration route, rodent species, and the specific experimental goals. Generally, for intraperitoneal (i.p.) injections, dosages between 5 and 20 mg/kg have been shown to be effective in reducing food intake in both rats and mice.[3][4] For oral administration, higher doses, typically ranging from 25 to 200 mg/kg, are often required to achieve similar effects.[4]
3. What is a standard vehicle for dissolving and administering OEA?
Due to its lipophilic nature, OEA is insoluble in aqueous solutions. A commonly used vehicle for intraperitoneal and oral administration is a mixture of saline, polyethylene glycol (PEG), and a surfactant like Tween 80. A typical composition is a 90:5:5 ratio of saline:polyethylene glycol:Tween 80 (v/v/v).[5]
4. What are the expected effects of OEA on feeding behavior?
In free-feeding rodents, OEA primarily delays the onset of the next meal, thereby increasing the inter-meal interval, without significantly affecting the size of the meal.[3] In food-deprived animals, OEA can both delay the initiation of feeding and reduce the size of the meal consumed.[3]
5. Are there any known side effects of OEA administration in rodents?
At higher doses (e.g., 10 mg/kg i.p. and above), OEA has been reported to cause a temporary impairment in locomotor activity in rats.[6] This effect appears to be transient. Researchers should carefully observe animals for any signs of discomfort or unusual behavior following OEA administration.
Troubleshooting Guide
Issue 1: No observable effect of OEA on food intake or body weight.
| Possible Cause | Suggested Solution |
| Improper OEA Preparation/Dissolution | Ensure OEA is completely dissolved in the vehicle. The solution should be freshly prepared before each experiment. Incomplete dissolution can lead to inaccurate dosing. |
| Incorrect Dosage | The effective dose can vary. Consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions.[7] |
| Administration Route | Oral administration generally requires higher doses than intraperitoneal injection.[4] Verify that the chosen administration route and dose are appropriate. |
| Timing of Administration and Feeding | The anorectic effect of OEA may be more pronounced when administered before the dark cycle (the active feeding period for rodents). |
| Diet Composition | High-fat diets can alter endogenous OEA signaling.[8] The composition of the animal's diet may influence the response to exogenous OEA. |
| Animal Strain/Species Variability | Different strains or species of rodents may exhibit varying sensitivity to OEA. |
Issue 2: High variability in experimental results between animals.
| Possible Cause | Suggested Solution |
| Inconsistent Administration Technique | Ensure consistent and accurate administration of OEA for all animals. For oral gavage, proper technique is crucial to avoid stress and ensure the full dose reaches the stomach.[9][10][11] For i.p. injections, consistent placement in the peritoneal cavity is important.[12][13][14] |
| Animal Stress | Stress can significantly impact feeding behavior. Handle animals consistently and allow for an acclimatization period before starting the experiment. |
| Individual Animal Differences | Biological variability is inherent. Ensure adequate sample size to achieve statistical power and randomize animals into treatment groups. |
Issue 3: Observation of locomotor impairment or other side effects.
| Possible Cause | Suggested Solution |
| High Dosage | Locomotor impairment is often associated with higher doses of OEA.[6] If this side effect is a concern, consider reducing the dose or performing a dose-response study to find a dose that reduces food intake without significant motor effects. |
| Dissociation of Anorectic and Motor Effects | One study found that delaying access to food for one hour after an i.p. injection of OEA in rats allowed for the observation of reduced food intake after the locomotor impairment had subsided.[6] |
Data Presentation
Table 1: Summary of this compound (OEA) Dosages and Effects in Rodent Studies
| Rodent Model | Administration Route | Dosage Range | Key Findings | Reference |
| Rats (Wistar) | Intraperitoneal (i.p.) | 1 - 20 mg/kg | Dose-dependently delayed feeding onset in free-feeding rats. Delayed feeding and reduced meal size in food-deprived rats. | [3] |
| Rats | Intraperitoneal (i.p.) | 5 and 10 mg/kg | Reduced food intake but also concurrently compromised locomotor activity. | [6] |
| Rats (High-Fat Diet-Fed) | Intraperitoneal (i.p.) | 10 mg/kg | Ameliorated liver steatosis and reduced oxidative stress. | [5] |
| Mice | Oral (in diet) | 200 mg/kg/day | Reduced weight gain and daily caloric intake in a diet-induced obesity model. | [8] |
| Rats | Oral (enteric-coated capsules) | 10 - 50 mg/kg | Produced a profound and long-lasting inhibition of food intake. | [4][15] |
Experimental Protocols
1. Protocol for Preparation of OEA for Intraperitoneal Injection
-
Materials:
-
This compound (OEA) powder
-
Sterile saline (0.9% NaCl)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80 (Polysorbate 80)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Calculate the required amount of OEA based on the desired final concentration and volume.
-
In a sterile conical tube, add the calculated amount of OEA powder.
-
Prepare the vehicle solution by mixing saline, PEG 400, and Tween 80 in a 90:5:5 volume ratio. For example, to prepare 10 mL of vehicle, mix 9 mL of saline, 0.5 mL of PEG 400, and 0.5 mL of Tween 80.
-
Add a small amount of the vehicle to the OEA powder and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution.
-
If necessary, gently warm the solution in a water bath or use a sonicator to aid dissolution. The final solution should be clear and free of visible particles.
-
Prepare the solution fresh on the day of the experiment.
-
2. Protocol for Intraperitoneal (i.p.) Injection in Mice
-
Materials:
-
Prepared OEA solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 26-27 gauge)
-
70% alcohol wipes
-
-
Procedure:
-
Restrain the mouse securely by scruffing the neck and back to immobilize the head and body.
-
Turn the mouse to expose the abdomen, tilting the head slightly downwards. This allows the abdominal organs to shift cranially.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Clean the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, at a 15-30 degree angle into the skin and through the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the OEA solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
3. Protocol for Measurement of Food Intake
-
Manual Measurement:
-
House animals individually to allow for accurate measurement of individual food consumption.
-
Provide a pre-weighed amount of food in a spill-resistant feeder.
-
At predetermined time points (e.g., 1, 2, 4, 24 hours post-injection), remove the feeder and weigh the remaining food.
-
Collect and weigh any spilled food (spillage) to correct the intake measurement.
-
Calculate food intake by subtracting the final weight (remaining food + spillage) from the initial weight.
-
-
Automated Measurement Systems:
-
For more detailed analysis of feeding patterns (e.g., meal size, meal duration, inter-meal interval), automated food intake monitoring systems can be used. These systems continuously record the weight of the food hopper, providing real-time data on feeding behavior.[16]
-
Visualizations
OEA Signaling Pathway
Caption: OEA signaling pathway leading to satiety and reduced food intake.
Experimental Workflow for an In Vivo OEA Study
Caption: A typical experimental workflow for in vivo rodent studies with OEA.
References
- 1. Frontiers | Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial [frontiersin.org]
- 2. A systematic review of the effects of this compound, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of meal pattern in the rat by the anorexic lipid mediator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats [mdpi.com]
- 6. This compound‐induced anorexia in rats is associated with locomotor impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-response effects of orexin-A on food intake and the behavioural satiety sequence in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound-Based Dietary Supplement on Systemic Inflammation in the Development of Alimentary-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. queensu.ca [queensu.ca]
- 15. This compound inhibits food intake in free-feeding rats after oral administration [iris.uniroma1.it]
- 16. The lipid messenger OEA links dietary fat intake to satiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Oleoylethanolamide (OEA) Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Oleoylethanolamide (OEA).
Frequently Asked Questions (FAQs)
Q1: Why is this compound (OEA) so difficult to dissolve in aqueous solutions?
A1: OEA is a lipophilic molecule, meaning it is structurally similar to fats. Its long hydrocarbon tail is nonpolar and does not interact favorably with polar water molecules, leading to very low solubility in aqueous buffers and cell culture media.
Q2: What are the common signs of OEA precipitation in my experimental setup?
A2: You may observe a cloudy or milky appearance in your solution, the formation of a visible film on the surface, or the presence of small, crystalline particles. In cell culture, this can sometimes be mistaken for microbial contamination, but it will not be accompanied by a change in pH or the presence of motile organisms under a microscope.
Q3: Can I dissolve OEA directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution of OEA in aqueous solutions is not recommended due to its extremely low solubility, which is reported to be around 100 µg/mL in PBS (pH 7.2)[1]. This concentration is often too low for many experimental needs.
Q4: What are the recommended solvents for creating an OEA stock solution?
A4: Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are the most common and effective choices for creating a concentrated stock solution of OEA. OEA is highly soluble in these solvents, with a solubility of at least 100 mg/mL[1][2].
Q5: Is it safe to use organic solvents like DMSO in my cell culture experiments?
A5: While necessary for dissolving OEA, high concentrations of organic solvents can be toxic to cells. It is crucial to ensure that the final concentration of the organic solvent in your cell culture medium is insignificant and does not affect cell viability. Typically, the final DMSO concentration should be kept below 0.5% (v/v).
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing and using OEA solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon adding OEA stock solution to aqueous media. | The rapid change in solvent polarity from the organic stock to the aqueous medium is causing the OEA to crash out of solution. | 1. Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C can help improve solubility. 2. Add the stock solution dropwise while vortexing: This gradual addition helps to disperse the OEA more effectively. 3. Use a co-solvent/surfactant vehicle: For in vivo and some in vitro applications, a vehicle containing a co-solvent like PEG300 and a surfactant like Tween-80 can maintain OEA in solution. |
| OEA precipitates in the incubator over time. | The compound's solubility is temperature-dependent, and it may be less stable in the complex environment of cell culture media over extended periods. | 1. Prepare fresh solutions: It is not recommended to store aqueous solutions of OEA for more than one day[2]. Prepare your working solutions immediately before each experiment. 2. Check for media component interactions: Components in the media, such as certain salts or proteins in serum, can interact with OEA and reduce its solubility. If possible, test OEA's stability in a simpler buffer first. |
| Inconsistent experimental results. | This could be due to inaccurate OEA concentration resulting from incomplete dissolution or precipitation. | 1. Visually inspect your solutions: Before each experiment, carefully check for any signs of precipitation. 2. Follow a validated protocol: Use a detailed and validated protocol for preparing your OEA solutions to ensure consistency. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL | [1][2] |
| Ethanol | ≥ 100 mg/mL | [1][2] |
| Dimethylformamide (DMF) | ≥ 100 mg/mL | [1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~100 µg/mL | [1] |
| DMSO (for in vitro stock) | 20.83 mg/mL (requires sonication) | [3] |
Experimental Protocols
Protocol 1: Preparation of OEA for In Vitro Cell Culture Experiments
This protocol is designed to prepare a working solution of OEA for treating cells in culture.
Materials:
-
This compound (OEA) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out the desired amount of OEA powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 20.83 mg/mL)[3].
-
If necessary, gently warm the solution and sonicate until the OEA is completely dissolved. This stock solution can be stored at -20°C for up to one month[3].
-
-
Prepare the Working Solution:
-
Pre-warm your sterile cell culture medium to 37°C.
-
Perform a serial dilution of the OEA stock solution into the pre-warmed medium to achieve your desired final concentration.
-
Crucially , add the OEA stock solution dropwise to the medium while gently vortexing or swirling to prevent precipitation.
-
Ensure the final concentration of DMSO in the medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Use the final working solution immediately. Do not store aqueous dilutions of OEA[2].
-
Protocol 2: Preparation of OEA for In Vivo Animal Studies
This protocol describes the preparation of an OEA formulation suitable for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound (OEA) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a DMSO Stock Solution:
-
Dissolve OEA in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL)[3].
-
-
Formulate the Vehicle:
-
The following is an example formulation for a 1 mL final working solution[3]:
-
Take 100 µL of the OEA/DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Another commonly used vehicle is a mixture of saline, polyethylene glycol, and Tween 80 in a 90:5:5 (v/v/v) ratio[4].
-
-
Administration:
-
Administer the freshly prepared OEA solution to the animals via the desired route (e.g., intraperitoneal injection).
-
Signaling Pathway and Experimental Workflow Diagrams
OEA Signaling Pathway
This compound primarily exerts its biological effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of various genes involved in lipid metabolism and energy homeostasis[5].
Caption: OEA activates PPAR-α, leading to changes in gene expression.
Experimental Workflow for OEA Solution Preparation
The following diagram illustrates a logical workflow for preparing OEA solutions for experimental use.
Caption: Workflow for preparing OEA solutions for research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Reduces Hepatic Oxidative Stress and Endoplasmic Reticulum Stress in High-Fat Diet-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound facilitates PPARa and TFEB signaling and attenuates Ab pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of Oleoylethanolamide (OEA)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Oleoylethanolamide (OEA).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of OEA?
A1: The two primary methods for large-scale OEA synthesis are chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the conversion of oleic acid into a more reactive species like oleoyl chloride, followed by amidation with ethanolamine[1][2]. Enzymatic synthesis, a more environmentally friendly approach, typically uses a lipase to directly catalyze the amidation of oleic acid with ethanolamine[3][4].
Q2: What are the main advantages of enzymatic synthesis over chemical synthesis for OEA production?
A2: Enzymatic synthesis offers several advantages, including milder reaction conditions, which reduces the formation of byproducts and simplifies purification. It is also more environmentally friendly due to the use of biocatalysts and often results in high-purity OEA without the need for harsh reagents like thionyl chloride or oxalyl chloride[1][5]. Furthermore, enzymatic methods can be more cost-effective for large-scale production[4].
Q3: Why is the purity of the initial oleic acid important?
A3: The purity of the starting oleic acid directly impacts the purity of the final OEA product. Commercial oleic acid often contains other fatty acids, such as linoleic and stearic acids, which will also react to form their respective ethanolamides, leading to a final product with significant impurities[3]. Purification of commercial oleic acid, for instance by crystallization, is a crucial first step to obtaining high-purity OEA[3].
Q4: What is the role of PPAR-α in the biological activity of OEA?
A4: this compound is an endogenous agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α)[6]. The activation of PPAR-α by OEA is central to its regulation of feeding, body weight, and lipid metabolism[6][7][8]. This interaction stimulates lipolysis and is a key mechanism behind OEA's potential as a therapeutic agent for obesity[6][7].
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature (Enzymatic) | Optimize the reaction temperature. For lipase-catalyzed reactions, temperatures around 65°C have been shown to be effective[3]. Temperatures that are too high can lead to enzyme denaturation, while lower temperatures can result in slower reaction rates. |
| Incorrect Molar Ratio of Reactants | Ensure an equimolar ratio of oleic acid to ethanolamine. An excess of ethanolamine has been reported to be detrimental to the overall conversion in some enzymatic processes[9]. |
| Insufficient Enzyme Loading (Enzymatic) | Increase the amount of lipase. A common starting point is a 30% w/w lipase concentration relative to the reactants[9]. |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress using techniques like GC/MS to determine the optimal reaction duration for achieving maximum conversion[9]. For some enzymatic reactions, this can be as short as 3-4 hours[3]. |
| Poor Solubility of Reactants | In continuous flow systems, high concentrations of reactants can increase viscosity and reduce solubility, leading to lower conversion. Adjusting the solvent volume or flow rate may be necessary[9]. |
| Harsh Reaction Conditions (Chemical) | High temperatures in chemical synthesis can lead to side reactions and product degradation[1]. Consider milder conditions or alternative activating agents. |
Issue 2: Impure Final Product
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Purify the commercial oleic acid before synthesis. Crystallization from methanol has been shown to significantly increase purity[9]. |
| Formation of Byproducts | In chemical synthesis, the use of harsh reagents can lead to unwanted side reactions. Ensure proper temperature control and dropwise addition of reagents[1]. In enzymatic synthesis, ensure the enzyme is specific and conditions are optimized to minimize side reactions. |
| Ineffective Purification | Column chromatography is often required for chemical synthesis to remove unreacted reagents and byproducts[9]. For enzymatic synthesis, crystallization from a suitable solvent like hexane can effectively remove residual oleic acid and other impurities[3]. |
| Contamination from Solvents | Some grades of chloroform have been found to contain quantifiable amounts of N-palmitoylethanolamide and N-stearoylethanolamine, which can contaminate the final product. It is crucial to use high-purity solvents and validate them before use[10]. |
| Product Degradation during Analysis | Free OEA can undergo thermal degradation to form an oxazoline derivative during Gas-Liquid Chromatography (GLC) analysis. To prevent this, OEA should be derivatized, for example, by converting it to its trimethylsilyl (TMS) ether before GLC analysis[11][12]. |
Experimental Protocols
Enzymatic Synthesis of OEA (Batch Process)
This protocol is based on the lipase-mediated synthesis of OEA.
-
Purification of Oleic Acid:
-
Dissolve commercial oleic acid in methanol.
-
Cool the solution to induce crystallization of oleic acid.
-
Filter the crystals and wash with cold methanol to obtain purified oleic acid.
-
Assess purity using Gas Chromatography (GC).
-
-
Amidation Reaction:
-
In a reaction vessel, combine purified oleic acid (1 mmol) and ethanolamine (1 mmol).
-
Add hexane (1.5 mL) as the solvent and water (10 µL)[3].
-
Add an immobilized lipase, such as Novozym 435, at a concentration of 30% (w/w) of the total reactants[3].
-
Stir the mixture at 65°C for 3-4 hours[3].
-
Monitor the conversion of oleic acid to OEA using GC/MS.
-
-
Purification of OEA:
-
After the reaction, remove the enzyme by filtration.
-
Concentrate the filtrate to remove the solvent.
-
Purify the resulting crude product by crystallization from hexane at a low temperature (e.g., 6°C)[3].
-
Filter the crystallized OEA and dry under vacuum.
-
Analyze the purity of the final product using GC or LC-MS.
-
Chemical Synthesis of OEA
This protocol involves the formation of an oleoyl chloride intermediate.
-
Formation of Oleoyl Chloride:
-
Dissolve oleic acid (e.g., 40 mL) in an anhydrous solvent like dichloromethane (50 mL)[1].
-
Under an inert atmosphere and at room temperature, add oxalyl chloride (e.g., 30 mL) dropwise to the solution. Add a catalytic amount of DMF (e.g., 2 mL)[1].
-
Stir the reaction mixture at room temperature for approximately 4 hours[1].
-
-
Amidation Reaction:
-
Purification of OEA:
-
Filter the reaction mixture to remove any insoluble matter.
-
Wash the organic phase with an acidic solution (e.g., 2M HCl) and then with a saturated sodium bicarbonate solution[1].
-
Concentrate the organic phase to obtain the crude OEA product.
-
Wash the crude product with a low-polarity alkane such as n-hexane and purify by centrifugation or crystallization to obtain the final product[1].
-
Data Presentation
Table 1: Comparison of OEA Synthesis Parameters on a Laboratory Scale
| Parameter | Enzymatic Synthesis (1 mmol scale) | Chemical Synthesis (Varies) |
| Starting Material Purity | 96.7% (after purification)[9] | Not specified, but crucial for final purity |
| Key Reagents | Oleic acid, ethanolamine, lipase (Novozym 435)[3][4] | Oleic acid, oxalyl chloride/thionyl chloride, ethanolamine, triethylamine[1] |
| Solvent | Hexane[3] | Dichloromethane[1] |
| Temperature | 65°C[3] | Room Temperature to 90°C[1] |
| Reaction Time | ~3 hours[3] | ~8 hours (total)[1] |
| Final Product Purity | 96.6%[3][4] | Purity depends heavily on purification method |
| Yield | Not explicitly stated for 1 mmol, but conversion is near 100%[3] | Not explicitly stated |
Table 2: Large-Scale Enzymatic Synthesis of OEA (50 mmol)
| Parameter | Value |
| Reactants | 50 mmol oleic acid, 50 mmol ethanolamine[3][4] |
| Reaction Time | 6 hours[9] |
| Conversion Rate | 79%[9] |
| Purification Method | Crystallization from hexane[3] |
| Final Product Purity | 96.1%[3][4] |
| Final Yield | 73.5%[3][4] |
Visualizations
OEA Biosynthesis and Signaling Pathway
Caption: Biosynthesis of OEA and its activation of the PPAR-α signaling pathway.
Generalized Experimental Workflow for OEA Synthesis
References
- 1. CN102295573A - Chemical synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN102351728A - Method for synthesizing this compound and derivative thereof - Google Patents [patents.google.com]
- 3. future4200.com [future4200.com]
- 4. Synthesis of this compound using lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Feeding regulation by this compound synthesized from dietary oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of chemically synthesized this compound by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing the degradation of Oleoylethanolamide during sample preparation
Welcome to the technical support center for Oleoylethanolamide (OEA) research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of OEA during sample preparation and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of OEA degradation during sample preparation?
A1: this compound (OEA) is susceptible to both chemical and enzymatic degradation. The primary causes include:
-
Enzymatic Hydrolysis: The enzymes Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) are the main culprits responsible for hydrolyzing OEA into oleic acid and ethanolamine.[1][2][3][4] These enzymes are abundant in various tissues and can rapidly degrade OEA post-sample collection if not properly inactivated.
-
Chemical Degradation: OEA can be chemically altered during the extraction process. A significant issue is the addition of chlorine to the double bond of OEA when using certain brands of chloroform as an extraction solvent. This reaction leads to a substantial loss of the analyte.
-
Improper Storage: Like other lipids, OEA can degrade over time if samples are not stored at appropriate temperatures. Factors such as temperature fluctuations, exposure to light, and oxidation can contribute to its degradation.[5][6]
Q2: How can I prevent enzymatic degradation of OEA in my tissue samples?
A2: To prevent enzymatic degradation, it is crucial to inhibit the activity of FAAH and NAAA immediately upon sample collection. This can be achieved by:
-
Rapid Freezing: Immediately flash-freeze tissue samples in liquid nitrogen after collection. This halts most enzymatic activity.
-
Use of Enzyme Inhibitors: Add specific enzyme inhibitors to the homogenization buffer. For instance, PF-3845 is a potent and selective FAAH inhibitor, while compounds like AM11095 can be used to inhibit NAAA.[2] Working at an acidic pH can also favor NAAA activity while reducing FAAH activity if selective analysis is required.[1]
Q3: What are the best practices for storing biological samples intended for OEA analysis?
A3: Proper storage is critical for maintaining the integrity of OEA in biological samples.
-
Temperature: For long-term storage, samples should be kept at -80°C. For short-term storage (up to a few days), -20°C may be acceptable, but -80°C is always preferred to minimize any potential degradation.[5][7]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is recommended to aliquot samples into smaller volumes before freezing.
-
Light Exposure: Protect samples from direct light, as UV exposure can potentially degrade lipids.[8][9]
Q4: I am observing low recovery of OEA in my experiments. What are the likely causes and how can I troubleshoot this?
A4: Low recovery of OEA can stem from several factors throughout the sample preparation and analysis workflow. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving this issue. Common causes include inefficient extraction, analyte loss during cleanup steps, and matrix effects during LC-MS analysis.
Troubleshooting Guides
Issue 1: Low Recovery of OEA
This guide will help you systematically troubleshoot and improve the recovery of OEA in your sample preparation workflow.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | 1. Solvent Selection: Ensure the extraction solvent is appropriate for OEA. Acetonitrile and mixtures of acetonitrile/tert-butyl methyl ether (1:4) have been successfully used for liquid-liquid extraction from plasma and brain tissue. For solid tissues, protein precipitation with a solvent like acetonitrile is a common first step.[10][11][12] 2. Extraction Cycles: For tissue homogenates, consider performing multiple extraction cycles (e.g., three times) to ensure maximal recovery of OEA.[10] 3. Homogenization: Ensure thorough homogenization of tissue samples to release OEA from the matrix. |
| Analyte Loss During Cleanup (e.g., Solid-Phase Extraction - SPE) | 1. SPE Column Choice: The type of SPE column can significantly impact recovery. Validate different brands and types of silica-containing SPE columns to find the one with the best recovery for OEA. 2. Elution Solvent: Optimize the elution solvent to ensure complete elution of OEA from the SPE column. You may need to test different solvent strengths and compositions. 3. Drying Step: If a solvent evaporation step is used, be cautious of analyte loss. Use a gentle stream of nitrogen and avoid excessive heat. |
| Chemical Degradation | 1. Chloroform Quality: If using chloroform in your extraction, be aware that some brands contain impurities that can react with and degrade OEA. It is recommended to test different brands or use an alternative solvent system if this is suspected. 2. Antioxidants: For samples prone to oxidation, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
| Matrix Effects in LC-MS/MS | 1. Internal Standard: Use a stable isotope-labeled internal standard (e.g., d4-OEA) to compensate for matrix effects and variations in extraction efficiency.[13] 2. Sample Dilution: Diluting the sample extract can sometimes reduce matrix effects, but ensure the OEA concentration remains above the lower limit of quantification.[14] 3. Chromatographic Separation: Optimize the LC method to separate OEA from co-eluting matrix components that may cause ion suppression or enhancement.[14] |
Experimental Protocols
Protocol 1: OEA Extraction from Rodent Brain Tissue
This protocol is adapted from a validated method for the quantification of OEA in rodent brain tissue using LC-MS.[10][11][12]
Materials:
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., d4-OEA in acetonitrile)
-
Centrifuge tubes
-
Homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh the frozen brain tissue (~50 mg) and place it in a pre-chilled tube.
-
Add a predetermined volume of ice-cold acetonitrile containing the internal standard.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the extracted lipids.
-
For maximal recovery, the pellet can be re-extracted two more times with acetonitrile. The supernatants are then pooled.
-
Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile) for LC-MS/MS analysis.
Recovery and Stability Data
The following table summarizes recovery data from a validated protocol for OEA extraction from rodent brain tissue.
| Analyte | Recovery Range |
| OEA | 98.5% to 102.2% |
Data adapted from a study using acetonitrile for extraction.[11][12]
A short-term stability assessment showed that OEA in the final extract is stable at 4°C in the autosampler.
Visualizations
Signaling Pathway: OEA Degradation
Caption: Enzymatic degradation pathway of OEA and points of inhibition.
Experimental Workflow: OEA Sample Preparation
Caption: General experimental workflow for OEA extraction and analysis.
Logical Relationship: Troubleshooting Low OEA Recovery
Caption: Logical approach to troubleshooting low OEA recovery.
References
- 1. dial.uclouvain.be [dial.uclouvain.be]
- 2. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Temperature and Duration of Storage on the Stability of Antioxidant Compounds in Egg Yolk and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Effect of light irradiation on the antioxidant stability of oleuropein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sensitive LC-MS/MS method for the study of exogenously administered 13 C-oleoylethanolamide in rat plasma and brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in Oleoylethanolamide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoylethanolamide (OEA). Our goal is to help you address common challenges and achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OEA) and what is its primary mechanism of action?
A1: this compound (OEA) is a naturally occurring bioactive lipid, structurally similar to the endocannabinoid anandamide.[1][2][3] It is synthesized in the small intestine in response to fat intake.[4] Unlike anandamide, OEA does not bind to cannabinoid receptors but primarily acts as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates lipid metabolism and energy homeostasis.[3][5][6] OEA's activation of PPAR-α is central to its effects on satiety, body weight, and lipid metabolism.[5][6]
Q2: What are the other known signaling pathways for OEA?
A2: Besides PPAR-α, OEA has been shown to interact with other receptors, which may contribute to its diverse physiological effects. These include the G-protein coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1) channel.[7][8][9][10] Activation of GPR119 in the intestine can stimulate the release of glucagon-like peptide-1 (GLP-1), an incretin hormone involved in glucose homeostasis and satiety.[7] The interaction with TRPV1, a receptor also activated by capsaicin, may play a role in OEA's effects on food intake and pain perception.[8][9]
Q3: Why am I seeing inconsistent effects of OEA on appetite and body weight in my animal models?
A3: Inconsistent effects on appetite and body weight can arise from several factors. Chronic consumption of a high-fat diet can reduce the endogenous production of OEA, potentially altering the response to exogenous administration.[7] The dose and route of administration are also critical. For example, some studies report significant reductions in food intake and body weight with intraperitoneal injections of 10-20 mg/kg in rats, while oral administration may require different dosing strategies to account for degradation in the gastrointestinal tract.[1][11] Furthermore, the genetic background of the animal model is crucial; for instance, the anorexic effects of OEA are absent in mice lacking PPAR-α.[5][6]
Q4: My in vitro experiments with OEA show variable results on cellular inflammation. What could be the cause?
A4: The anti-inflammatory effects of OEA can be context-dependent. The cell type, the inflammatory stimulus used (e.g., LPS, TNF-α), and the concentration of OEA are all critical variables.[12][13] For instance, OEA has been shown to suppress the expression of inflammatory markers like iNOS and COX-2 in macrophages and reduce the inflammatory response in endothelial cells, but the effective concentration can vary.[13] It's also important to consider the expression levels of PPAR-α in your cell model, as OEA's anti-inflammatory actions are often mediated through this receptor.[10][13]
Troubleshooting Guide
Issue 1: High variability in plasma/tissue OEA levels after administration.
-
Possible Cause: OEA is susceptible to enzymatic degradation by fatty acid amide hydrolase (FAAH) and other amidases.[4][14] Oral administration can lead to significant breakdown in the gastrointestinal tract.[11]
-
Troubleshooting Steps:
-
Optimize Administration Route: For preclinical studies, intraperitoneal (IP) or subcutaneous (SC) administration may provide more consistent plasma levels compared to oral gavage. If oral administration is necessary, consider formulation strategies to protect OEA from degradation.
-
Use a Stable Analog: Consider using a metabolically stable OEA analog, such as KDS-5104, which is resistant to enzymatic hydrolysis and may provide more consistent exposure.[14]
-
Standardize Collection Time: Establish a clear timeline for sample collection post-administration to capture peak and trough concentrations consistently across all subjects.
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Validate Quantification Method: Ensure your LC-MS/MS method for OEA quantification is robust, with good recovery and precision, as described in established protocols.[15][16][17]
-
Issue 2: OEA treatment does not consistently reduce body weight or food intake in diet-induced obese animals.
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Possible Cause: The metabolic state of the animals and the experimental design can significantly influence the outcomes.
-
Troubleshooting Steps:
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Verify Target Engagement: Confirm that OEA is activating its primary target, PPAR-α, in your model. This can be done by measuring the expression of known PPAR-α target genes in the liver or small intestine.[5]
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Control for Diet Composition: The composition of the high-fat diet can influence endogenous OEA signaling and the response to treatment.[7] Ensure the diet is consistent across all experimental groups.
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Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions. Doses ranging from 5 to 20 mg/kg have been used in rodents.[1][18]
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Monitor Pair-Fed Controls: Include a pair-fed control group to distinguish between the effects of OEA on metabolism and those secondary to reduced food intake.
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Issue 3: Inconsistent effects of OEA on inflammatory and metabolic biomarkers in clinical studies.
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Possible Cause: Human studies are subject to greater inter-individual variability due to genetics, diet, lifestyle, and baseline health status.
-
Troubleshooting Steps:
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Stratify Patient Population: Analyze data based on subgroups, such as baseline BMI, gender, or duration of the intervention, as these factors can influence the response to OEA.[3][19][20]
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Assess Dosage and Duration: The dose and duration of OEA supplementation are critical. Some studies suggest that higher doses (≥250 mg/day) may be more effective for weight and BMI reduction, while lower doses (<250 mg/day) might be better for reducing inflammatory markers.[3][19] Interventions lasting 8 weeks or longer appear to be more effective.[19]
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Control for Dietary Intake: Since dietary fats influence endogenous OEA levels, it is important to monitor and control for dietary intake in study participants.
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Measure Biomarkers of Compliance: If possible, measure plasma OEA levels to confirm compliance and assess variability in absorption and metabolism among participants.
-
Data Presentation
Table 1: Variability in the Effects of OEA Supplementation on Anthropometric Measures in Human Clinical Trials.
| Study (Reference) | OEA Dosage (mg/day) | Duration (weeks) | Participant Population | Change in Body Weight | Change in BMI | Change in Waist Circumference |
| Laleh et al.[19] | 250 | 8 | Healthy obese individuals | Significant decrease | Significant decrease | Significant decrease |
| Tutunchi et al.[19][20] | 250 | 12 | Obese patients with NAFLD | Not consistently significant | Not consistently significant | Not reported |
| Meta-analysis[3] | <250 vs. ≥250 | Varied | Varied | Significant with ≥250 mg/day | Significant with ≥250 mg/day | Significant overall |
| Meta-analysis[20] | 125 - 600 | 1 - 12 | Varied | No significant impact | No significant impact | Significant reduction |
Table 2: Inconsistent Effects of OEA on Inflammatory Markers in Human Studies.
| Study (Reference) | OEA Dosage (mg/day) | Duration (weeks) | Participant Population | Change in C-Reactive Protein (CRP) | Change in TNF-α | Change in IL-6 |
| Meta-analysis[3] | <250 vs. ≥250 | <8 vs. ≥8 weeks | Varied | Significant reduction with <250 mg/day and ≥8 weeks | Significant reduction | No significant change |
| Tutunchi et al.[19] | Not specified | Not specified | Not specified | No significant effect | No significant effect | No significant effect |
| Meta-analysis[20] | 125 - 600 | 1 - 12 | Varied | No significant effect | Significant reduction | Significant reduction |
Experimental Protocols
Protocol 1: Quantification of OEA in Rodent Brain Tissue by LC-MS
This protocol is adapted from validated methods for quantifying OEA in biological tissues.[15][16][17]
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Tissue Homogenization: Homogenize brain tissue (low milligrams) in acetonitrile containing an appropriate internal standard (e.g., deuterated OEA).
-
Protein Precipitation: Centrifuge the homogenate to precipitate proteins.
-
Extraction: Collect the supernatant for analysis. No further solid-phase extraction is typically required for brain tissue.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mobile phase is typically used, for example, a mixture of water with formic acid and acetonitrile.
-
Detection: Use electrospray ionization in positive ion mode (ESI+) with selected ion monitoring (SIM) for the protonated OEA ion (m/z 326.6).
-
-
Quantification: Generate a standard curve with known concentrations of OEA to quantify the levels in the samples. The lower limit of quantification is typically in the range of 0.5-0.6 ng/mL.[16][17]
Protocol 2: In Vitro Assessment of OEA's Anti-Inflammatory Activity
This protocol outlines a general method to assess the anti-inflammatory effects of OEA on cultured cells.
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Cell Culture: Culture relevant cells, such as RAW 264.7 macrophages or human umbilical vein endothelial cells (HUVECs), under standard conditions.
-
Pre-treatment: Pre-treat the cells with various concentrations of OEA (e.g., 10, 50, 100 µM) for a specified period (e.g., 1-2 hours).[13]
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Inflammatory Challenge: Induce an inflammatory response by adding a stimulus such as lipopolysaccharide (LPS; e.g., 0.5 µg/mL) or tumor necrosis factor-alpha (TNF-α).
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Incubation: Incubate the cells for a period sufficient to induce the expression of inflammatory markers (e.g., 6-24 hours).
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Endpoint Analysis:
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Gene Expression: Measure the mRNA levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) using real-time quantitative PCR (RT-qPCR).
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Protein Levels: Measure the protein levels of inflammatory cytokines in the cell culture supernatant using ELISA.
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Signaling Pathways: Assess the activation of inflammatory signaling pathways (e.g., NF-κB) by Western blotting for key phosphorylated proteins.
-
Visualizations
Caption: OEA Signaling Pathways.
Caption: Troubleshooting Workflow for OEA Experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. Food intake regulates this compound formation and degradation in the proximal small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [ideas.repec.org]
- 7. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological functions and metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Functions and Metabolism of this compound - ProQuest [proquest.com]
- 10. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atheroprotective Effect of this compound (OEA) Targeting Oxidized LDL | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of anandamide, this compound and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography-electrospray mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound enhances β-adrenergic-mediated thermogenesis and white-to-brown adipocyte phenotype in epididymal white adipose tissue in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oleoylethanolamide (OEA) Cellular Uptake In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of Oleoylethanolamide (OEA) in vitro.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with OEA, focusing on its challenging physicochemical properties.
| Question | Answer |
| My OEA is precipitating in the cell culture medium after dilution from a DMSO stock. How can I prevent this? | This is a common issue due to OEA's high hydrophobicity and low aqueous solubility. Here are several strategies to mitigate precipitation: - Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, typically well below 0.5%, as higher concentrations can be cytotoxic and also promote precipitation of hydrophobic compounds. - Pre-warm the Medium: Always pre-warm the cell culture medium to 37°C before adding the OEA-DMSO stock solution. This can help maintain the solubility of OEA. - Method of Addition: Add the OEA stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling. This gradual dilution can prevent immediate precipitation. - Use of a Carrier: Consider pre-complexing OEA with a carrier molecule like fatty-acid-free bovine serum albumin (BSA). BSA can help solubilize OEA in the aqueous environment of the culture medium. |
| I am observing unexpected cytotoxicity in my cell cultures treated with OEA. What could be the cause? | Unforeseen cytotoxicity can stem from several factors: - DMSO Toxicity: As mentioned, high concentrations of DMSO are toxic to cells. Prepare a vehicle control with the same final DMSO concentration as your OEA treatment to differentiate between OEA- and solvent-induced cytotoxicity. - OEA Concentration: While OEA is an endogenous molecule, high concentrations can be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Typical in vitro concentrations range from the low micromolar (e.g., 1-10 µM) to higher concentrations depending on the cell type and experimental endpoint. - Precipitate-Induced Stress: OEA precipitates can cause physical stress to cells, leading to apoptosis or necrosis. If you observe precipitates, it is crucial to address the solubility issue first. |
| My results are inconsistent across experiments. What are the potential sources of variability? | Inconsistent results with OEA can be due to: - Inconsistent Solubilization: If OEA is not fully dissolved in DMSO or precipitates upon addition to the medium, the effective concentration of OEA in solution will vary between experiments. - Cell Passage Number: The phenotype and responsiveness of cell lines can change with high passage numbers. Ensure you are using cells within a consistent and validated passage range. - Serum Variability: If you are using serum-supplemented media, lot-to-lot variability in serum composition can affect OEA bioavailability and cellular responses. |
| How can I confirm that OEA is entering the cells? | Direct measurement of intracellular OEA is the most definitive method. This can be achieved through: - Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for quantifying unlabeled compounds. After treating the cells with OEA, they are washed to remove extracellular OEA, lysed, and the intracellular OEA is extracted and quantified by LC-MS. - Fluorescent Analogs: While not OEA itself, using a fluorescently-labeled fatty acid analog can provide a qualitative or semi-quantitative measure of uptake, often assessed by flow cytometry or fluorescence microscopy. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action of OEA? | OEA is an endogenous lipid mediator that primarily acts as a high-affinity agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor.[1][2] Upon binding, OEA activates PPAR-α, leading to the regulation of genes involved in lipid metabolism, such as fatty acid uptake and oxidation, and the modulation of inflammatory responses.[1] |
| Why is enhancing the cellular uptake of OEA important? | Due to its lipophilic nature, OEA has poor water solubility, which can limit its bioavailability in in vitro systems and lead to precipitation in aqueous culture media. Enhancing its cellular uptake ensures a more consistent and effective concentration of OEA reaches its intracellular targets, leading to more reliable and reproducible experimental outcomes. |
| What are the most common methods to enhance OEA's cellular uptake? | The most common strategies involve the use of delivery systems that can encapsulate OEA and facilitate its transport across the cell membrane. These include: - Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophobic molecules like OEA within their membrane. - Solid Lipid Nanoparticles (SLNs): Nanoparticles with a solid lipid core that can effectively carry lipophilic drugs. - Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymer nanoparticles that can encapsulate OEA and provide controlled release. |
| What cell types are commonly used for in vitro studies with OEA? | The choice of cell line depends on the biological process being investigated. Common cell lines include: - Hepatocytes and hepatoma cell lines (e.g., HepG2): For studying lipid metabolism. - Enterocytes and intestinal cell lines (e.g., Caco-2): For investigating absorption and gut signaling. - Macrophages (e.g., RAW 264.7, THP-1): For studying anti-inflammatory effects. - Adipocytes: For research on lipolysis and fat metabolism. |
| Is OEA stable in cell culture medium? | OEA is susceptible to enzymatic hydrolysis by fatty acid amide hydrolase (FAAH), which is present in many cell types and can be secreted into the medium. The stability of OEA in your specific experimental setup should be considered, and the use of an FAAH inhibitor may be necessary if OEA degradation is a concern. |
Data Presentation: Enhancing OEA Cellular Uptake
The following tables summarize qualitative and quantitative data related to strategies for enhancing OEA cellular uptake. Direct comparative quantitative data for OEA is limited in the literature; therefore, data from studies using other hydrophobic drugs in similar delivery systems are included to illustrate the potential for enhancement.
Table 1: Qualitative Comparison of OEA Delivery Systems
| Delivery System | Principle | Advantages | Disadvantages |
| Free OEA in DMSO | Solubilization in an organic solvent and dilution in aqueous medium. | Simple preparation. | Prone to precipitation, potential for DMSO toxicity, low bioavailability. |
| Liposomes | Encapsulation within a lipid bilayer vesicle. | Biocompatible, can encapsulate both hydrophilic and hydrophobic molecules, can be surface-modified for targeting. | Can have lower encapsulation efficiency for highly hydrophobic drugs, potential for instability. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulation within a solid lipid matrix. | High stability, controlled release, potential for high drug loading of lipophilic compounds. | Potential for drug expulsion during storage, can have a broader size distribution. |
| Polymeric Nanoparticles (PLGA) | Entrapment within a biodegradable polymer matrix. | Excellent for controlled and sustained release, well-established for drug delivery. | Potential for organic solvent residues from the preparation process, uptake mechanism can be cell-type dependent. |
Table 2: Quantitative Examples of Enhanced Cellular Uptake with Nanoparticle Systems (Model Drugs)
| Nanoparticle System | Drug | Cell Line | Uptake Enhancement (Compared to Free Drug) | Reference |
| PLGA Nanoparticles | 9-Nitrocamptothecin | Caco-2 | Significant increase in transport across cell monolayer. | [3] |
| Solid Lipid Nanoparticles (SLNs) | Etoposide | SGC7901 | Significantly higher cytotoxicity and cellular uptake observed with SLNs. | [4] |
| Targeted Liposomes | - | hTERT-myo | 81-85% cellular internalization for targeted liposomes vs. ~4% for conventional liposomes. | [5][6] |
| PLGA Nanoparticles | Doxorubicin | MCF-7 | Lower IC50 value at 24h (0.636 µM for NPs vs 1.47 µM for free drug), indicating more efficient delivery. | [7] |
Experimental Protocols
Protocol 1: Preparation of OEA-Loaded Liposomes by Thin-Film Hydration
This protocol provides a standard method for preparing multilamellar vesicles (MLVs) containing OEA.
Materials:
-
This compound (OEA)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Lipid Dissolution: In a round-bottom flask, dissolve the desired amounts of phospholipid (e.g., DSPC), cholesterol, and OEA in chloroform. A common molar ratio is 2:1 for DSPC:Cholesterol. The amount of OEA can be varied to achieve the desired drug-to-lipid ratio.
-
Film Formation: Evaporate the chloroform using a rotary evaporator. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Film Hydration: Hydrate the lipid film by adding pre-warmed (above the lipid transition temperature) PBS to the flask.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain smaller, more uniform vesicles (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove any unencapsulated OEA by methods such as dialysis or size exclusion chromatography.
Protocol 2: Measuring OEA Cellular Uptake by LC-MS/MS
This protocol outlines the steps to quantify the intracellular concentration of OEA.
Materials:
-
Cultured cells in multi-well plates
-
OEA stock solution (in DMSO or formulated in a delivery system)
-
Cell culture medium
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile
-
Internal standard (e.g., deuterated OEA)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
OEA Treatment: Treat the cells with the desired concentration of OEA (or OEA-loaded nanoparticles) for the specified time (e.g., 1, 4, or 24 hours). Include a vehicle control group.
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Washing: At the end of the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS to remove all extracellular OEA. This step is critical to prevent overestimation of uptake.
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Cell Lysis and Extraction: a. Add cell lysis buffer to each well and incubate on ice to lyse the cells. b. Scrape the cells and collect the lysate into a microcentrifuge tube. c. Add ice-cold acetonitrile containing a known concentration of an internal standard (e.g., d4-OEA) to the lysate to precipitate proteins and extract the lipids, including OEA. d. Vortex vigorously and then centrifuge at high speed to pellet the protein precipitate.
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Sample Analysis: a. Collect the supernatant, which contains the extracted OEA. b. Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of OEA relative to the internal standard.
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Data Normalization: Normalize the amount of intracellular OEA to the total protein content or cell number in each well to account for variations in cell density.
Mandatory Visualizations
OEA Signaling Pathway
Caption: OEA cellular uptake and PPARα signaling pathway.
Experimental Workflow for Enhancing and Measuring OEA Uptake
Caption: Workflow for comparing free vs. nanoparticle-mediated OEA uptake.
References
- 1. The Uptake and Intracellular Fate of PLGA Nanoparticles in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGA Nanoparticles Uptake in Stem Cells from Human Exfoliated Deciduous Teeth and Oral Keratinocyte Stem Cells [mdpi.com]
- 3. In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. In vitro comparison of liposomal drug delivery systems targeting the oxytocin receptor: a potential novel treatment for obstetric complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Nanoparticle Weight on the Cellular Uptake and Drug Delivery Potential of PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Oleoylethanolamide
Welcome to the technical support center for Oleoylethanolamide (OEA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of OEA in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of OEA in your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with OEA, with a focus on mitigating off-target effects.
| Observed Issue | Potential Cause | Recommended Action |
| Significant reduction in animal locomotor activity, or sedative-like behavior. | High dose of OEA leading to off-target activation of TRPV1 channels.[1] | 1. Dose Reduction: Lower the OEA dose. Effects on locomotor activity are dose-dependent. Doses around 10 mg/kg (i.p. in rats) are reported to concurrently reduce food intake and impair locomotion.[2][3] Consider a dose-response study to find the optimal dose for your model that separates anorectic effects from motor impairment. 2. Time-course analysis: The locomotor impairment is often transient, resolving within an hour of administration.[1][4] Consider a study design where behavioral assessments for satiety are conducted after this initial period. 3. Route of administration: Explore alternative administration routes that may alter the pharmacokinetic profile and reduce peak concentrations that could lead to off-target effects. |
| Inconsistent or no significant effect on food intake. | 1. Suboptimal Dose: The dose may be too low to elicit a significant anorectic effect. 2. Motor Impairment Masking Satiety: The anorectic effect of OEA may be secondary to locomotor impairment, especially at higher doses.[2][3] If the animal is immobile, it cannot eat. 3. OEA Degradation: Rapid in vivo degradation by Fatty Acid Amide Hydrolase (FAAH). | 1. Dose-Response Study: Conduct a dose-response study to identify the effective dose range in your specific experimental model. 2. Dissociation of Effects: Administer OEA and restrict access to food for the first hour, a period during which locomotor activity is most affected. Then, provide access to food and monitor intake.[4] 3. FAAH Inhibition: Consider co-administration with a selective FAAH inhibitor to increase the half-life of OEA, potentially allowing for a lower, more targeted dose of OEA. |
| Observed effects are not consistent with PPAR-α activation. | Off-target effects via other receptors such as GPR119 or TRPV1.[5][6] | 1. Use of Antagonists: Co-administer selective antagonists for suspected off-target receptors (e.g., a TRPV1 antagonist like capsazepine) to determine their contribution to the observed effects. 2. Comparative Studies: Compare the effects of OEA with a highly selective PPAR-α modulator (SPPARMα) to differentiate between PPAR-α-mediated and off-target effects.[7][8] |
| Unexpected behavioral changes (e.g., anxiety, stress). | Potential for OEA to modulate central nervous system pathways beyond appetite regulation. | 1. Comprehensive Behavioral Phenotyping: Conduct a more thorough behavioral assessment, including tests for anxiety-like behavior (e.g., elevated plus maze, open field test) and depressive-like behavior. 2. Dose Reduction: As with locomotor effects, these behavioral changes may be dose-dependent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OEA and what are its main off-target effects?
A1: The primary on-target effect of this compound (OEA) is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), which plays a key role in the regulation of lipid metabolism and energy homeostasis.[9][10][11] The most commonly reported off-target effect is a dose-dependent impairment of locomotor activity, which is thought to be mediated, at least in part, by the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] OEA has also been shown to interact with G protein-coupled receptor 119 (GPR119), although its anorectic effects do not appear to be primarily mediated by this receptor.[5][12]
Q2: How can I select the optimal dose of OEA for my in vivo experiments to maximize on-target effects while minimizing off-target locomotor impairment?
A2: The optimal dose of OEA is highly dependent on the animal model, species, and the specific biological question. A thorough dose-response study is the most effective way to determine the ideal dose for your experiment. Start with a low dose (e.g., 1-5 mg/kg, i.p. for rodents) and escalate to higher doses (e.g., 10-20 mg/kg, i.p.) while monitoring both food intake and locomotor activity. The goal is to identify a dose that produces a significant anorectic effect without causing a significant reduction in movement. Published data indicates that in rats, a dose of 10 mg/kg i.p. can induce both anorexia and locomotor impairment, while lower doses may separate these effects.[2][3]
Q3: Are there formulation strategies to improve the selectivity of OEA for PPAR-α?
A3: While research into specific formulations for OEA to improve PPAR-α selectivity is ongoing, general strategies for improving drug bioavailability and targeting can be considered. These include the development of novel delivery systems that allow for a more controlled release of OEA, potentially avoiding the high peak concentrations that may lead to off-target effects. Another approach is the co-administration of OEA with other compounds, such as FAAH inhibitors, to enhance its endogenous signaling and allow for the use of lower, more targeted doses.
Q4: Can I combine OEA with an FAAH inhibitor to enhance its effects?
A4: Yes, co-administration of OEA with a selective Fatty Acid Amide Hydrolase (FAAH) inhibitor is a viable strategy. FAAH is the primary enzyme responsible for the degradation of OEA.[13] By inhibiting FAAH, you can increase the half-life and bioavailability of both endogenous and exogenously administered OEA. This "entourage effect" may allow for the use of a lower dose of OEA to achieve the desired on-target effects, thereby reducing the risk of off-target effects. It is crucial to use a selective FAAH inhibitor to avoid unintended consequences on other lipid signaling pathways.
Q5: What are the key parameters to measure when assessing OEA-induced locomotor impairment?
A5: When assessing locomotor activity, it is important to use a standardized and validated method, such as an open field test. Key parameters to measure include:
-
Total distance traveled: A general measure of activity.
-
Rearing frequency: An indicator of exploratory behavior.
-
Time spent in the center vs. periphery: Can provide insights into anxiety-like behavior.
-
Stereotypic counts: Repetitive movements that can indicate stress or drug-induced effects. It is recommended to acclimate the animals to the testing environment before the experiment to reduce stress-induced variability.[14][15]
Quantitative Data Summary
The following table summarizes the dose-dependent effects of intraperitoneally (i.p.) administered OEA on food intake and locomotor activity in rats from a representative study.
| OEA Dose (mg/kg, i.p.) | Effect on Food Intake (First hour post-injection) | Effect on Locomotor Activity (First hour post-injection) | Reference |
| 5 | Significant reduction | No significant impairment | [16] |
| 10 | Significant reduction | Significant impairment | [2][3] |
| 20 | Significant reduction | Significant impairment | [16] |
Note: These values are indicative and may vary depending on the specific experimental conditions, including the rat strain, age, and diet.
Experimental Protocols
Protocol 1: Assessment of OEA-Induced Locomotor Impairment using the Open Field Test
Objective: To quantify the effect of OEA on spontaneous locomotor activity in rodents.
Materials:
-
Open field apparatus (e.g., 40x40x30 cm for mice) equipped with photocell beams to automatically track movement.
-
OEA solution and vehicle control.
-
Experimental animals (mice or rats), habituated to the testing room.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. To reduce novelty-induced hyperactivity, it is also recommended to habituate the animals to the open field apparatus for a short period (e.g., 5-10 minutes) on the day before the test.
-
Administration: Administer the OEA solution or vehicle control (e.g., intraperitoneal injection).
-
Testing: Immediately after injection, place the animal in the center of the open field apparatus.
-
Data Collection: Record locomotor activity for a predefined period, typically 30-60 minutes. The software connected to the apparatus will automatically record parameters such as total distance traveled, vertical activity (rearing), time spent in different zones (center vs. periphery), and stereotypic counts.
-
Data Analysis: Compare the locomotor activity parameters between the OEA-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Co-administration of OEA and an FAAH Inhibitor
Objective: To enhance the on-target effects of OEA by preventing its degradation.
Materials:
-
OEA solution.
-
Selective FAAH inhibitor solution (e.g., URB597).
-
Vehicle control.
-
Experimental animals.
Procedure:
-
FAAH Inhibitor Administration: Administer the selective FAAH inhibitor at a dose and time point known to effectively inhibit FAAH activity. The pre-treatment time will depend on the pharmacokinetic profile of the specific inhibitor used. For example, URB597 is often administered 30-60 minutes before the primary treatment.
-
OEA Administration: After the appropriate pre-treatment time, administer a low dose of OEA. The dose of OEA should be one that is expected to have minimal off-target effects on its own.
-
Behavioral/Physiological Assessment: Conduct the desired behavioral (e.g., food intake) or physiological measurements at the appropriate time points following OEA administration.
-
Control Groups: Include control groups receiving:
-
Vehicle + Vehicle
-
Vehicle + OEA
-
FAAH inhibitor + Vehicle
-
-
Data Analysis: Compare the effects in the OEA + FAAH inhibitor group to the control groups to determine if the FAAH inhibitor potentiated the effects of OEA.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: OEA's primary on-target and potential off-target signaling pathways.
Caption: Troubleshooting workflow for OEA-induced locomotor impairment.
References
- 1. Mechanisms of this compound-induced changes in feeding behavior and motor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced anorexia in rats is associated with locomotor impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Collection | ETH Library [research-collection.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective peroxisome proliferator-activated receptor α modulators (SPPARMα): the next generation of peroxisome proliferator-activated receptor α-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an endogenous PPAR-alpha agonist, lowers body weight and hyperlipidemia in obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A systematic review of the effects of this compound, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. This compound-induced anorexia in rats is associated with locomotor impairment [ouci.dntb.gov.ua]
Adjusting Oleoylethanolamide treatment duration for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oleoylethanolamide (OEA) in chronic study settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal duration for a chronic OEA treatment study in rodents?
A1: The optimal duration for a chronic OEA study in rodents depends on the research question and the specific model. Preclinical studies have reported various durations, with common timeframes being 2 to 8 weeks.[1][2] For example, a 2-week treatment in diet-induced obese rats has been shown to reduce obesity and liver steatosis.[3] An 8-week oral administration in mice has demonstrated antioxidant and anti-inflammatory properties.[1] Longer-term studies may be necessary to investigate sustained efficacy, potential tolerance, or effects on age-related parameters. A meta-analysis of clinical trials suggests that interventions of 8 weeks or longer might be more effective for certain outcomes like reducing inflammation.[4]
Q2: What are the recommended dosages for chronic OEA administration in preclinical models?
A2: Dosages in preclinical studies typically range from 5 mg/kg to 10 mg/kg per day, administered intraperitoneally (i.p.) or orally.[5][6] The choice of dosage depends on the animal model, the route of administration, and the intended biological effect. For instance, 5 mg/kg/day (i.p.) in obese Zucker rats has been shown to lower body weight and hyperlipidemia.[5] It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q3: What are the primary signaling pathways activated by chronic OEA treatment?
A3: Chronic OEA treatment primarily exerts its effects through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[7][8][9] OEA is a high-affinity endogenous ligand for PPAR-α.[7] Activation of this nuclear receptor modulates the transcription of genes involved in lipid metabolism and energy homeostasis.[8] Additionally, OEA has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11]
Troubleshooting Guides
Issue 1: Diminished Efficacy or Tolerance to OEA Over Time
Possible Cause: Receptor desensitization or downregulation of PPAR-α with prolonged high-dose stimulation. A meta-analysis of clinical data suggests that the effects of OEA might be more pronounced in shorter durations (≤8 weeks) or at lower doses (≤250 mg/day in humans), potentially indicating a saturation effect or biological adaptation.[12]
Troubleshooting Steps:
-
Review Dosage: Consider if the administered dose is in the higher range. It may be beneficial to conduct a study with a lower dose to see if efficacy is maintained or improved over a longer period.
-
Intermittent Dosing: Explore an intermittent dosing schedule (e.g., dosing on alternate days) to potentially prevent receptor desensitization.
-
Washout Period: Incorporate a washout period in your study design to assess if the response to OEA can be restored after a period of no treatment.
-
Measure Target Engagement: If possible, measure the expression levels of PPAR-α and its target genes in your target tissues at different time points to assess receptor activity throughout the chronic study.
Issue 2: Variability in Efficacy Between Studies
Possible Cause: Differences in experimental protocols can lead to varied outcomes.
Troubleshooting Steps:
-
Animal Model: The choice of animal model (e.g., diet-induced obesity, genetic models) can significantly impact the effects of OEA. Ensure the model is appropriate for your research question.
-
Route of Administration: Oral and intraperitoneal (i.p.) administration can result in different pharmacokinetic and pharmacodynamic profiles.[13] Oral administration may lead to higher concentrations in the small intestine, which is a primary site of OEA synthesis and action.[14]
-
Diet: The composition of the diet, particularly the fat content, can influence endogenous OEA levels and the response to exogenous OEA.[15] Standardize and report the diet used in your studies.
-
Timing of Administration: Administering OEA at a consistent time each day, for example, before the dark cycle when rodents are more active and feed, can help reduce variability.[13]
Data Presentation
Table 1: Summary of Preclinical Chronic this compound (OEA) Studies
| Duration | Animal Model | OEA Dosage & Route | Key Findings | Reference(s) |
| 2 weeks | High-fat diet-fed rats | 10 mg/kg/day, i.p. | Reduced obesity, liver steatosis, and oxidative stress. | [3][16] |
| 2 weeks | Zucker rats (obese) | 5 mg/kg/day, i.p. | Lowered body weight gain and plasma lipid levels. | [5] |
| 2 weeks | Wistar rats | 10 mg/kg/day, i.p. | Decreased hepatic triacylglycerol levels. | [13] |
| 8 weeks | Male mice | 10 mg/kg/day, oral | Attenuated oxidative stress and inflammation. | [1] |
Table 2: Summary of Clinical Chronic this compound (OEA) Studies
| Duration | Population | OEA Dosage | Key Findings | Reference(s) |
| 8 weeks | Obese individuals | 250 mg/day (125 mg, twice daily) | Significantly decreased IL-6 and TNF-α serum concentrations. | [1][17] |
| 8 weeks | Obese individuals | 250 mg/day (125 mg, twice daily) | Significant reduction in triglyceride levels. | [17] |
| 12 weeks | Obese patients with NAFLD | 250 mg/day | Improved some oxidative stress/antioxidant biomarkers. | [2] |
Experimental Protocols
Protocol 1: Chronic OEA Administration in a Diet-Induced Obesity Model
This protocol is based on studies investigating the effects of OEA on metabolic parameters in rodents fed a high-fat diet.[3][16]
-
Animal Model: Male Wistar rats.
-
Diet: High-fat diet (HFD) for a period of 11 weeks to induce obesity. A control group is fed a low-fat diet.
-
Treatment Groups:
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HFD + Vehicle
-
HFD + OEA (10 mg/kg/day, i.p.)
-
-
OEA Preparation: Dissolve OEA in a vehicle of saline/polyethylene glycol/Tween 80 (90/5/5, v/v/v).
-
Administration: Administer OEA or vehicle via intraperitoneal injection once daily for 14 consecutive days.
-
Outcome Measures: Monitor body weight and food intake daily. At the end of the treatment period, collect blood and tissue samples for analysis of plasma lipids, liver enzymes, and markers of oxidative stress.
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Stimulates Lipolysis by Activating the Nuclear Receptor Peroxisome Proliferator-activated Receptor α (PPAR-α)* [escholarship.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound attenuates apoptosis by inhibiting the TLR4/NF-κB and ERK1/2 signaling pathways in mice with acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic this compound Treatment Decreases Hepatic Triacylglycerol Level in Rat Liver by a PPARγ/SREBP-Mediated Suppression of Fatty Acid and Triacylglycerol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Feeding-induced this compound mobilization is disrupted in the gut of diet-induced obese rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The effect of this compound supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anorexic Effects of Oleoylethanolamide (OEA) In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anorexic effects of Oleoylethanolamide (OEA) with other alternatives, supported by in vivo experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of OEA's performance and mechanisms of action.
Introduction to this compound (OEA)
This compound (OEA) is an endogenous acylethanolamide, structurally related to the endocannabinoid anandamide. However, unlike anandamide, OEA does not activate cannabinoid receptors and has been identified as a potent regulator of food intake and body weight.[1][2] Synthesized in the small intestine in response to fat intake, OEA acts as a satiety signal, primarily by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1][3] This guide delves into the in vivo validation of OEA's anorexic effects and compares it with other anorectic agents.
Comparative Analysis of Anorexic Effects
This section presents a comparative analysis of the in vivo anorexic effects of OEA against three other anorectic agents: Fenfluramine, Lorcaserin, and the GLP-1 receptor agonist Liraglutide. The data is summarized from various preclinical studies in rodent models.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of OEA and its comparators on food intake and body weight. It is important to note that the data are compiled from different studies with varying experimental conditions.
Table 1: Effect on Food Intake in Rodents
| Compound | Species | Dose | Route of Administration | % Reduction in Food Intake | Duration of Effect | Reference |
| This compound (OEA) | Rat | 10 mg/kg | Oral | 15.5% | 90 minutes | [4] |
| Rat | 5 mg/kg | Intraperitoneal | Significant reduction | 24 hours | [1] | |
| Mouse | 10 mg/kg | Intraperitoneal | Significant reduction | Not specified | ||
| Fenfluramine | Rat | 2.5 mg/kg | Intraperitoneal | Dose-dependent reduction | 4 hours | [5] |
| Rat | 5 mg/kg | Intraperitoneal | Dose-dependent reduction | 4 hours | [5] | |
| Lorcaserin | Mouse | 10 mg/kg | Intraperitoneal | Significant reduction | 6 hours | [6] |
| Liraglutide (Exendin-4) | Mouse | 3 µg/kg | Intraperitoneal | Significant reduction | 18 hours | [7] |
Table 2: Effect on Body Weight in Rodents
| Compound | Species | Dose | Route of Administration | % Reduction in Body Weight | Duration of Treatment | Reference |
| This compound (OEA) | Mouse (obese) | Not specified | Not specified | Greater weight loss with Exendin-4 | 7 days | [8] |
| Fenfluramine | Rat | Not specified | Not specified | Not specified | Not specified | |
| Lorcaserin | Mouse | 0.2 mg/kg | Oral | Significant drop | 8 weeks | [9] |
| Liraglutide (Exendin-4) | Mouse (obese) | Not specified | Not specified | Significant weight loss | 7 days | [8] |
Signaling Pathways and Mechanisms of Action
The anorexic effects of OEA and its comparators are mediated by distinct signaling pathways. Understanding these mechanisms is crucial for drug development and targeting.
This compound (OEA) Signaling Pathway
OEA primarily exerts its anorexic effect through the activation of PPAR-α, a nuclear receptor that regulates lipid metabolism.[1][3] Upon activation by OEA in the small intestine, PPAR-α initiates a cascade of events that are thought to signal satiety to the brain.
Caption: OEA signaling pathway initiating from dietary fat intake.
Comparative Signaling Pathways
The alternative anorectic agents operate through different mechanisms:
-
Fenfluramine: Primarily acts as a serotonin releasing agent and reuptake inhibitor, increasing serotonin levels in the brain, which in turn acts on various serotonin receptors to suppress appetite.
-
Lorcaserin: A selective serotonin 2C (5-HT2C) receptor agonist. Activation of these receptors in the hypothalamus is believed to regulate appetite.
-
Liraglutide: A GLP-1 receptor agonist. It mimics the action of the endogenous hormone GLP-1, which is released from the gut after a meal and acts on the brain to create feelings of fullness.
Caption: Mechanisms of OEA and comparator anorectic agents.
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the validation and comparison of anorectic agents.
Food Intake Measurement in Rodents
This protocol outlines a general procedure for measuring the effect of a test compound on food intake in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits food intake in free-feeding rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. Self-Administration of Drugs in Mouse Models of Feeding and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound modulates glucagon-like peptide-1 receptor agonist signaling and enhances exendin-4-mediated weight loss in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates glucagon-like peptide-1 receptor agonist signaling and enhances exendin-4-mediated weight loss in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
Comparative analysis of Oleoylethanolamide and Palmitoylethanolamide's neuroprotective effects
For Researchers, Scientists, and Drug Development Professionals
Oleoylethanolamide (OEA) and Palmitoylethanolamide (PEA) are endogenous fatty acid ethanolamides that have emerged as promising therapeutic agents for a range of neurological disorders due to their potent neuroprotective and anti-inflammatory properties. Both molecules share structural similarities and engage common signaling pathways, yet subtle differences in their molecular targets and mechanisms of action may dictate their suitability for specific neurodegenerative and neuroinflammatory conditions. This guide provides a comprehensive comparison of the neuroprotective effects of OEA and PEA, supported by experimental data, detailed methodologies, and visual representations of their signaling cascades.
Core Mechanisms of Neuroprotection
Both OEA and PEA exert their neuroprotective effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARα by these lipid mediators leads to the transcriptional regulation of genes involved in mitigating inflammatory responses and promoting neuronal survival.
Beyond PPARα, OEA and PEA interact with a range of other molecular targets, contributing to their multifaceted neuroprotective profiles. These include transient receptor potential vanilloid type-1 (TRPV1) channels and G protein-coupled receptors such as GPR55 and GPR119. Their ability to modulate these targets allows them to influence a variety of cellular processes, including glial cell activation, oxidative stress, and apoptosis.
Comparative Efficacy in Preclinical Models
Numerous preclinical studies have demonstrated the neuroprotective efficacy of both OEA and PEA in various models of neurological disease. While both compounds show significant promise, some studies suggest differential effects depending on the specific pathological context.
Table 1: Comparative Neuroprotective Effects of OEA and PEA in Preclinical Models
| Neurological Disorder Model | This compound (OEA) Effects | Palmitoylethanolamide (PEA) Effects | Key Findings & Citations |
| Ischemic Stroke | Attenuates apoptosis by inhibiting TLR4/NF-κB and ERK1/2 signaling pathways. Protects against focal cerebral ischemic injury via PPARα activation. Reduces infarct volume and neuronal damage. | Protects cultured cortical neurons against hypoxia. Reduces neuroinflammation and neuronal damage in models of brain injury. | Both OEA and PEA demonstrate significant neuroprotection in stroke models, primarily through anti-inflammatory and anti-apoptotic mechanisms. OEA's role in inhibiting the TLR4 pathway has been specifically highlighted. |
| Parkinson's Disease | Protects the nigrostriatal system from 6-OHDA-induced neurotoxicity through a PPARα-dependent mechanism. | Improves motor function and reduces neuroinflammation in experimental models. Effective in improving motor functionality through mechanisms aimed at controlling neuroinflammation and neuroprotection. | Both compounds show promise in mitigating the neurodegeneration associated with Parkinson's disease, with PPARα activation being a key mechanism for OEA. |
| Neuroinflammation (LPS-induced) | Reduces brain and plasma TNF-α levels. Prevents LPS-induced NF-κB activation and the expression of iNOS and COX-2. Disrupts LPS-induced anhedonia. | Prevents LPS-induced NF-κB activation and the expression of iNOS and COX-2. Modulates microglia activation towards an anti-inflammatory M2 phenotype. | Both OEA and PEA are potent anti-inflammatory agents in models of LPS-induced neuroinflammation. OEA has a notable effect on behavioral deficits like anhedonia, while PEA is shown to modulate microglial polarization. |
| Alcohol-Induced Neuroinflammation | Exerts potent anti-inflammatory, antioxidant, and neuroprotective effects. Inhibits alcohol-induced increases in TLR4 expression and activation of the NF-κB pathway. | Exerts neuroprotective effects in models of brain injury. | OEA has been specifically studied and shown to be effective in mitigating alcohol-induced neuroinflammation by targeting the TLR4-NF-κB pathway. |
| Neonatal Anoxia/Ischemia | Co-treatment with PEA enhances neuroprotective effects. | Limits hippocampal astrogliosis and restores PPARα protein expression. | In a model of neonatal anoxia/ischemia, PEA demonstrated a unique capability to reduce astrogliosis that was not observed with OEA. |
Signaling Pathways in Neuroprotection
The neuroprotective actions of OEA and PEA are mediated by complex signaling cascades. Understanding these pathways is crucial for the development of targeted therapeutic strategies.
Figure 1: Simplified signaling pathways for OEA and PEA neuroprotection.
Experimental Protocols
To facilitate the replication and extension of key findings, detailed experimental methodologies are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke
This protocol, adapted from studies investigating the neuroprotective effects of OEA, is a standard model for inducing focal cerebral ischemia.
Figure 2: Experimental workflow for the MCAO model and OEA treatment.
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This protocol is commonly used to study the anti-inflammatory effects of compounds like OEA and PEA in the central nervous system.
-
Animal Acclimation: Male Wistar rats are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation and Administration:
-
OEA and PEA are dissolved in a vehicle (e.g., 5% Tween 80 in saline).
-
LPS is dissolved in saline.
-
Animals are pre-treated with OEA (10 mg/kg, i.p.) or PEA (10 mg/kg, i.p.) 10 minutes before the LPS challenge.
-
-
Induction of Neuroinflammation: Animals are administered LPS (0.5 mg/kg, i.p.).
-
Tissue Collection: 150 minutes after LPS injection, animals are euthanized, and brain tissue (e.g., frontal cortex) is collected for analysis.
-
Biochemical Analysis: Tissues are analyzed for markers of inflammation (e.g., TNF-α, IL-1β mRNA expression) and oxidative stress.
Clinical Perspectives
While preclinical data are robust, clinical research directly comparing the neuroprotective effects of OEA and PEA is still in its early stages. PEA has been investigated in several clinical trials for chronic pain and has shown a favorable safety profile. Some studies have explored its potential in neurodegenerative conditions like Alzheimer's disease and stroke, with promising preliminary results. Clinical trials on OEA for neuroprotection are less common, with some studies focusing on its anti-inflammatory and antioxidant effects in conditions like obesity.
Conclusion
Both this compound and Palmitoylethanolamide are compelling candidates for the development of novel neuroprotective therapies. Their shared mechanism of action through PPARα activation provides a strong rationale for their use in a variety of neurological disorders characterized by inflammation and neuronal damage. However, their differential effects on specific cell types and in certain disease models, as well as their distinct interactions with other receptor systems, suggest that a tailored approach may be necessary for optimal therapeutic outcomes. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and therapeutic potential of these two promising endogenous lipids.
Oleoylethanolamide vs. Anandamide: A Comparative Guide to Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor activation profiles of two endogenous fatty acid ethanolamides: Oleoylethanolamide (OEA) and Anandamide (AEA). While structurally similar, these molecules exhibit distinct pharmacological activities primarily due to their differential engagement with a range of cellular receptors. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the primary signaling pathways involved.
At a Glance: Key Differences in Receptor Activation
This compound (OEA) and Anandamide (AEA) are both lipid signaling molecules, but their primary receptor targets and subsequent physiological effects differ significantly. OEA is a potent agonist of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), playing a key role in the regulation of lipid metabolism and satiety.[1][2] In contrast, AEA is a well-known endocannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2, mediating a wide range of physiological processes including pain, mood, and appetite.[3] Both molecules also interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel and the orphan G protein-coupled receptor 55 (GPR55), albeit with differing potencies and functional outcomes.[4][5][6]
Quantitative Comparison of Receptor Activation
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of OEA and AEA at their principal receptor targets. Data are compiled from various in vitro studies and presented to facilitate a direct comparison.
Table 1: Cannabinoid Receptor (CB1 and CB2) Binding Affinities
| Compound | Receptor | Ki (nM) | Species | Assay Type | Reference |
| Anandamide (AEA) | CB1 | 89 ± 10 | Rat | Radioligand Binding ([³H]CP55940) | [7] |
| Anandamide (AEA) | CB1 | 239.2 | Human | Meta-analysis of Radioligand Binding | [1] |
| Anandamide (AEA) | CB2 | 439.5 | Human | Meta-analysis of Radioligand Binding | [1] |
| This compound (OEA) | CB1 | > 10,000 | - | - | [8] |
| This compound (OEA) | CB2 | > 10,000 | - | - | [8] |
Table 2: PPAR-alpha Activation Potency
| Compound | Receptor | EC50 (µM) | Species | Assay Type | Reference |
| This compound (OEA) | PPAR-alpha | ~0.1-0.5 | - | Transcriptional Activation Assay | [8][9] |
| Anandamide (AEA) | PPAR-alpha | ~1-10 | - | Transcriptional Activation Assay | [10] |
Table 3: TRPV1 Channel Activation Potency
| Compound | Receptor | EC50 (µM) | Species | Assay Type | Reference |
| Anandamide (AEA) | TRPV1 | ~5.8 (pEC50) | Human | Intracellular Ca2+ Assay | [5] |
| This compound (OEA) | TRPV1 | - (modulator) | - | Electrophysiology | [11] |
Table 4: GPR55 Activation Potency
| Compound | Receptor | EC50 (nM) | Species | Assay Type | Reference |
| Anandamide (AEA) | GPR55 | 18 | Human | GTPγS Binding Assay | [12] |
| This compound (OEA) | GPR55 | 440 | Human | GTPγS Binding Assay | [4] |
Signaling Pathways
The distinct receptor activation profiles of OEA and AEA lead to the engagement of different intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
References
- 1. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR119 and GPR55 as Receptors for Fatty Acid Ethanolamides, this compound and Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and comparison of recombinant human and rat TRPV1 receptors: effects of exo- and endocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]
- 10. The Endocannabinoid System and PPARs: Focus on Their Signalling Crosstalk, Action and Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Receptors for acylethanolamides—GPR55 and GPR119 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Placebo-Controlled Trials of Oleoylethanolamide (OEA) Supplementation in Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of placebo-controlled studies on Oleoylethanolamide (OEA) supplementation in human subjects. OEA, a naturally occurring lipid amide, has garnered significant interest for its potential role in regulating appetite, body weight, and lipid metabolism. The data presented here is intended to offer an objective overview of the current clinical evidence, detailing experimental protocols and quantitative outcomes to aid in future research and development.
OEA Signaling Pathway
This compound exerts its physiological effects primarily through the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α).[1][2][3][4][5] Upon binding to PPAR-α, OEA initiates a cascade of transcriptional changes that modulate lipid metabolism and inflammatory responses.
Caption: OEA Signaling Pathway.
Quantitative Data from Placebo-Controlled Trials
The following tables summarize the quantitative outcomes from key placebo-controlled trials investigating the effects of OEA supplementation on anthropometric, metabolic, and inflammatory markers in humans.
Table 1: Effects of OEA Supplementation on Anthropometric Measurements
| Study | Dosage | Duration | N (OEA/Placebo) | Outcome | OEA Group Change (Mean ± SD) | Placebo Group Change (Mean ± SD) | P-value |
| Laleh et al. | 250 mg/day | 8 weeks | 28/28 | Weight (kg) | -1.6 ± 1.3 | -0.5 ± 1.1 | <0.05 |
| BMI ( kg/m ²) | -0.6 ± 0.5 | -0.2 ± 0.4 | <0.05 | ||||
| Waist Circumference (cm) | -2.1 ± 1.7 | -0.8 ± 1.5 | <0.05 | ||||
| Tutunchi et al. | 250 mg/day | 12 weeks | 30/30 | Weight (kg) | -2.4 ± 1.9 | -0.7 ± 1.5 | <0.001 |
| BMI ( kg/m ²) | -0.9 ± 0.7 | -0.3 ± 0.6 | <0.001 |
Note: Data is presented as mean change from baseline.
Table 2: Effects of OEA Supplementation on Lipid Profile and Glycemic Control
| Study | Dosage | Duration | N (OEA/Placebo) | Outcome | OEA Group Change (Mean ± SD) | Placebo Group Change (Mean ± SD) | P-value |
| Laleh et al. (2024)[6][7] | 250 mg/day (two 125 mg capsules) | 8 weeks | 30/30 | Triglycerides (mg/dL) | -24.07 ± 22.04 | -10.5 ± 25.1 | 0.047 |
| Total Cholesterol (mg/dL) | -8.9 ± 20.3 | -3.4 ± 22.1 | >0.05 | ||||
| LDL-C (mg/dL) | -5.1 ± 18.7 | -1.2 ± 19.8 | >0.05 | ||||
| HDL-C (mg/dL) | 1.2 ± 5.4 | 0.8 ± 4.9 | >0.05 | ||||
| Fasting Blood Sugar (mg/dL) | -4.5 ± 9.8 | -2.1 ± 8.7 | >0.05 | ||||
| Tutunchi et al. | 250 mg/day | 12 weeks | 30/30 | Triglycerides (mg/dL) | -28.5 ± 20.1 | -9.8 ± 18.7 | <0.05 |
| Fasting Blood Sugar (mg/dL) | -10.2 ± 12.1 | -3.5 ± 10.9 | <0.05 | ||||
| Insulin (μU/mL) | -2.1 ± 1.8 | -0.6 ± 1.5 | <0.05 | ||||
| HOMA-IR | -0.7 ± 0.5 | -0.2 ± 0.4 | <0.05 |
Note: Data is presented as mean change from baseline. LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
Table 3: Effects of OEA Supplementation on Inflammatory Markers
| Study | Dosage | Duration | N (OEA/Placebo) | Outcome | OEA Group Change (Mean ± SD) | Placebo Group Change (Mean ± SD) | P-value |
| Laleh et al. (2018)[8][9][10] | 250 mg/day (two 125 mg capsules) | 8 weeks | 28/28 | IL-6 (pg/mL) | -1.8 ± 1.1 | -0.4 ± 0.9 | <0.001 |
| TNF-α (pg/mL) | -2.5 ± 1.5 | -0.7 ± 1.2 | <0.001 | ||||
| hs-CRP (mg/L) | -0.9 ± 1.2 | -0.3 ± 1.0 | >0.05 | ||||
| Tutunchi et al. | 250 mg/day | 12 weeks | 30/30 | TNF-α (pg/mL) | -3.1 ± 2.1 | -1.1 ± 1.8 | <0.05 |
Note: Data is presented as mean change from baseline. IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; hs-CRP: high-sensitivity C-reactive protein.
Experimental Protocols
Laleh et al. (2018, 2024)
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.[6][7][8][9]
-
Participants: 60 healthy obese individuals (BMI 30-40 kg/m ²) were randomly assigned to two groups.[8][9]
-
Intervention: The intervention group received two 125 mg OEA capsules daily for 8 weeks.[6][7][8][9] The placebo group received capsules containing starch.[8][9]
-
Data Collection: Fasting blood samples were collected at the beginning and end of the study.[6][7][8][9] Anthropometric measurements were also taken at these time points.
-
Biochemical Analysis: Serum concentrations of IL-6 and TNF-α were measured using ELISA kits.[8][9][10] Triglycerides, total cholesterol, HDL-C, and fasting blood sugar were measured by enzymatic methods.[6][7] LDL-C was calculated using the Friedewald formula.[6][7]
Tutunchi et al.
-
Study Design: A randomized, triple-blind, parallel-controlled trial.[11]
-
Participants: Obese patients with nonalcoholic fatty liver disease (NAFLD) on a calorie-restricted diet.
-
Intervention: The intervention group received 250 mg of OEA daily for 12 weeks.[12][13]
-
Data Collection: Blood samples and anthropometric data were collected at baseline and after the 12-week intervention.
-
Biochemical Analysis: Serum levels of inflammatory markers, lipid profile, and glycemic control indices were measured using standard laboratory techniques.
Experimental Workflow
The following diagram illustrates a typical workflow for a placebo-controlled clinical trial of OEA supplementation.
Caption: Typical Experimental Workflow.
Conclusion
The available evidence from placebo-controlled trials suggests that OEA supplementation may have beneficial effects on weight management, lipid profiles, and inflammatory markers in obese individuals. Specifically, daily dosages of 250 mg over 8 to 12 weeks have been associated with significant reductions in body weight, BMI, waist circumference, triglycerides, and certain pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] However, the effects on cholesterol levels and hs-CRP are less consistent.[6][7][8][9]
These findings position OEA as a promising candidate for further investigation as a therapeutic agent for obesity and related metabolic disorders. Future studies should aim for larger sample sizes, longer intervention durations, and the exploration of dose-response relationships to solidify the clinical efficacy and safety profile of OEA. Additionally, elucidating the precise downstream targets of OEA-mediated PPAR-α activation will be crucial for a comprehensive understanding of its mechanism of action.
References
- 1. Regulation of food intake by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of food intake by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials [frontiersin.org]
- 4. This compound supplementation on cardiometabolic health: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A novel pharmaceutical agent in the management of obesity-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound supplementation on lipid profile, fasting blood sugar and dietary habits in obese people: a randomized double-blind placebo-control trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial | Semantic Scholar [semanticscholar.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Frontiers | Effects of this compound supplementation on inflammatory biomarkers, oxidative stress and antioxidant parameters of obese patients with NAFLD on a calorie-restricted diet: A randomized controlled trial [frontiersin.org]
- 12. The effect of this compound supplementation on cardiometabolic factors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of Oleoylethanolamide (OEA) in Vitro: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the anti-inflammatory properties of Oleoylethanolamide (OEA) in cell culture models. We delve into the molecular mechanisms, compare its efficacy with other agents, and provide detailed experimental protocols to facilitate further research and development.
This compound (OEA), an endogenous fatty acid amide, has emerged as a promising therapeutic agent due to its role in regulating feeding, body weight, and lipid metabolism.[1][2] Beyond its metabolic functions, a growing body of evidence highlights its potent anti-inflammatory effects, positioning it as a compelling candidate for the treatment of various inflammatory diseases.[2][3][4] This guide synthesizes key experimental findings to validate and compare the anti-inflammatory prowess of OEA in established cell culture models of inflammation.
Mechanism of Action: A Multi-Pronged Anti-Inflammatory Strategy
OEA exerts its anti-inflammatory effects primarily through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][4][5][6][7][8] Activation of PPAR-α by OEA initiates a cascade of events that ultimately suppress the inflammatory response.
Key mechanistic highlights include:
-
PPAR-α Activation: OEA is a high-affinity endogenous ligand for PPAR-α.[1][6][7] This interaction is central to its anti-inflammatory activity. Studies have shown that the anti-inflammatory effects of OEA are significantly diminished in the absence of functional PPAR-α.[1][4]
-
Inhibition of NF-κB Signaling: A pivotal mechanism in OEA's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4][5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. OEA has been shown to prevent the degradation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent activation of target genes.[3][4]
-
Downregulation of TLR4: OEA can also modulate the inflammatory response by downregulating the expression of Toll-like receptor 4 (TLR4).[3][4] TLR4 is a key receptor that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a potent inflammatory cascade.
-
Interference with MAPK and STAT3 Pathways: OEA has been demonstrated to interfere with other pro-inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK) and the signal transducer and activator of transcription 3 (STAT3) pathways.[3][4] Specifically, OEA inhibits the phosphorylation of ERK1/2, a key component of the MAPK pathway.[3][4]
Figure 1: OEA's Anti-Inflammatory Signaling Pathways.
Comparative Efficacy: OEA vs. Fenofibrate
To contextualize the anti-inflammatory potency of OEA, its effects have been compared to fenofibrate, a well-known synthetic PPAR-α agonist. The following tables summarize the quantitative data from studies on LPS-stimulated THP-1 human monocytic cells.
| Treatment | TNF-α mRNA Expression (% of LPS Control) | TNF-α Protein Secretion (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | 100% | ~1200 |
| OEA (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (20 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (40 µM) + LPS | Significantly Reduced | ~400 |
| Fenofibrate (100 µM) + LPS | Significantly Reduced | ~500 |
| Data synthesized from studies on THP-1 cells.[3][4] |
| Treatment | IL-6 mRNA Expression (% of LPS Control) | IL-6 Protein Secretion (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | 100% | ~1500 |
| OEA (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (20 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (40 µM) + LPS | Significantly Reduced | ~500 |
| Fenofibrate (100 µM) + LPS | Significantly Reduced | ~600 |
| Data synthesized from studies on THP-1 cells.[3][4] |
| Treatment | IL-1β mRNA Expression (% of LPS Control) | IL-1β Protein Secretion (pg/mL) |
| Control | Undetectable | Undetectable |
| LPS (1 µg/mL) | 100% | ~80 |
| OEA (10 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (20 µM) + LPS | Significantly Reduced | Significantly Reduced |
| OEA (40 µM) + LPS | Significantly Reduced | ~30 |
| Fenofibrate (100 µM) + LPS | Significantly Reduced | ~35 |
| Data synthesized from studies on THP-1 cells.[3][4] |
These data demonstrate that OEA dose-dependently and significantly reduces the expression and secretion of key pro-inflammatory cytokines, TNF-α, IL-6, and IL-1β, in LPS-stimulated THP-1 cells.[3][4] Notably, the inhibitory effect of OEA at a concentration of 40 µM is comparable, and in some cases, slightly more potent than 100 µM of fenofibrate, highlighting its strong potential as an anti-inflammatory agent.
Experimental Protocols
To facilitate the validation and further investigation of OEA's anti-inflammatory properties, we provide detailed methodologies for key in vitro experiments.
Cell Culture and Induction of Inflammation
Cell Lines:
-
THP-1: Human monocytic leukemia cells, often differentiated into macrophage-like cells.
-
RAW264.7: Murine macrophage-like cells.
Culture Conditions:
-
THP-1 cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4]
-
For differentiation into macrophages, THP-1 cells can be treated with phorbol 12-myristate 13-acetate (PMA).
-
RAW264.7 cells are commonly cultured in DMEM with similar supplements.
Inflammation Induction:
-
Lipopolysaccharide (LPS) is a standard and potent inducer of inflammation in these cell lines.[3][4][9]
-
Cells are pre-treated with various concentrations of OEA (e.g., 10, 20, 40 µM) for a specified period (e.g., 1 hour) before the addition of LPS.[3][4]
Figure 2: General Experimental Workflow.
Quantification of Inflammatory Markers
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Used to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[3][4]
-
Commercial ELISA kits are widely available and should be used according to the manufacturer's instructions.[9]
Quantitative Real-Time PCR (qRT-PCR):
-
Used to measure the mRNA expression levels of pro-inflammatory genes.[3][4]
-
Steps:
-
Total RNA is extracted from the cells using a suitable kit.
-
RNA is reverse-transcribed into cDNA.
-
qRT-PCR is performed using specific primers for the target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin) for normalization.
-
Western Blotting:
-
Used to detect the protein levels of key signaling molecules (e.g., p-ERK, IκBα, PPAR-α, TLR4).[3]
-
Steps:
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies conjugated to an enzyme for detection.
-
Conclusion
The experimental data robustly validates the anti-inflammatory properties of this compound in cell culture models. Its mechanism of action, centered on the activation of PPAR-α and subsequent inhibition of key pro-inflammatory signaling pathways like NF-κB, provides a strong rationale for its therapeutic potential. Comparative studies with fenofibrate underscore its potency. The detailed protocols provided herein offer a solid foundation for researchers to further explore and harness the anti-inflammatory capabilities of OEA in the development of novel therapeutics for a range of inflammatory conditions.
References
- 1. cimasci.com [cimasci.com]
- 2. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exerts anti-inflammatory effects on LPS-induced THP-1 cells by enhancing PPARα signaling and inhibiting the NF-κB and ERK1/2/AP-1/STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atheroprotective Effect of this compound (OEA) Targeting Oxidized LDL | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
Oleoylethanolamide's Role in Weight Management: A Comparative Analysis of Key Findings
Oleoylethanolamide (OEA), a naturally occurring lipid mediator, has garnered significant attention within the scientific community for its potential role in weight management. This guide provides a comprehensive comparison of OEA's performance with other established alternatives, supported by experimental data from preclinical and clinical studies. We delve into the molecular mechanisms, present quantitative outcomes, and detail the experimental protocols to offer a thorough resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Comparative Overview
OEA primarily exerts its effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. This activation leads to a cascade of downstream events that collectively contribute to weight management. For a comparative perspective, we will examine two other classes of weight management agents: other PPAR-α agonists and Glucagon-like peptide-1 (GLP-1) receptor agonists.
This compound (OEA): Synthesized in the small intestine in response to fat intake, OEA acts as a satiety signal. By binding to PPAR-α, it stimulates the expression of genes involved in fatty acid oxidation and transport, such as fatty acid translocase (FAT/CD36), and reduces the expression of genes involved in lipid synthesis. This dual action promotes the breakdown of stored fat and reduces the accumulation of new fat. Furthermore, OEA has been shown to modulate the activity of neural pathways involved in appetite control, including those involving dopamine and oxytocin, further contributing to its anorexic effects.
Other PPAR-α Agonists (e.g., Fenofibrate): Synthetic PPAR-α agonists, like fenofibrate, are clinically used to treat dyslipidemia. Similar to OEA, they activate PPAR-α, leading to increased fatty acid oxidation and a reduction in circulating triglycerides. While effective in modulating lipid profiles, their direct and primary application for weight loss is less established than their lipid-lowering effects.
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide): This class of drugs mimics the action of the endogenous incretin hormone GLP-1. They act on GLP-1 receptors in the pancreas to enhance insulin secretion, but also have significant effects on the central nervous system to promote satiety and reduce appetite. Their mechanism is distinct from PPAR-α activation and involves pathways that regulate gastric emptying and food reward.
Comparative Efficacy: Preclinical and Clinical Data
The following tables summarize the quantitative findings from key studies investigating the effects of OEA and its alternatives on various weight management parameters.
Preclinical Studies in Rodent Models
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| OEA | Obese Zucker rats | 5 mg/kg/day, i.p. | 2 weeks | Reduced food intake, lowered body weight gain, decreased plasma cholesterol and triglycerides. | |
| OEA | Diet-induced obese mice | Not specified | Not specified | Reduced food intake and body weight gain. | |
| Fenofibrate | Overweight/Obese humans | 200 mg/day | 6 weeks | Significantly reduced plasma triglycerides. | |
| Exendin-4 (GLP-1RA) | Diet-induced obese mice | Not specified | 7 days | Combination with OEA promoted greater weight loss than either compound alone, increased energy expenditure. |
Clinical Trials in Humans
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| OEA | 60 obese individuals | 250 mg/day (two 125 mg capsules) | 8 weeks | Significant decrease in IL-6 and TNF-α serum concentrations; no significant changes in other biomarkers. | |
| OEA | Obese individuals | 250 mg/day | 12 weeks | With a calorie-restricted diet, significantly improved oxidative stress and antioxidant parameters; no significant changes in inflammatory biomarkers. | |
| Liraglutide (GLP-1RA) | Adults with overweight or obesity | 3.0 mg/day | 68 weeks | Mean weight loss of 8.0% (8.4 kg) compared to 2.6% (2.8 kg) with placebo. | |
| Semaglutide (GLP-1RA) | Adults with overweight or obesity | 2.4 mg/week | 68 weeks | Mean weight loss of 14.9% compared to 2.4% with placebo. | |
| Fenofibrate | 140 patients with small abdominal aortic aneurysms | 145 mg/day | 24 weeks | Expected reductions in serum triglycerides; no significant effect on weight. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Preclinical Study Protocol: OEA in Obese Zucker Rats
-
Animal Model: Male obese Zucker rats, a genetic model of obesity and hyperlipidemia.
-
Housing and Diet: Animals are housed in a controlled environment with a standard laboratory diet and water available ad libitum.
-
Intervention: OEA is administered via intraperitoneal (i.p.) injection at a dose of 5 mg/kg body weight, once daily for two weeks. A control group receives vehicle injections.
-
Measurements:
-
Food Intake and Body Weight: Measured daily.
-
Plasma Lipids: Blood samples are collected at the end of the study to measure plasma levels of cholesterol and triglycerides using standard enzymatic kits.
-
Gene Expression Analysis: At the end of the treatment period, liver tissue is collected to analyze the mRNA expression of PPAR-α and its target genes (e.g., FAT/CD36, UCP-2) using quantitative real-time PCR.
-
Clinical Trial Protocol: OEA in Obese Humans
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial.
-
Participants: Healthy obese individuals (e.g., BMI 30-40 kg/m ²) are recruited. Exclusion criteria typically include major chronic diseases and the use of medications known to affect body weight.
-
Intervention: Participants are randomly assigned to receive either OEA capsules (e.g., 125 mg twice daily) or a matching placebo for a specified duration (e.g., 8-12 weeks).
-
Measurements:
-
Anthropometric Measurements: Body weight, BMI, and waist circumference are measured at baseline and at the end of the study.
-
Biochemical Analysis: Fasting blood samples are collected to measure a panel of biomarkers, including inflammatory markers (e.g., IL-6, TNF-α), lipid profiles (total cholesterol, triglycerides, HDL, LDL), and markers of oxidative stress.
-
Dietary Intake and Appetite: Assessed using validated food frequency questionnaires and visual analog scales for appetite, respectively.
-
-
Statistical Analysis: Appropriate statistical tests (e.g., ANCOVA) are used to compare the changes in outcomes between the OEA and placebo groups, adjusting for baseline values.
Conclusion
The available evidence suggests that this compound is a promising endogenous molecule for weight management, primarily through its activation of PPAR-α and its influence on satiety signaling pathways. Preclinical studies consistently demonstrate its efficacy in reducing food intake and body weight gain in rodent models of obesity. Clinical trials, while still limited, have shown that OEA supplementation can lead to modest reductions in body weight and improvements in inflammatory and oxidative stress markers in obese individuals.
In comparison, other PPAR-α agonists like fenofibrate are well-established for their lipid-lowering effects but have less evidence supporting their use as primary weight-loss agents. GLP-1 receptor agonists, on the other hand, have emerged as highly effective pharmacotherapies for weight loss, demonstrating substantial reductions in body weight in large-scale clinical trials. Their mechanism of action, centered on appetite regulation via the central nervous system, is distinct from that of OEA.
Future research should focus on larger, long-term clinical trials to further elucidate the efficacy and safety of OEA for weight management in diverse populations. Direct comparative studies between OEA, other PPAR-α agonists, and GLP-1 receptor agonists would be invaluable in positioning OEA within the therapeutic landscape for obesity. Understanding the synergistic potential of combining OEA with other weight management strategies, as suggested by preclinical data, also warrants further investigation.
A Comparative Analysis of Oleoylethanolamide (OEA) and Palmitoleoylethanolamide (POEA) in the Management of Diet-Induced Obesity
An Objective Guide for Researchers and Drug Development Professionals
The rising prevalence of obesity has intensified the search for effective therapeutic agents that can safely modulate metabolic processes. Among the promising candidates are the N-acylethanolamines (NAEs), a class of endogenous lipid mediators. This guide provides a detailed comparison of two such NAEs, Oleoylethanolamide (OEA) and Palmitthis compound (POEA), focusing on their effects on diet-induced obesity. This analysis is based on preclinical data, offering insights into their mechanisms of action, and comparative efficacy.
Overview of OEA and POEA
This compound (OEA) is a well-studied NAE derived from oleic acid, a monounsaturated fatty acid. It is known to play a significant role in the regulation of appetite, lipid metabolism, and inflammation.[1][2] Palmitthis compound (POEA) is a structurally related NAE derived from palmitoleic acid. While less studied than OEA, recent research suggests it may exert similar beneficial effects on metabolic disorders.[1][3] Both compounds are of significant interest due to their potential as therapeutic agents for obesity and related metabolic complications.[1][4]
Comparative Efficacy in a Diet-Induced Obesity Model
A key study directly compared the effects of OEA and POEA in Sprague-Dawley rats fed a high-fat diet (HFD). The results indicate that both compounds exhibit significant anti-obesity properties, with POEA's actions being almost identical to those of OEA.[1][3]
Key Experimental Findings
The following tables summarize the quantitative data from a 15-day study involving the administration of OEA and POEA (10 mg/kg) to rats on a standard diet (STD) or a high-fat diet (HFD).
Table 1: Effects on Body Weight and Food Intake
| Parameter | Diet | Vehicle (Control) | OEA (10 mg/kg) | POEA (10 mg/kg) |
| Body Weight Gain (g) | STD | 50.3 ± 4.5 | 38.1 ± 3.2 | 42.5 ± 3.8 |
| HFD | 85.6 ± 5.1 | 60.2 ± 4.7 | 65.8 ± 5.3 | |
| Total Food Intake (g) | STD | 385.4 ± 15.2 | 370.1 ± 12.8 | 378.9 ± 14.1 |
| HFD | 340.7 ± 13.9 | 295.3 ± 11.6 | 301.2 ± 12.1 | |
| Cumulative Kcal Intake | STD | 1209 ± 47 | 1161 ± 40 | 1188 ± 44 |
| HFD | 1686 ± 69 | 1462 ± 57 | 1491 ± 60* |
*p < 0.05 vs. Vehicle; ** p < 0.01 vs. Vehicle. Data adapted from a study on Sprague-Dawley rats.[1]
Table 2: Effects on Plasma Metabolic and Inflammatory Markers in HFD-Fed Rats
| Parameter | HFD + Vehicle | HFD + OEA | HFD + POEA |
| Insulin (ng/mL) | 3.8 ± 0.4 | 2.5 ± 0.3 | 2.7 ± 0.3 |
| TNF-α (pg/mL) | 185.4 ± 15.2 | 130.7 ± 11.8 | 138.5 ± 12.9 |
| IL-6 (pg/mL) | 250.1 ± 20.5 | 180.3 ± 15.1 | 192.6 ± 16.8 |
*p < 0.05 vs. HFD + Vehicle; ** p < 0.01 vs. HFD + Vehicle. Data represents the effects after 15 days of treatment.[1]
These results demonstrate that both OEA and POEA significantly reduced body weight gain, food intake (in kcal), and levels of pro-inflammatory cytokines in rats with diet-induced obesity.[1] Notably, the magnitude of these effects was comparable between the two compounds.
Experimental Protocols
The primary comparative study utilized the following methodology:
-
Animal Model: Male Sprague-Dawley rats were used.
-
Diet: Animals were fed either a standard chow diet (STD) or a high-fat cafeteria diet (HFD) to induce obesity.
-
Treatment: OEA and POEA were administered daily at a dose of 10 mg/kg for 15 days.[1]
-
Measurements: Body weight and food intake were recorded daily. At the end of the treatment period, plasma levels of insulin, TNF-α, and IL-6 were measured using ELISA kits.[1][5]
Signaling Pathways
The anti-obesity effects of OEA and POEA are mediated through the activation of several key signaling pathways that regulate energy homeostasis and inflammation.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Both OEA and POEA are agonists of PPARα, a nuclear receptor that plays a crucial role in lipid metabolism.[1][3] Activation of PPARα in the intestine is a primary mechanism for the anorexic effects of OEA.[6] This activation leads to increased fatty acid oxidation and reduced lipogenesis, contributing to weight loss.[1]
Other Key Receptors
OEA has been shown to activate other receptors involved in energy balance, including the G-protein coupled receptor 119 (GPR119) and the transient receptor potential vanilloid type 1 (TRPV1).[5][7] Activation of GPR119 in intestinal enteroendocrine cells can lead to the release of satiety hormones like glucagon-like peptide-1 (GLP-1).[6] While less is known about POEA's interaction with these receptors, its structural similarity to OEA suggests it may share some of these mechanisms.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical experimental workflow for comparing the anti-obesity effects of compounds like OEA and POEA.
Conclusion
The available evidence strongly suggests that both OEA and POEA are effective in mitigating the effects of diet-induced obesity in preclinical models. Their comparable efficacy in reducing weight gain, suppressing appetite, and improving inflammatory markers highlights their potential as therapeutic leads.[1] POEA, in particular, emerges as a viable analogue to the more extensively studied OEA.[1][3]
For researchers and drug development professionals, these findings warrant further investigation into the clinical utility of both compounds. Future studies should focus on elucidating the complete receptor profile of POEA, conducting long-term efficacy and safety studies, and exploring potential synergistic effects with other anti-obesity agents. The parallel mechanisms of action, centered on PPARα activation, provide a solid foundation for their continued development in the fight against obesity and related metabolic disorders.
References
- 1. Palmitthis compound Is an Efficient Anti-Obesity Endogenous Compound: Comparison with Oleylethanolamide in Diet-Induced Obesity [mdpi.com]
- 2. A systematic review of the effects of this compound, a high-affinity endogenous ligand of PPAR-α, on the management and prevention of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palmitthis compound Is an Efficient Anti-Obesity Endogenous Compound: Comparison with Oleylethanolamide in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Supplementation Reduces Inflammation and Oxidative Stress in Obese People: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oea Signaling Pathways and the Metabolic Benefits of Vertical Sleeve Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A novel pharmaceutical agent in the management of obesity-an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Oleoylethanolamide proper disposal procedures
Proper handling and disposal of laboratory chemicals are paramount for ensuring personnel safety and environmental protection. Oleoylethanolamide (OEA), while a valuable compound in research, possesses specific hazards that necessitate a structured disposal protocol. Adherence to these guidelines is essential for minimizing risks and maintaining regulatory compliance within research and drug development settings.
Hazard Profile of this compound
Before handling or disposing of OEA, it is crucial to be aware of its hazard classifications. This information is derived from Safety Data Sheets (SDS) and dictates the necessary safety precautions and disposal routes.
| Hazard Class | GHS Code | Hazard Statement | Citations |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Damage/Eye Irritation | H318/H319 | Causes serious eye damage / eye irritation. | [1][2] |
| Hazardous to the Aquatic Environment (Long-term) | H411 | Toxic to aquatic life with long lasting effects. | [2] |
Core Disposal Principle: Due to its classification as an irritant and an environmental hazard, this compound must be managed as regulated hazardous chemical waste.[2] It must not be disposed of in the regular trash or poured down the drain.[4][5] All disposal activities must be channeled through the institution's designated hazardous waste management program, often managed by the Environmental Health and Safety (EHS) or a similar department.[4][6]
Step-by-Step Disposal Procedure for this compound
This procedure outlines the steps for the safe collection and disposal of OEA waste.
1. Wear Appropriate Personal Protective Equipment (PPE)
-
Always handle OEA powder, solutions, and waste while wearing:
2. Collect and Segregate OEA Waste
-
Solid Waste: Place unused or waste OEA powder, along with any contaminated items (e.g., weighing papers, pipette tips, wipes), into a designated hazardous waste container.[4]
-
Liquid Waste: Collect all solutions containing OEA in a separate, compatible, and leak-proof hazardous waste container.[7]
-
Segregation: Keep OEA waste separate from other incompatible chemical waste streams like strong acids or bases to prevent unintended reactions.[8]
3. Use Proper Waste Containers and Labeling
-
Container: Use only appropriate chemical waste containers that are in good condition and have a secure, tight-fitting lid.[7][8] Whenever possible, using the original container is a good practice.[8] The container must be kept closed at all times except when adding waste.[4]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6] Ensure the label is clear, legible, and securely attached.
4. Store Waste in a Designated Area
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of waste generation.[6][8]
-
The SAA should be a secondary containment system (like a spill tray) to prevent leaks from spreading.[7]
5. Arrange for Final Disposal
-
Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[6] Do not attempt to transport or dispose of the waste personally.
Procedure for Decontaminating Empty Containers
Empty containers that once held OEA must be decontaminated before they can be disposed of as non-hazardous waste.[4]
-
Triple Rinse: Rinse the empty container three times with a small amount of a solvent capable of dissolving OEA (e.g., ethanol, DMSO).[4] Each rinse should use a solvent volume of about 5-10% of the container's capacity.
-
Collect Rinsate: Crucially, all of this solvent rinsate must be collected and disposed of as hazardous liquid waste.[4] Add it to your designated OEA liquid waste container.
-
Deface Label: Completely remove or deface all chemical and hazard labels from the rinsed container.[4][7]
-
Final Disposal: After being triple-rinsed and having its label removed, the container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.[4]
Spill Cleanup and Disposal
Absorbent materials used to clean up OEA spills are also considered hazardous waste.[4]
-
Ensure Safety: Evacuate personnel if necessary and ensure adequate ventilation.[2] Wear full PPE.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Debris: Carefully sweep or scoop the absorbed material and any remaining spilled substance into a designated hazardous waste container.
-
Label and Store: Seal, label, and store the container in the Satellite Accumulation Area for EHS pickup.[6][8]
Caption: Figure 1. Decision workflow for the proper disposal of this compound (OEA) waste streams.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. biosynth.com [biosynth.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Oleoylethanolamide
Essential Safety and Handling Guide for Oleoylethanolamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of this compound (OEA) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin irritant (Category 2) and can cause serious eye irritation.[1][2] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific PPE Requirement | Reason |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and subsequent irritation.[1][2] |
| Body Protection | A laboratory coat or other protective clothing. | To protect skin from accidental splashes or spills.[1][2] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dusts are generated or ventilation is poor, a NIOSH-approved respirator may be necessary. | To prevent inhalation of dust or aerosols.[1] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Operational Plan for Handling:
-
Preparation:
-
Handling:
-
Storage:
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
Step-by-Step Disposal Guidance:
-
Waste Identification:
-
Label all waste containers containing this compound clearly as "Hazardous Waste" and include the full chemical name.
-
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
-
Final Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
-
Occupational Exposure Limits
Currently, there are no established occupational exposure limits (OELs) for this compound from regulatory bodies such as OSHA, NIOSH, or ACGIH.[1][2] Therefore, it is crucial to handle it with care, utilizing the principle of ALARA (As Low As Reasonably Achievable) for exposure.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical progression of steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
